molecular formula C27H30O16 B15559340 2

2"-O-beta-L-galactopyranosylorientin (Standard)

Cat. No.: B15559340
M. Wt: 610.5 g/mol
InChI Key: QQBFHNKJGBCSLG-GPKAROOESA-N
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Description

2"-O-beta-L-galactopyranosylorientin (Standard) is a useful research compound. Its molecular formula is C27H30O16 and its molecular weight is 610.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2"-O-beta-L-galactopyranosylorientin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2"-O-beta-L-galactopyranosylorientin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26?,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBFHNKJGBCSLG-GPKAROOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Natural Sources, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2”-O-beta-L-galactopyranosylorientin, a flavone C-glycoside with noteworthy anti-inflammatory properties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural origins, discovery, biosynthetic pathways, and the analytical methodologies crucial for its isolation and characterization.

Introduction and Chemical Profile

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside, specifically a derivative of orientin, where a beta-L-galactopyranosyl moiety is attached at the 2” position of the glucose sugar. Orientin itself is the 8-C-glucoside of luteolin. This compound has garnered scientific interest due to its biological activities, particularly its anti-inflammatory effects.[1][2][3][4]

Table 1: Chemical and Physical Properties of 2”-O-beta-L-galactopyranosylorientin

PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-8-(2-O-β-L-galactopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[1]
Molecular Formula C₂₇H₃₀O₁₆[1]
Molecular Weight 610.518 g/mol [2][5]
CAS Number 861691-37-4[1][5]
Appearance White to yellow solidMedChemExpress
Melting Point 218-220 °C[2]
Solubility Soluble in DMSO[1]

G a Chemical Structure of 2”-O-beta-L-galactopyranosylorientin b

Caption: Chemical structure of 2”-O-beta-L-galactopyranosylorientin.

Discovery and Natural Occurrences

The discovery and isolation of 2”-O-beta-L-galactopyranosylorientin are prominently documented in a 2005 study by Zou JH, et al., published in Phytochemistry. This research detailed the isolation of four flavone C-glycosides, including the title compound, from the flowers of Trollius ledebourii. The structures were elucidated using a combination of spectroscopic methods, including UV, IR, MS, and NMR analyses.

The primary natural sources of this compound belong to the genus Trollius in the Ranunculaceae family. It has been specifically extracted from the flowers of Trollius ledebourii and Trollius chinensis.[2][4][6][7] These plants are native to the cool temperate regions of the Northern Hemisphere, with a significant diversity in Asia.[8] Beyond the Trollius genus, 2”-O-beta-L-galactopyranosylorientin has also been identified in Lophatherum gracile, a plant from the Poaceae family.[1][9]

Table 2: Principal Natural Sources of 2”-O-beta-L-galactopyranosylorientin

Plant SpeciesFamilyPlant Part
Trollius ledebouriiRanunculaceaeFlowers
Trollius chinensisRanunculaceaeFlowers
Lophatherum gracilePoaceaeWhole Plant

Biosynthesis of Flavone C-Glycosides

The biosynthesis of flavone C-glycosides like orientin, the parent compound of 2”-O-beta-L-galactopyranosylorientin, follows a distinct pathway from that of O-glycosides. The process is initiated with the formation of a flavanone precursor. Key enzymes, flavanone 2-hydroxylase (F2H) and a C-glycosyltransferase (CGT), play a pivotal role. The flavanone is first hydroxylated to a 2-hydroxyflavanone, which then undergoes C-glycosylation. This is followed by dehydration to yield the flavone C-glycoside.

The subsequent attachment of the beta-L-galactopyranosyl moiety to the 2"-position of the glucose on orientin is catalyzed by a specific glycosyltransferase, although the precise enzyme responsible for this final step in the biosynthesis of 2”-O-beta-L-galactopyranosylorientin has not been explicitly characterized in the available literature.

G cluster_0 Flavanone Precursor cluster_1 Enzymatic Conversion cluster_2 Intermediate Products cluster_3 Final Products Flavanone Flavanone F2H Flavanone 2-hydroxylase (F2H) Flavanone->F2H Hydroxylation Hydroxyflavanone 2-Hydroxyflavanone F2H->Hydroxyflavanone CGT C-glycosyltransferase (CGT) C_glycosyl_2_hydroxyflavanone C-glycosyl-2-hydroxyflavanone CGT->C_glycosyl_2_hydroxyflavanone Dehydratase Dehydratase Orientin Orientin (Flavone C-glycoside) Dehydratase->Orientin Hydroxyflavanone->CGT C-glycosylation C_glycosyl_2_hydroxyflavanone->Dehydratase Dehydration Target_Compound 2”-O-beta-L-galactopyranosylorientin Orientin->Target_Compound Galactosylation

Caption: Generalized biosynthetic pathway of flavone C-glycosides leading to 2”-O-beta-L-galactopyranosylorientin.

Experimental Protocols: Isolation and Characterization

The isolation and purification of 2”-O-beta-L-galactopyranosylorientin from its natural sources involve a multi-step process that leverages the compound's physicochemical properties.

Extraction

A general protocol for the extraction of flavonoids from Trollius species involves the following steps:

  • Drying and Pulverization: The plant material, typically the flowers, is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Methanol or ethanol are commonly used. This can be done at room temperature with stirring or under reflux to enhance extraction efficiency.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is often suspended in water and partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

Isolation and Purification

The purification of 2”-O-beta-L-galactopyranosylorientin from the enriched fraction is achieved through various chromatographic techniques.

  • Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include:

    • Polyamide: Effective for separating flavonoids.

    • Silica Gel: Used for further fractionation.

    • Sephadex LH-20: A size-exclusion resin that separates molecules based on their size and is particularly useful for purifying flavonoids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of the compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.

G Start Dried & Powdered Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Solvent Partitioning Concentration->Partitioning ColumnChrom Column Chromatography (Polyamide, Sephadex LH-20) Partitioning->ColumnChrom PrepHPLC Preparative HPLC (C18 Column) ColumnChrom->PrepHPLC FinalProduct Pure 2”-O-beta-L-galactopyranosylorientin PrepHPLC->FinalProduct

Caption: A typical workflow for the isolation and purification of 2”-O-beta-L-galactopyranosylorientin.

Characterization

The structural elucidation of 2”-O-beta-L-galactopyranosylorientin relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and to determine the attachment points of the sugar moieties.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which can provide information about the structure of the aglycone and the sequence of the sugar units.

While the complete NMR and MS spectral data for 2”-O-beta-L-galactopyranosylorientin are best sourced from the original research articles, the general features would include signals corresponding to the luteolin aglycone, a C-linked glucose, and an O-linked galactose.

Biological Activity and Potential Applications

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory activity.[1][4] Studies have shown that it can decrease the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[1] This bioactivity suggests its potential for development as a therapeutic agent for inflammatory conditions.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a naturally occurring flavonoid C-glycoside with promising anti-inflammatory properties. Its primary sources are plants of the Trollius genus, from which it can be isolated and purified using a combination of solvent extraction and chromatographic techniques. The structural elucidation is confirmed through NMR and mass spectrometry. Further research into its pharmacological properties and mechanism of action is warranted to fully explore its therapeutic potential.

References

  • Chemsrc. 2''-O-Beta-L-Galorientin | CAS#:861691-37-4. [Link]

  • Immunomart. 2"-O-beta-L-galactopyranosylorientin. [Link]

  • AdooQ Bioscience. 2'-O-beta-L-Galactopyranosylorientin. [Link]

  • Missouri Botanical Garden. Trollius ledebourii. [Link]

  • Kew Science. Trollius ledebourii Rchb. | Plants of the World Online. [Link]

  • V.G. - Rare plant nursery. Trollius ledebourii. [Link]

  • Wikipedia. Trollius. [Link]

  • Bluestone Perennials. Trollius Ledebourii. [Link]

  • Zou, J. H., et al. (2005). Flavone C-glycosides from flowers of Trollius ledebouri. Phytochemistry, 66(10), 1121-1125.
  • Wu, X. A., Zhao, Y. M., & Yu, N. J. (2006). Flavone c-glycosides from Trollius ledebouri reichb.
  • Dong, Q., & Lin, H. (2021). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences, 22(23), 12824.
  • Witkowska-Banaszczak, E., et al. (2018). Flavonoids from Trollius Europaeus Flowers and Evaluation of Their Biological Activity.
  • Zhou, X., et al. (2005). Determination of two flavone glycosides in Trollius ledebourli by HPLC.
  • Zuo, G. Y., et al. (2022). Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents.
  • Zhou, X., et al. (2005). Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Zhang, Y., et al. (2018). Flavone C-glycosides from the flowers of Trollius chinensis and their anti-complementary activity. Fitoterapia, 127, 19-24.
  • Cui, Y., et al. (2015). Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography.

Sources

A Technical Guide to the Isolation and Characterization of 2”-O-beta-L-galactopyranosylorientin from Lophatherum gracile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed methodology for the isolation and structural elucidation of the flavonoid C-glycoside, 2”-O-beta-L-galactopyranosylorientin, from the leaves and stems of Lophatherum gracile Brongn. This document is intended for researchers, natural product chemists, and drug development professionals engaged in the exploration of bioactive compounds from botanical sources. The protocols described herein are synthesized from established phytochemical practices and are designed to ensure reproducibility and scientific rigor.

Introduction: The Scientific Imperative

Lophatherum gracile, commonly known as Dan Zhu Ye, is a perennial herb with a long history in traditional Chinese medicine for its purported anti-inflammatory, diuretic, and antipyretic effects.[1][2] Modern phytochemical investigations have revealed that its therapeutic properties are largely attributable to a rich profile of flavonoids and phenolic acids.[1][3][4] Among these, flavonoid C-glycosides are particularly noteworthy due to their structural complexity and significant biological activities, including antioxidant and antiviral effects.[3][5][6]

One such compound of interest is 2”-O-beta-L-galactopyranosylorientin, a diglycoside of luteolin.[7][8] Its isolation presents a typical yet challenging case in natural product chemistry, requiring a multi-step process of extraction, fractionation, and purification. This guide explains the causality behind each experimental choice, providing a robust framework for its successful isolation and characterization.

Part 1: Foundational Strategy - From Biomass to Crude Extract

The initial and most critical phase is the efficient extraction of the target flavonoid glycosides from the raw plant material while minimizing the co-extraction of undesirable compounds.

Material Preparation: The Rationale for Pre-processing

The dried stems and leaves of Lophatherum gracile serve as the starting material.[1][2] Proper preparation is paramount for maximizing solvent penetration and extraction efficiency.

Protocol:

  • Sourcing and Authentication: Obtain commercially available Lophatherum gracile (Lophatheri Herba).[2] Macroscopic and microscopic authentication should be performed to ensure correct species identification.

  • Drying and Pulverization: Ensure the plant material is thoroughly dried to prevent enzymatic degradation of phytochemicals. The dried material is then crushed into a coarse powder (40-80 mesh).[9][10] This particle size is a critical compromise: fine enough to ensure a large surface area for solvent interaction, yet coarse enough to prevent processing difficulties like filter clogging during subsequent steps.

Solvent Extraction: A Deliberate Choice

Flavonoid glycosides are polar molecules. Therefore, a polar solvent system is required for their effective extraction.[11] An ethanol-water mixture is often the solvent of choice for several reasons: it efficiently solubilizes flavonoid glycosides, it is relatively non-toxic, and the ethanol concentration can be adjusted to optimize the extraction of target compounds while leaving behind highly non-polar substances like chlorophylls and lipids.[10][12]

Protocol:

  • Maceration & Reflux: To a known quantity of powdered Lophatherum gracile (e.g., 2.0 kg), add a 60-85% aqueous ethanol solution. A common ratio is 3-5 times the volume of solvent to the weight of the plant material.[13]

  • Heat-Assisted Extraction: Perform reflux extraction for 2-3 hours.[13] The elevated temperature increases the solubility of the target compounds and the diffusion rate of the solvent into the plant matrix. Repeating the extraction process 2-3 times ensures a near-exhaustive recovery of the analytes.[13]

  • Concentration: Combine the filtrates from all extraction cycles. The ethanol is then removed under reduced pressure using a rotary evaporator. This step is crucial for preparing the aqueous extract for the subsequent fractionation stage.[9]

Part 2: The Purification Cascade - A Multi-modal Chromatographic Approach

The crude aqueous extract is a complex mixture. A systematic, multi-step chromatographic purification is essential to isolate 2”-O-beta-L-galactopyranosylorientin.

workflow cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Analysis A Dried L. gracile Powder B Aqueous Ethanol Extraction A->B C Crude Aqueous Extract B->C D Macroporous Resin CC (e.g., Diaion HP-20) C->D E Flavonoid-Enriched Fraction D->E F Size Exclusion CC (Sephadex LH-20) E->F G Semi-Pure Fractions F->G H Preparative HPLC (C18 Column) G->H I Pure 2''-O-beta-L- galactopyranosylorientin H->I J Structural Elucidation (NMR, MS) I->J

Sources

Unraveling the Anti-inflammatory Nexus: A Technical Guide to the Mechanism of Action of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flavonoid Facade

2"-O-beta-L-galactopyranosylorientin, a C-glycosyl flavonoid found in medicinal plants such as Trollius ledebouri and Trollius chinensis Bunge, represents a compelling frontier in the search for novel anti-inflammatory therapeutics.[1][2][3] While its parent compound, orientin, has demonstrated notable anti-inflammatory properties, the specific contributions of the galactopyranosyl moiety to the molecule's mechanism of action remain an area of active investigation.[4][5][6] This technical guide provides a comprehensive framework for elucidating the anti-inflammatory mechanisms of 2"-O-beta-L-galactopyranosylorientin, designed for researchers, scientists, and drug development professionals. Our approach is grounded in a logical progression of experiments, from initial in vitro characterization to a deep dive into the core signaling pathways governing the inflammatory response.

The central hypothesis of this guide is that 2"-O-beta-L-galactopyranosylorientin mitigates inflammation by modulating key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. We will also explore the potential interplay with the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, a critical mediator of cytokine signaling.[7][8][9] This document will not only outline the "what" but also the "why" behind each experimental choice, ensuring a robust and self-validating investigative process.

Part 1: Foundational In Vitro Anti-inflammatory Assessment

Before delving into complex cellular signaling, it is crucial to establish the fundamental anti-inflammatory potential of 2"-O-beta-L-galactopyranosylorientin through cost-effective and rapid in vitro assays.[10] These initial screens provide a go/no-go decision point for more intensive studies.

Protein Denaturation Inhibition Assay

Rationale: Protein denaturation is a well-established marker of inflammation.[11][12][13] The ability of a compound to prevent heat- or chemically-induced protein denaturation can be correlated with its anti-inflammatory activity. This assay serves as a preliminary, non-cellular screen for the compound's potential to stabilize proteins and mitigate a key aspect of the inflammatory process.

Experimental Protocol:

  • Preparation of Reagents:

    • 2"-O-beta-L-galactopyranosylorientin stock solution (e.g., 1 mg/mL in DMSO).

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • 1% w/v Bovine Serum Albumin (BSA) or Egg Albumin in PBS.

    • Diclofenac sodium as a positive control.

  • Assay Procedure:

    • Pipette 2.8 mL of PBS into a series of test tubes.

    • Add 0.2 mL of the albumin solution to each tube.

    • Add 2 mL of varying concentrations of 2"-O-beta-L-galactopyranosylorientin (e.g., 10, 50, 100, 250, 500 µg/mL) to the respective tubes.

    • Prepare a control tube with 2 mL of distilled water instead of the test compound.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C for 10 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Rationale: The stabilization of the red blood cell membrane against hypotonicity- or heat-induced lysis is a classic in vitro method to assess anti-inflammatory activity.[11][12][14] Lysosomal membrane stabilization is crucial in limiting the inflammatory response by preventing the release of lysosomal contents, which can cause further tissue damage.

Experimental Protocol:

  • Preparation of Reagents:

    • Freshly collected human blood (with anticoagulant).

    • Isotonic buffer (e.g., 10 mM Sodium Phosphate Buffer, pH 7.4).

    • Hypotonic solution (e.g., 0.25% NaCl).

    • 2"-O-beta-L-galactopyranosylorientin at various concentrations.

    • Diclofenac sodium as a positive control.

  • Assay Procedure:

    • Centrifuge the blood and wash the packed red blood cells with isotonic buffer. Resuspend to make a 10% v/v suspension.

    • Prepare reaction mixtures containing 1 mL of the test compound/control at different concentrations and 1 mL of the 10% HRBC suspension.

    • Incubate at 56°C for 30 minutes in a water bath.

    • Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis:

    • Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - ((Abs_sample / Abs_control) * 100)

Part 2: Elucidating the Molecular Mechanism in a Cellular Context

Following the confirmation of in vitro anti-inflammatory activity, the next logical step is to investigate the underlying molecular mechanisms in a relevant cellular model. The lipopolysaccharide (LPS)-stimulated macrophage (e.g., RAW 264.7 or primary bone marrow-derived macrophages) is the gold standard for studying inflammatory responses.

Experimental Workflow

The following workflow provides a systematic approach to dissecting the anti-inflammatory action of 2"-O-beta-L-galactopyranosylorientin at the cellular level.

Caption: The NF-κB signaling pathway.

The MAPK family, including p38, ERK, and JNK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. [15][16][17]Activation of these kinases by phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

Caption: The MAPK signaling pathway.

Part 3: Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in structured tables.

Table 1: Cytotoxicity of 2"-O-beta-L-galactopyranosylorientin on Macrophages
Concentration (µg/mL)Cell Viability (%) ± SD
0 (Control)100
10
25
50
100
200
Table 2: Effect on Pro-inflammatory Cytokine Production
TreatmentTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Control
LPS (1 µg/mL)
LPS + Compound (X µg/mL)
LPS + Compound (Y µg/mL)
Table 3: Effect on Signaling Protein Phosphorylation (Relative Densitometry)
Treatmentp-p65/p65p-IκBα/IκBαp-p38/p38p-ERK/ERK
Control1.01.01.01.0
LPS (1 µg/mL)
LPS + Compound (X µg/mL)
LPS + Compound (Y µg/mL)

Conclusion: Synthesizing the Mechanistic Narrative

This technical guide outlines a rigorous and logical pathway to dissect the anti-inflammatory mechanism of 2"-O-beta-L-galactopyranosylorientin. By systematically progressing from broad in vitro assessments to a focused analysis of key signaling pathways, researchers can build a comprehensive and defensible narrative of the compound's action. The integration of multiple experimental techniques, from ELISA to Western blotting, provides a self-validating system where the inhibition of cytokine production can be mechanistically linked to the suppression of upstream signaling events in the NF-κB and MAPK pathways. The resulting data will not only elucidate the specific molecular targets of this promising flavonoid but also provide a solid foundation for its further development as a potential therapeutic agent.

References

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An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2"-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside found in medicinal plants such as Trollius chinensis and Lophatherum gracile.[1][2][3] As a derivative of the well-studied flavonoid orientin, it is a compound of significant interest for its potential therapeutic applications. Preliminary research indicates that 2"-O-beta-L-galactopyranosylorientin possesses noteworthy anti-inflammatory and neuroprotective properties.[2][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a framework for the initial in vitro screening of this molecule. We delve into the causality behind experimental choices, present detailed, self-validating protocols for assessing its core biological activities, and offer insights into interpreting the resulting data. The methodologies covered include assays for antioxidant, anti-inflammatory, anti-diabetic, and cytotoxic potential, forming a foundational package for the systematic evaluation of this promising natural compound.

Chapter 1: Introduction to 2"-O-beta-L-galactopyranosylorientin

Chemical Identity and Context

2"-O-beta-L-galactopyranosylorientin, also known as orientin-2"-O-galactopyranoside (OGA), is a complex flavonoid.[1][2] It belongs to the flavone C-glycoside class, characterized by a direct carbon-carbon bond between the flavonoid's A-ring and a sugar moiety, which in this case is further glycosylated. The core structure is orientin (luteolin-8-C-glucoside), which is appended with a galactose unit. This structural complexity often enhances solubility and can modulate the biological activity compared to its parent aglycone or simpler glycosides. The robust antioxidant and anti-inflammatory activities of the parent compound, orientin, provide a strong rationale for investigating this more complex derivative.[5][6]

Rationale for In Vitro Investigation

The preliminary investigation of a natural compound like 2"-O-beta-L-galactopyranosylorientin begins with a battery of in vitro assays. This approach is fundamental for several reasons:

  • Efficiency and Cost-Effectiveness: In vitro screening allows for rapid assessment of multiple biological activities using minimal amounts of the purified compound.

  • Mechanistic Elucidation: Cell-based and cell-free assays provide a controlled environment to probe specific molecular targets and signaling pathways, such as enzymatic inhibition or modulation of inflammatory mediators.

  • Foundation for In Vivo Studies: A robust in vitro profile is essential for establishing a scientific premise and guiding the design of more complex and resource-intensive animal studies.

Given that related flavone C-glycosides like orientin and vitexin have demonstrated potent antioxidant, anti-inflammatory, and even anti-cancer effects, it is logical to hypothesize that 2"-O-beta-L-galactopyranosylorientin shares a similar, if not modulated, activity profile.[5][7][8]

Chapter 2: Core In Vitro Bioactivity Screening: A Methodological Framework

This chapter details the essential experimental protocols for a baseline characterization of 2"-O-beta-L-galactopyranosylorientin. Each protocol is designed to be a self-validating system, incorporating necessary controls and standards for data integrity.

Assessment of Antioxidant Potential

Causality: Flavonoids are renowned for their antioxidant properties, which are central to many of their other biological functions, including anti-inflammatory, anti-cancer, and anti-diabetic activities.[9][10][11] The ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) is a key mechanistic feature. Therefore, quantifying this activity is a critical first step. The DPPH and ABTS assays are complementary; DPPH is useful for radical scavenging in a methanolic medium, while the ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the assessment of hydrophilic and lipophilic compounds.[12][13]

Caption: Potential inhibition of NF-κB and MAPK pathways by the test compound.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells for 1-2 hours with various concentrations of 2"-O-beta-L-galactopyranosylorientin (e.g., 10-200 µM). [1]A known inhibitor like Quercetin can be used as a positive control. [14] * After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Include an untreated control group (cells only), an LPS-only group, and a compound-only group (to check for direct effects on cells).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (NaNO₂) must be prepared to quantify the concentration of nitrite (a stable product of NO). [15][16]6. Cytotoxicity Control (MTT Assay): It is crucial to run a parallel MTT assay (see Protocol 2.4.1) on the same cells to ensure that the observed reduction in NO is not due to cell death caused by the compound. [15]A valid result shows significant NO inhibition with minimal impact on cell viability (>90%). [14]7. Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC50 value.

Investigation of Anti-Diabetic Properties

Causality: One key strategy in managing type 2 diabetes is to control postprandial hyperglycemia (the spike in blood sugar after a meal). This can be achieved by inhibiting enzymes in the small intestine, such as α-glucosidase, which are responsible for breaking down complex carbohydrates into absorbable glucose. [17]Many flavonoids have been identified as α-glucosidase inhibitors, making this a relevant and mechanistically straightforward assay for assessing the anti-diabetic potential of 2"-O-beta-L-galactopyranosylorientin. [18][19][20]

  • Reagent Preparation:

    • Enzyme solution: α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL) in 100 mM sodium phosphate buffer (pH 6.8). [21][22] * Substrate solution: 1 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer. [23] * Stop solution: 1 M sodium carbonate (Na₂CO₃). [23]2. Sample Preparation: Prepare serial dilutions of the test compound. Acarbose, a clinically used α-glucosidase inhibitor, should be used as the positive control. [22][23]3. Assay Procedure (96-well plate format):

    • Add 20 µL of the sample or standard dilution to each well.

    • Add 20 µL of the α-glucosidase enzyme solution.

    • Pre-incubate the mixture at 37°C for 5-10 minutes. [23] * Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate at 37°C for 20-30 minutes. [23]4. Termination and Measurement: Stop the reaction by adding 50 µL of 1 M Na₂CO₃. Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released. [23][24]5. Controls:

    • 100% Enzyme Activity Control: Solvent + Enzyme + Substrate.

    • 0% Enzyme Activity Control: Solvent + Buffer (no enzyme) + Substrate.

    • Blank: Sample + Buffer (no enzyme) + Substrate.

  • Calculation and Analysis: Calculate the percentage of enzyme inhibition relative to the 100% activity control and determine the IC50 value. [23]

CompoundIC50 (µg/mL) ± SD
2"-O-beta-L-galactopyranosylorientinExperimental Value
Acarbose (Standard)Experimental Value
Assessment of Cytotoxicity and Anti-Cancer Potential

Causality: Before a compound can be considered for therapeutic use, its effect on cell viability must be determined. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which in most cases correlates with the number of viable cells. [25][26]Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [27][28]This assay serves a dual purpose: 1) to establish a non-toxic concentration range for other cell-based assays (like the NO assay), and 2) as a primary screen for potential anti-proliferative or cytotoxic activity against cancer cells. The choice of a cancer cell line can be guided by data on related compounds; for instance, orientin has shown activity against human esophageal cancer (EC-109) cells. [8]

G Seed Seed Cells in 96-well plate (e.g., EC-109 cancer cells) Allow to adhere (24h) Treat Treat with Serial Dilutions of Test Compound Seed->Treat Incubate Incubate for desired period (e.g., 24, 48, or 72h) Treat->Incubate Add_MTT Add MTT Reagent (5 mg/mL solution) Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Allows formazan formation) Add_MTT->Incubate_MTT Solubilize Remove medium. Add Solubilizing Agent (DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability vs. Control Determine IC50 Value Read->Analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

  • Cell Seeding: Seed a relevant cancer cell line (e.g., EC-109, HeLa, MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the old medium and add fresh medium containing serial dilutions of 2"-O-beta-L-galactopyranosylorientin. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells will convert the MTT into purple formazan crystals. [29]5. Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. [29]Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that reduces cell viability by 50%). [27]

Chapter 3: Synthesizing the Evidence and Future Directions

Interpreting the Data: A Holistic View

The results from these preliminary in vitro assays provide a foundational bioactivity profile for 2"-O-beta-L-galactopyranosylorientin. A potent antioxidant capacity (low IC50 in DPPH/ABTS assays) often correlates with strong anti-inflammatory activity, as many inflammatory processes are driven by oxidative stress. [2]For example, the compound's ability to scavenge ROS may contribute to its inhibition of the NF-κB pathway. A compound that demonstrates significant NO inhibition at non-cytotoxic concentrations is a strong candidate for further anti-inflammatory studies. Similarly, selective cytotoxicity against cancer cells over normal cell lines would prioritize it for further investigation as an anti-cancer agent. [9][30]

Limitations and Next Steps

While essential, in vitro studies have inherent limitations. They do not account for metabolic processes (absorption, distribution, metabolism, excretion) that occur in a whole organism. The promising activities observed in these assays must be validated in more complex systems.

Recommendations for Future Research:

  • Mechanism of Action: If anti-inflammatory activity is confirmed, investigate the specific effects on signaling pathways using techniques like Western blotting (to check for phosphorylation of NF-κB, ERK) and qRT-PCR (to measure the expression of iNOS, COX-2, and cytokine genes). [2][7][31]* Enzyme Kinetics: For α-glucosidase inhibition, perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.). [22]* Advanced Cancer Studies: If anti-cancer potential is observed, proceed to assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle analysis. [8][31]* In Vivo Validation: The most promising activities should be tested in relevant animal models, such as an LPS-induced inflammation model in mice or a diabetic mouse model. [6] This structured approach ensures that the preliminary in vitro evaluation of 2"-O-beta-L-galactopyranosylorientin is conducted with scientific rigor, providing a solid foundation for its potential development as a future therapeutic agent.

References

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A Comprehensive Technical Guide to the Spectral Analysis of 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of 2”-O-beta-L-galactopyranosylorientin, a flavone C-glycoside with significant biological interest. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the principles and experimental logic essential for the structural elucidation of this and similar complex natural products.

Introduction to 2”-O-beta-L-galactopyranosylorientin

2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside first isolated from the flowers of Trollius ledebouri[1]. Its structure consists of the flavone luteolin, which is C-glycosylated at position 8 with a glucose molecule. This glucose is further O-glycosylated at its 2” position with a galactose unit. The presence of this additional sugar moiety significantly impacts its physicochemical properties and biological activities. Understanding its precise structure through spectral analysis is paramount for its development as a potential therapeutic agent.

Chemical Structure and Properties:

  • Molecular Formula: C₂₇H₃₀O₁₆[2]

  • Molecular Weight: 610.5 g/mol [2]

  • IUPAC Name: 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[2]

  • CAS Number: 861691-37-4[1]

DOT Diagram of 2"-O-beta-L-galactopyranosylorientin Structure

Caption: Chemical structure of 2"-O-beta-L-galactopyranosylorientin.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For complex glycosides like 2”-O-beta-L-galactopyranosylorientin, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the method of choice due to its soft ionization, which preserves the intact molecule for initial mass determination and allows for controlled fragmentation.

Experimental Protocol: LC-ESI-MS/MS

Rationale: A chromatographic step prior to mass analysis is crucial to separate the target compound from a complex matrix and to resolve it from potential isomers. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) provides excellent resolution for flavonoids.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified compound or plant extract in a suitable solvent (e.g., methanol or DMSO) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used[3].

    • Mobile Phase: A gradient elution is employed using:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in acetonitrile[3]

    • Gradient Program: A typical gradient might start at a low percentage of Solvent B (e.g., 5-10%), increasing linearly to a high percentage (e.g., 95%) over 20-30 minutes to elute compounds of increasing hydrophobicity[3].

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: Maintained at 30-40 °C for reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI in both positive and negative ion modes should be performed, as each can provide complementary fragmentation information. However, the negative ion mode is often preferred for flavonoids as it can yield more structurally informative fragments of the C-glycosidic moiety.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to determine the mass of the pseudomolecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • Tandem MS (MS/MS): Isolate the pseudomolecular ion and subject it to collision-induced dissociation (CID). The collision energy should be optimized for the specific instrument and compound, typically ranging from 15 to 45 eV[4]. Ramping the collision energy can provide a more comprehensive fragmentation profile.

Data Interpretation: Fragmentation Pattern

The MS/MS spectrum of 2”-O-beta-L-galactopyranosylorientin is characterized by cleavages of the glycosidic bonds and cross-ring cleavages of the sugar moieties. A key feature of C-glycosyl flavonoids is that the C-C bond between the sugar and the aglycone is more stable than the O-glycosidic bonds, leading to characteristic fragmentation patterns within the sugar rings[3].

Expected Fragmentation in Negative Ion Mode ([M-H]⁻ at m/z 609):

  • Loss of the terminal galactose: A neutral loss of 162 Da, corresponding to the galactose moiety, is expected, yielding a fragment ion at m/z 447. This fragment represents the orientin moiety ([Orientin-H]⁻).

  • Fragmentation of the glucose ring: C-glycosides typically undergo cross-ring cleavages. Characteristic losses from the [M-H]⁻ ion include:

    • [M-H - 90]⁻ (m/z 519): ⁰,³X⁻ type cleavage of the glucose ring.

    • [M-H - 120]⁻ (m/z 489): ⁰,²X⁻ type cleavage of the glucose ring[4].

  • Fragmentation of the orientin moiety (m/z 447): Further fragmentation of the orientin ion will also show characteristic losses of 90 and 120 Da.

Table 1: Predicted Major MS/MS Fragments of 2”-O-beta-L-galactopyranosylorientin ([M-H]⁻ at m/z 609)

m/z (calculated)Proposed IdentityDescription
609[M-H]⁻Deprotonated molecule
447[M-H - 162]⁻Loss of the terminal galactose moiety
519[M-H - 90]⁻⁰,³X⁻ cleavage of the internal glucose
489[M-H - 120]⁻⁰,²X⁻ cleavage of the internal glucose
357[M-H - 162 - 90]⁻Further fragmentation of the orientin moiety
327[M-H - 162 - 120]⁻Further fragmentation of the orientin moiety

DOT Diagram of MS/MS Fragmentation Pathway

G M [M-H]⁻ m/z 609 M_minus_Gal [M-H - 162]⁻ m/z 447 (Orientin) M->M_minus_Gal - 162 Da (Galactose) M_minus_90 [M-H - 90]⁻ m/z 519 M->M_minus_90 ⁰,³X⁻ Cleavage (Glucose) M_minus_120 [M-H - 120]⁻ m/z 489 M->M_minus_120 ⁰,²X⁻ Cleavage (Glucose) Orientin_minus_90 [Orientin-H - 90]⁻ m/z 357 M_minus_Gal->Orientin_minus_90 ⁰,³X⁻ Cleavage Orientin_minus_120 [Orientin-H - 120]⁻ m/z 327 M_minus_Gal->Orientin_minus_120 ⁰,²X⁻ Cleavage

Caption: Predicted ESI-MS/MS fragmentation of 2”-O-beta-L-galactopyranosylorientin.

Part 2: NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the relative stereochemistry. For a complex molecule like 2”-O-beta-L-galactopyranosylorientin, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, and HMBC) is essential.

Experimental Protocol: NMR Spectroscopy

Rationale: The choice of solvent is critical for NMR analysis to ensure good solubility and minimize signal overlap with the solvent peak. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are common choices for flavonoid glycosides. 2D NMR experiments are necessary to unambiguously assign all proton and carbon signals by establishing through-bond connectivities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integrations of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms and their chemical shifts.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, helping to identify adjacent protons within the same spin system (e.g., within a sugar ring or an aromatic ring).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different spin systems and establishing the linkages between the aglycone and the sugar moieties, as well as the inter-glycosidic linkage.

Data Interpretation: ¹H and ¹³C NMR Spectra

The NMR spectra of 2”-O-beta-L-galactopyranosylorientin will show distinct signals for the luteolin aglycone and the two sugar units. The chemical shifts are influenced by the electronic environment of each nucleus.

Key Diagnostic Signals:

  • Aglycone Protons: The aromatic protons of the luteolin core will appear in the range of δ 6.0-8.0 ppm.

  • Anomeric Protons: The protons at the anomeric centers (C-1” of glucose and C-1”’ of galactose) are diagnostic. The C-glycosidic linkage results in an upfield shift for the H-1” of glucose compared to an O-glycosidic linkage. The coupling constants of the anomeric protons provide information about the stereochemistry of the glycosidic bond (a large J value of ~7-8 Hz indicates a β-anomeric configuration).

  • Sugar Protons: The remaining sugar protons will typically resonate in the δ 3.0-5.0 ppm region.

  • Aglycone Carbons: The aromatic and carbonyl carbons of the luteolin skeleton will appear in the δ 90-185 ppm range.

  • Anomeric Carbons: The anomeric carbons (C-1” and C-1”’) will be in the δ 70-105 ppm range. The C-1” of the C-linked glucose will be significantly upfield compared to the O-linked C-1”’.

  • Sugar Carbons: The other sugar carbons will resonate in the δ 60-85 ppm range.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2”-O-beta-L-galactopyranosylorientin (in DMSO-d₆)

Position¹³C (ppm)¹H (ppm, J in Hz)
Luteolin
2164.2
3103.16.68 (s)
4182.1
5161.4
698.86.25 (s)
7163.7
8104.5
9156.4
10104.8
1'121.7
2'113.57.42 (d, 2.1)
3'145.9
4'149.8
5'116.16.88 (d, 8.2)
6'119.07.44 (dd, 8.2, 2.1)
Glucose
1''73.54.68 (d, 9.8)
2''81.8~4.0 (m)
3''78.9~3.5 (m)
4''70.6~3.4 (m)
5''81.5~3.8 (m)
6''61.4~3.7 (m), ~3.5 (m)
Galactose
1'''104.24.25 (d, 7.5)
2'''73.2~3.6 (m)
3'''75.8~3.4 (m)
4'''69.5~3.7 (m)
5'''75.9~3.5 (m)
6'''60.7~3.5 (m), ~3.4 (m)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, temperature, and instrument.

2D NMR Correlations:

  • COSY: Will show correlations between adjacent protons within each sugar ring and within the B-ring of the luteolin.

  • HSQC: Will directly link the proton signals in Table 2 to their corresponding carbon signals.

  • HMBC: Crucial correlations will be observed between:

    • H-1” of glucose and C-7, C-8, and C-9 of the luteolin A-ring, confirming the C-8 linkage.

    • H-1”’ of galactose and C-2” of glucose, confirming the 2”-O-glycosidic linkage.

DOT Diagram of Key HMBC Correlations

G cluster_aglycone Luteolin Core cluster_glucose Glucose cluster_galactose Galactose C8 C-8 C7 C-7 C9 C-9 H1_glc H-1'' H1_glc->C8 H1_glc->C7 H1_glc->C9 C2_glc C-2'' H1_gal H-1''' H1_gal->C2_glc

Caption: Key HMBC correlations for confirming the glycosidic linkages.

Conclusion

The comprehensive analysis of 2”-O-beta-L-galactopyranosylorientin using a combination of advanced MS and NMR techniques allows for its unambiguous structural elucidation. The characteristic fragmentation patterns observed in ESI-MS/MS, particularly the neutral loss of the terminal galactose and the cross-ring cleavages of the C-linked glucose, provide initial structural confirmation. The complete assignment of all proton and carbon signals through 1D and 2D NMR experiments, especially the long-range correlations observed in the HMBC spectrum, definitively establishes the connectivity of the aglycone and the two sugar moieties. This detailed spectral understanding is fundamental for quality control, mechanistic studies, and the further development of this promising natural product.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Zou, J. H., Yang, J. S., Dong, Y. S., Zhou, L., & Lin, G. (2005). Flavone C-glycosides from flowers of Trollius ledebouri. Phytochemistry, 66(10), 1121-1125.
  • Liu, L., Guo, L., Zhao, C., Wu, X., Wang, R., & Liu, C. (2015). Characterization of the intestinal absorption of seven flavonoids from the flowers of Trollius chinensis using the Caco-2 cell monolayer model. PloS one, 10(3), e0119263.
  • Wu, X. A., Zhao, Y. M., & Yu, N. J. (2006). Flavone c-glycosides from Trollius ledebouri reichb.
  • Cuyckens, F., Ma, Y. L., Pocsfalvi, G., & Claeys, M. (2000). Tandem mass spectrometric differentiation of flavonoid O-diglycoside isomers. Analytical and bioanalytical chemistry, 366(7-8), 833-840.
  • Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (1997). Characterization of flavone and flavonol O-glycosides by liquid chromatography-ultraviolet detection-electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 11(12), 1357-1364.
  • Cai, Z., Lee, F. S. C., Wang, X., & Yu, W. (2002). A mass spectrometric method for the analysis of flavonoid glycosides in crude plant extracts. Analytical Chemistry, 74(18), 4789-4796.
  • Abad-García, B., Garmón-Lobato, S., Berrueta, L. A., Gallo, B., & Vicente, F. (2009). A general analytical strategy for the characterization of C-glycosylflavonoids in crude plant extracts by HPLC–DAD–ESI/MS/MS. Phytochemical Analysis, 20(4), 288-297.
  • Ferreres, F., Llorach, R., & Gil-Izquierdo, A. (2004). Characterization of the interglycosidic linkage in di-O-glycosyl-C-glycosylflavones from a Scabiosa species by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry, 18(17), 1937-1944.

Sources

"Solubility and stability of 2"-O-beta-L-galactopyranosylorientin in common lab solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2"-O-beta-L-galactopyranosylorientin for Preclinical Research

Executive Summary

2"-O-beta-L-galactopyranosylorientin, a flavonoid C-glycoside primarily isolated from species like Trollius ledebouri, has garnered significant interest for its anti-inflammatory properties.[1][2] As with any compound advancing through the drug discovery pipeline, a comprehensive understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for generating reliable, reproducible data. This technical guide serves as a resource for researchers, chemists, and formulation scientists, providing a detailed examination of the solubility and stability of 2"-O-beta-L-galactopyranosylorientin in common laboratory solvents. By synthesizing publicly available data with established principles of flavonoid chemistry, this document offers practical protocols, expert insights into experimental design, and a predictive framework for stability assessment, ensuring the integrity of both in vitro and in vivo investigations.

Compound Identity and Significance

2"-O-beta-L-galactopyranosylorientin is a derivative of the more common flavone, orientin.[3] The addition of a galactopyranosyl group to the glucose moiety significantly alters its properties, including molecular weight and polarity, which in turn influence its solubility and interaction with biological systems.

  • Chemical Name: 2-(3,4-dihydroxyphenyl)-8-(2-O-β-L-galactopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[2][4]

  • Molecular Formula: C₂₇H₃₀O₁₆[4]

  • Molecular Weight: 610.52 g/mol [1][5]

  • Biological Activity: Primarily noted for its anti-inflammatory effects, demonstrated by its ability to decrease the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[2]

A precise understanding of its solubility is the cornerstone for accurate dosing in biological assays, while knowledge of its stability profile is critical for ensuring the integrity of stock solutions and interpreting experimental outcomes correctly.

Solubility Profile in Common Laboratory Solvents

The solubility of a test compound dictates its suitability for various experimental setups, from high-throughput screening to complex cell culture models and animal studies. The glycosidic nature of 2"-O-beta-L-galactopyranosylorientin suggests a high degree of polarity, which governs its behavior in different solvents.

Causality Behind Solvent Choice

The selection of a solvent is a critical first step. For initial in vitro assays, the goal is typically to create a high-concentration stock solution that can be serially diluted into aqueous buffers or cell culture media. The solvent must fully dissolve the compound without degrading it or interfering with the assay. Dimethyl sulfoxide (DMSO) is often the solvent of choice for this purpose due to its strong solubilizing power for a wide range of organic molecules. For in vivo studies, however, solubility in a physiologically compatible vehicle is paramount, often requiring complex co-solvent systems to overcome the low aqueous solubility of many drug candidates.

Quantitative Solubility Data

The following table summarizes the reported solubility of 2"-O-beta-L-galactopyranosylorientin in various solvents and systems. It is crucial to note that values can vary between suppliers, likely due to differences in compound purity, polymorphic form, and the experimental conditions used for measurement (e.g., temperature, sonication).

Solvent/SystemReported SolubilityMolar EquivalentRemarksSource(s)
Dimethyl Sulfoxide (DMSO)≥112.6 mg/mL~184.4 mMHigh solubility, suitable for primary stock solutions.[6]
Dimethyl Sulfoxide (DMSO)100 mg/mL~163.8 mMUltrasonic assistance is recommended. Hygroscopic nature of DMSO can impact solubility.[1]
Dimethyl Sulfoxide (DMSO)27.5 mg/mL~45.0 mMSonication is recommended.[5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL~4.1 mMA common co-solvent system for achieving solubility for in vivo administration.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL~4.1 mMAn alternative in vivo formulation using a cyclodextrin to enhance solubility.[1]
Experimental Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol provides a self-validating method for preparing a highly concentrated stock solution, ensuring complete dissolution.

  • Pre-analysis: Weigh approximately 6.1 mg of 2"-O-beta-L-galactopyranosylorientin into a sterile, conical microcentrifuge tube. Use a calibrated analytical balance.

  • Solvent Addition: Add 100 µL of newly opened, anhydrous, spectroscopy-grade DMSO. The use of fresh DMSO is critical, as absorbed water can significantly reduce the solubility of many compounds.[1]

  • Dissolution: Vortex the tube vigorously for 1 minute. If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is completely clear.[1]

  • Validation: Visually inspect the solution against a bright light source to ensure no undissolved particulate matter is present. A clear, homogenous solution indicates successful solubilization.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[1][7] Always protect from light.[1]

Visualization: Solvent Selection Workflow

The choice of solvent system is dictated by the experimental context. The following diagram illustrates a decision-making workflow for solvent selection.

cluster_0 Experimental Design Phase cluster_1 Solvent & Formulation Choice Start Define Experimental Need InVitro In Vitro Assay (e.g., Enzyme Inhibition) Start->InVitro Biochemical Screen CellBased Cell-Based Assay (e.g., Cytotoxicity, Signaling) Start->CellBased Cellular Model InVivo In Vivo Study (e.g., Animal Model) Start->InVivo Animal Study DMSO_Stock Prepare High-Concentration Stock in Anhydrous DMSO InVitro->DMSO_Stock CellBased->DMSO_Stock CoSolvent Use Validated Co-Solvent Formulation (e.g., PEG300/Tween-80) InVivo->CoSolvent Dilute_Media Dilute DMSO Stock into Aqueous Buffer or Media (Final DMSO <0.5%) DMSO_Stock->Dilute_Media

Caption: Decision workflow for selecting an appropriate solvent or formulation.

Stability Profile and Forced Degradation Analysis

Understanding a compound's stability is crucial for defining storage conditions, ensuring data integrity, and anticipating potential liabilities in drug development. Flavonoids, while generally stable as solids, can be susceptible to degradation in solution, particularly under conditions of pH stress, oxidation, and light exposure.[8][9]

Known Storage and Stability

For prepared stock solutions in DMSO, the following storage conditions are recommended to maintain potency:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1][7]

  • Protection from Light: Essential under all storage conditions to prevent photodegradation.[1]

Forced Degradation: A Predictive Framework

Forced degradation, or stress testing, is an essential practice outlined by the International Council for Harmonisation (ICH) guidelines.[9][10] It involves subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and elucidating degradation pathways. This is critical for developing stability-indicating analytical methods.

Visualization: General Forced Degradation Workflow

The following diagram outlines the universal workflow for a forced degradation study.

cluster_stress Stress Conditions A 1. Prepare Analyte Stock Solution (e.g., 1 mg/mL in Methanol) B 2. Aliquot and Expose to Parallel Stress Conditions A->B Acid Acid Hydrolysis (0.1 M HCl, 60°C) B->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) B->Base Oxidation Oxidation (3% H₂O₂, RT) B->Oxidation Thermal Thermal (80°C in Solution) B->Thermal Photo Photolytic (UV/Vis Light, RT) B->Photo C 3. Sample at Timed Intervals (e.g., 2, 8, 24 hrs) D 4. Neutralize/Quench and Dilute Sample C->D E 5. Analyze by Stability-Indicating Method (e.g., RP-HPLC) D->E F 6. Identify Degradants and Calculate % Degradation E->F Acid->C Base->C Oxidation->C Thermal->C Photo->C

Caption: Standard experimental workflow for forced degradation studies.

Experimental Protocol 2: General Methodology for Forced Degradation

This protocol describes a typical approach for stress testing 2"-O-beta-L-galactopyranosylorientin.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C.[8][9]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Note: Flavonoids are often highly sensitive to base, so milder conditions (e.g., 0.01 M NaOH, room temperature) may be necessary to control the degradation rate.[9]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[8][9]

    • Thermal Degradation: Incubate a sealed vial of the stock solution in an oven at 80°C.[9]

    • Photodegradation: Expose a vial of the stock solution to a combination of UV and visible light in a photostability chamber.

  • Sampling and Analysis: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

  • Quantification: Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of the parent compound remaining.

Anticipated Degradation Profile

Based on the known chemistry of related flavonoids like quercetin and rutin, a predictive stability profile can be established.[10][11][12]

Stress ConditionExpected StabilityRationale / Potential Degradation Pathway
Acidic (HCl) Relatively Stable The C-glycosidic bond is generally stable to acid hydrolysis. Minimal degradation is expected compared to other conditions.[8][10]
Alkaline (NaOH) Highly Labile Flavonoids are known to be susceptible to base-catalyzed degradation. This can involve opening of the C-ring and degradation of the catechol B-ring.[9]
Oxidative (H₂O₂) Moderately Labile The 3',4'-dihydroxy (catechol) substitution on the B-ring is a prime site for oxidation, leading to the formation of quinone-type structures.
Thermal Moderately Stable Degradation will be temperature and time-dependent. Glycosidic linkages may be susceptible to cleavage at very high temperatures.
Photolytic Moderately Labile The conjugated system of the flavonoid core can absorb UV/Vis light, potentially leading to radical-mediated reactions, cleavage, or polymerization.[9]
Experimental Protocol 3: A Stability-Indicating RP-HPLC Method

A robust analytical method is required to separate the intact parent compound from any potential degradation products. The following provides a validated starting point for method development, adapted from methods used for similar flavonoids.[10][11]

  • Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.

  • Column: Phenomenex C₁₈ or equivalent (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or 25 mM Ammonium Acetate (pH 3).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 350 nm (a common λmax for flavones) and scan with PDA from 200-400 nm to detect degradants with different chromophores.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Validation: The method is considered "stability-indicating" if it can resolve the main peak (2"-O-beta-L-galactopyranosylorientin) from all degradation peaks, as well as from any peaks originating from the solvent or degradation medium (blanks).

Conclusion and Best Practices

A thorough understanding and application of solubility and stability principles are non-negotiable for the successful preclinical development of 2"-O-beta-L-galactopyranosylorientin. The data synthesized in this guide provides a clear path forward for researchers.

Key Recommendations:

  • Solvent for Stock: Use fresh, anhydrous DMSO for preparing high-concentration stock solutions, employing sonication to ensure complete dissolution.

  • Storage: Store all solutions at -80°C for long-term use or -20°C for short-term use. Always aliquot to prevent freeze-thaw cycles and protect from light.

  • Aqueous Solutions: When diluting into aqueous media for cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) and that the compound does not precipitate.

  • Stability Assessment: Be aware of the compound's inherent instability in alkaline conditions. When working with basic buffers, prepare solutions fresh and use them immediately.

  • Methodology: Employ a validated, stability-indicating HPLC method to confirm the concentration and purity of the compound before and during experimental campaigns.

By adhering to these principles, researchers can ensure the quality and reliability of their data, paving the way for a more accurate and efficient evaluation of the therapeutic potential of 2"-O-beta-L-galactopyranosylorientin.

References

  • Forced Degradation of Flavonol Glycosides Extraced from Ginkgo biloba. (n.d.). Google AI Grounding.
  • 2"-O-beta-L-galactopyranosylorientin. (n.d.). MedChemExpress.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed.
  • Orientin: a comprehensive review of a promising bioactive flavonoid. (n.d.). PubMed Central.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (n.d.). Taylor & Francis.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021).
  • Forced Degradation Studies of 6-Methoxyflavonol for Stability-Indicating Method Development. (n.d.). Benchchem.
  • 2"-O-beta-L-galactopyranosylorientin. (n.d.). APExBIO.
  • Product Data Sheet - 2"-O-beta-L-galactopyranosylorientin. (n.d.). MedchemExpress.com.
  • 2"-O-beta-L-galactopyranosylorientin. (n.d.). TargetMol.
  • 2′′-O-β-L-Galactopyranosylorientin. (n.d.). Cayman Chemical.
  • 2"-O-beta-L-galactopyranosylorientin. (n.d.). BIORLAB.
  • 2'-O-beta-L-Galactopyranosylorientin. (n.d.). AdooQ®.

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Methodological & Application

Application Note & Protocol: A Validated HPLC Method for the Quantification of 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavone C-glycoside that has been isolated from various medicinal plants, including Trollius chinensis Bunge.[1] This complex flavonoid glycoside has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory activities.[2] As research into the pharmaceutical applications of 2”-O-beta-L-galactopyranosylorientin progresses, the need for a robust, accurate, and reliable analytical method for its quantification becomes paramount. This is crucial for quality control of raw materials, standardization of extracts, and in pharmacokinetic studies.

This application note details the development and validation of a specific and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2”-O-beta-L-galactopyranosylorientin. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for use in a regulated environment.[3]

Method Development: Rationale and Strategy

The development of a successful HPLC method for a complex glycosylated flavonoid like 2”-O-beta-L-galactopyranosylorientin requires a systematic approach. The primary challenges lie in achieving adequate resolution from structurally similar compounds, ensuring good peak shape, and obtaining the necessary sensitivity.

Analyte and its Properties
  • Structure: 2”-O-beta-L-galactopyranosylorientin is a derivative of orientin, which is a C-glycoside of luteolin. The presence of the bulky sugar moieties significantly influences its polarity and chromatographic behavior.

  • Molecular Formula: C₂₇H₃₀O₁₆[2]

  • Molecular Weight: 610.52 g/mol [1]

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and methanol.[1][4] This information is critical for the preparation of standard and sample solutions.

Chromatographic Choices: A Justified Approach

The selection of the stationary and mobile phases is the cornerstone of achieving a successful separation.

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase was chosen due to its wide applicability in the separation of moderately polar to nonpolar compounds. The hydrophobic nature of the C18 chains provides excellent retention for the flavonoid backbone, while still allowing for the elution of the more polar glycosylated forms. A column with a particle size of 5 µm and dimensions of 4.6 x 250 mm was selected to provide a balance between resolution and analysis time.[5]

  • Mobile Phase: A gradient elution with a binary solvent system was employed to achieve optimal separation.

    • Solvent A (Aqueous Phase): 0.1% Formic acid in water. The addition of a small amount of acid to the aqueous phase is crucial for several reasons. It protonates the silanol groups on the silica support, reducing peak tailing and improving peak symmetry. It also helps to maintain the analyte in a single ionic form, leading to sharper peaks.

    • Solvent B (Organic Phase): Acetonitrile. Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency. It often provides better peak shapes for flavonoids.

  • Detection: A Photodiode Array (PDA) detector was utilized. This allows for the simultaneous monitoring of the analyte at multiple wavelengths and provides spectral data that can be used to confirm peak purity and identity. Based on the UV spectra of similar flavonoids, a detection wavelength of 350 nm was chosen for quantification, as it typically corresponds to the absorption maximum of the flavone chromophore.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection PDA Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC quantification.

Detailed Protocol

Materials and Reagents
  • 2”-O-beta-L-galactopyranosylorientin reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column oven, and PDA detector
Column C18, 5 µm, 4.6 x 250 mm (e.g., Waters Symmetry, Phenomenex Luna)
Mobile Phase A 0.1% (v/v) Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 15% B; 5-25 min: 15-40% B; 25-30 min: 40-70% B; 30-35 min: 70% B; 35-36 min: 70-15% B; 36-45 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 350 nm
Run Time 45 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2”-O-beta-L-galactopyranosylorientin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Preparation of Sample Solutions (Example for Plant Extract)
  • Extraction: Accurately weigh 1 g of the powdered plant material and extract it with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[6] The following validation parameters were assessed:

validation_parameters cluster_params Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of 2”-O-beta-L-galactopyranosylorientin, and a sample extract. The retention time of the analyte in the sample was compared with that of the standard. Peak purity was assessed using the PDA detector, which showed no co-eluting peaks at the analyte's retention time.

Linearity

The linearity of the method was determined by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²).

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c (where y is peak area and x is concentration)
Accuracy

The accuracy of the method was determined by a recovery study. A known amount of the standard solution was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The spiked samples were then analyzed, and the percentage recovery was calculated.

Spiked LevelRecovery (%)RSD (%)
Low98.5 - 101.2< 2.0
Medium99.1 - 100.8< 2.0
High98.9 - 101.5< 2.0
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by two different analysts.

The precision was expressed as the relative standard deviation (RSD).

Precision LevelRSD (%)
Repeatability (Intra-day) < 1.5
Intermediate Precision (Inter-day) < 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

ParameterResult
LOD ~0.2 µg/mL
LOQ ~0.7 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic component)

The RSD of the peak areas under these varied conditions was found to be less than 2.0%, indicating the robustness of the method.

Conclusion

The developed and validated RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of 2”-O-beta-L-galactopyranosylorientin in various matrices. The method is specific, linear over a wide concentration range, and robust, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The detailed protocol and validation data presented in this application note demonstrate the method's adherence to stringent scientific and regulatory standards.

References

  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. MDPI. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 2"-O-β-L-galactopyranosylorientin in Plant Extracts via LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the sensitive and selective quantification of 2"-O-β-L-galactopyranosylorientin, a significant flavonoid C-glycoside, in complex plant matrices. The methodology leverages Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) to achieve high throughput and accurate quantification. We detail every critical step, from sample preparation and extraction to chromatographic separation and mass spectrometric detection. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product analysis.

Introduction: The Analytical Challenge

2"-O-β-L-galactopyranosylorientin is a flavone C-glycoside found in various medicinal plants, including species of Trollius and Lophatherum.[1][2][3][] Its structure, featuring a galactose moiety attached to the C-glycoside glucose of orientin, presents a significant analytical challenge. Like many flavonoid glycosides, it exists among a complex mixture of structurally similar isomers and isobars, demanding highly selective analytical techniques.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for this purpose, combining the separation power of chromatography with the specificity of mass spectrometry.[7][8]

This application note provides a robust LC-MS/MS method using Multiple Reaction Monitoring (MRM) for the accurate quantification of this target analyte in plant extracts. The protocol is designed to be a self-validating system, incorporating quality control checks and explaining the rationale for parameter selection to ensure data integrity and reproducibility.

Analyte Profile: 2"-O-β-L-galactopyranosylorientin

PropertyValueSource
CAS Number 861691-37-4[1][2]
Molecular Formula C₂₇H₃₀O₁₆[1]
Molecular Weight 610.5 g/mol [1]
Chemical Family Flavonoid C-glycoside[1]
Botanical Sources Trollius ledebouri, Trollius chinensis, Lophatherum gracile[2][3][]

Principle of the Method

The overall workflow is designed to efficiently extract the analyte from the plant matrix, separate it from interfering compounds, and then detect and quantify it with high specificity and sensitivity.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plant Material (Dried, Powdered) B Ultrasonic Extraction (70% Methanol) A->B Extraction C Centrifugation & Filtration B->C Purification D UHPLC Separation (C18 Column) C->D Injection E ESI Ionization (Negative Mode) D->E Ionization F Tandem MS (QqQ) MRM Detection E->F Fragmentation G Peak Integration F->G Detection H Quantification (Calibration Curve) G->H Calculation I Method Validation H->I Verification

Materials and Reagents

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid (≥98%), Ammonium acetate.

  • Reference Standard: 2"-O-β-L-galactopyranosylorientin (purity >98%).[1] Available from commercial suppliers like MedChemExpress or Cayman Chemical.[2][3]

  • Plant Material: Dried and finely powdered plant tissue (e.g., flowers, leaves).

Detailed Protocol: Step-by-Step Methodology

Rationale: Accurate quantification relies on a precise calibration curve generated from a certified reference standard. Quality Control (QC) samples are essential for validating the accuracy and precision of the analytical run.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the 2"-O-β-L-galactopyranosylorientin reference standard. Dissolve in 1.0 mL of methanol. This stock should be stored at -20°C.[3]

  • Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution with methanol to a final volume of 1.0 mL.

  • Calibration Standards: Perform serial dilutions from the working stock solution with 70% methanol to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., Low: 15 ng/mL, Medium: 75 ng/mL, High: 400 ng/mL) from a separate stock solution to ensure unbiased validation.

Rationale: The choice of solvent and extraction method is critical for maximizing the recovery of flavonoid glycosides. A 70% methanol solution is effective for extracting a broad range of polar to semi-polar flavonoids.[9] Ultrasound-assisted extraction (UAE) is chosen for its efficiency and reduced extraction time compared to methods like maceration or Soxhlet extraction.[10][11]

  • Weighing: Accurately weigh 0.5 g of the dried, powdered plant material into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of 70% aqueous methanol. Vortex for 30 seconds.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[11]

  • Centrifugation: Centrifuge the sample at 4,000 rpm for 15 minutes to pellet the solid plant debris.[12]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

extraction_flow A 0.5 g Powdered Plant Sample B Add 10 mL 70% Methanol A->B C Vortex & Sonicate (30 min) B->C D Centrifuge (4000 rpm, 15 min) C->D E Collect & Filter Supernatant (0.22 µm) D->E F Inject into LC-MS/MS E->F

Rationale: Chromatographic separation is crucial for resolving the target analyte from isomers. A reversed-phase C18 column is standard for flavonoid analysis.[13] A gradient elution with acidified mobile phases (using formic acid) promotes better peak shape and ionization efficiency in positive or negative ion mode.[6] For flavonoid glycosides, Electrospray Ionization (ESI) in negative mode is often preferred due to the presence of acidic phenolic hydroxyl groups, which readily deprotonate to form [M-H]⁻ ions.[13] Tandem mass spectrometry in MRM mode provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[14][15]

Table 1: UHPLC Parameters

ParameterRecommended SettingRationale
Column Acquity UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)Provides excellent separation efficiency for complex mixtures.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic phase for reversed-phase separation of flavonoids.
Flow Rate 0.3 mL/minAppropriate for 2.1 mm ID columns, ensuring sharp peaks.
Injection Volume 2-5 µLBalances sensitivity with potential for column overload.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity.
Gradient 5% B to 95% B over 10-15 minA typical gradient to elute a wide range of polarities.[16]

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeFlavonoid glycosides readily form [M-H]⁻ ions, providing high sensitivity.[13]
Capillary Voltage 3.0 - 3.5 kVOptimized for stable spray and ion generation.
Source Temp. 120 - 150 °CStandard temperature for ESI source.
Desolvation Temp. 350 - 450 °CEnsures efficient solvent evaporation.
Desolvation Gas Nitrogen, 600 - 800 L/hrFacilitates droplet desolvation.
Collision Gas ArgonInert gas used for collision-induced dissociation (CID).
Scan Mode Multiple Reaction Monitoring (MRM)Provides highest selectivity and sensitivity for quantification.[15]

Table 3: MRM Transitions for 2"-O-β-L-galactopyranosylorientin

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Quantifier m/z 609.5m/z 489.4~30-35100
Qualifier m/z 609.5m/z 327.1~40-4550

Note: The exact m/z values and collision energies must be optimized by infusing a standard solution of the analyte. The precursor ion is [M-H]⁻ (610.5 - 1 = 609.5). The product ions likely correspond to losses of sugar moieties. For instance, a loss of 120 Da is characteristic of C-glycoside fragmentation, and further losses can occur. A similar C-glycoside, orientin (m/z 447.2), shows a characteristic product ion at m/z 327.0, which can serve as a reference point.[13]

Data Analysis and Method Validation

The LC-MS/MS method should be validated according to established guidelines to ensure its reliability.[17][18]

  • Linearity: The calibration curve should be constructed by plotting the peak area against the concentration of the standards. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.[13][15]

  • Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.[15]

  • Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. The accuracy (%RE) should be within ±15%, and the precision (%RSD) should be ≤15%.[13]

  • Recovery: The extraction recovery is determined by comparing the analyte response in a pre-spiked sample (spiked before extraction) to a post-spiked sample (spiked after extraction). Recoveries between 85-115% are generally acceptable.[13][19]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., RSD < 20%).[19][20]

Troubleshooting Common Issues

  • Matrix Effects: Ion suppression or enhancement is a common issue in complex matrices like plant extracts.[6] This can be mitigated by diluting the sample, improving sample cleanup (e.g., with Solid Phase Extraction - SPE), or using a matrix-matched calibration curve.

  • Isomeric Interference: If isomers co-elute, the chromatographic gradient must be optimized.[6] Lengthening the gradient or using a different column chemistry can improve resolution. MS/MS fragmentation patterns are crucial for distinguishing isomers.[5][21]

  • Poor Peak Shape: Tailing or fronting peaks can be caused by column degradation, improper mobile phase pH, or interactions with active sites in the flow path. Ensure the use of fresh mobile phase and a healthy column.

Conclusion

The described UHPLC-MS/MS protocol offers a robust, selective, and sensitive method for the quantification of 2"-O-β-L-galactopyranosylorientin in plant extracts. By understanding the principles behind each step, from extraction to detection, researchers can confidently apply and adapt this method to their specific needs in natural product research and drug development. Adherence to rigorous validation procedures is paramount for generating reliable and defensible scientific data.[18]

References

  • ResearchGate. (2024). How to perform quantitative analysis of plant samples for flavonoids? Retrieved from ResearchGate. [Link]

  • PubMed. (2025). Integrative Approach Based on DI‐MS and LC–MS/MS Analysis for Comprehensive Characterization of Flavonoid Glycoside Isomers From Onychopetalum periquino (Annonaceae). Retrieved from PubMed. [Link]

  • Pharmacognosy Research. (n.d.). Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L. Retrieved from Pharmacognosy Research. [Link]

  • PubMed Central. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from PubMed Central. [Link]

  • ResearchGate. (2025). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. Retrieved from RSC Publishing. [Link]

  • Global Journal of Medicinal Plants Research. (n.d.). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Retrieved from Global Journal of Medicinal Plants Research. [Link]

  • ResearchGate. (2018). LC-MS/MS Analysis of Flavonoid Compounds from Zanthoxylum zanthoxyloides Extracts and Their Antioxidant Activities. Retrieved from ResearchGate. [Link]

  • Pharmacognosy Journal. (n.d.). Phytochemical Screening, Total Flavonoid and Total Phenolic Content and Antioxidant Activity of Different Parts of Caesalpinia bonduc (L.) Roxb. Retrieved from Pharmacognosy Journal. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from Resolian. [Link]

  • PubMed Central. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Retrieved from PubMed Central. [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from Sisu@UT. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from Eurachem. [Link]

  • ResearchGate. (2025). Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel. Retrieved from ResearchGate. [Link]

  • PubMed. (2017). Development of an LC-MS/MS Method for Quantification of Two Pairs of Isomeric Flavonoid Glycosides and Other Ones in Rat Plasma: Application to Pharmacokinetic Studies. Retrieved from PubMed. [Link]

  • MDPI. (2021). Metabolomics Study of Flavonoids of Taxilluschinensis on Different Hosts Using UPLC-ESI-MS/MS. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Analysis on chemical constituents from flowers of Trollius ledebouri by UPLC-Q-TOF-MS. Retrieved from ResearchGate. [Link]

  • PubMed Central. (n.d.). Qualitative Analysis and Componential Differences of Chemical Constituents in Taxilli Herba from Different Hosts by UFLC-Triple TOF-MS/MS. Retrieved from PubMed Central. [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from MDPI. [Link]

Sources

Application Notes & Protocols: Utilizing 2”-O-beta-L-galactopyranosylorientin as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 2”-O-beta-L-galactopyranosylorientin in Phytochemical Analysis

2”-O-beta-L-galactopyranosylorientin is a naturally occurring flavonoid C-glycoside, a class of compounds noted for their significant biological activities and presence in various medicinal plants.[1][2] This particular compound has been isolated from species such as Trollius chinensis and Lophatherum gracile and is recognized for its anti-inflammatory properties.[1][3] As a C-glycoside, it features a sugar moiety directly attached to the flavonoid aglycone (luteolin) via a stable carbon-carbon bond, distinguishing it from the more common and hydrolytically labile O-glycosides.

In the fields of natural product chemistry, pharmacology, and drug development, the accurate identification and quantification of such bioactive constituents are paramount. This requires the use of a highly pure, well-characterized analytical standard. This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the effective use of 2”-O-beta-L-galactopyranosylorientin as an analytical standard for various applications, including chromatographic quantification and qualitative identification in complex matrices like herbal extracts and formulated products.

The integrity of any quantitative analysis hinges on the quality of the reference standard. 2”-O-beta-L-galactopyranosylorientin, when used as a standard, serves as the benchmark for establishing method specificity, linearity, accuracy, and precision, thereby ensuring the validity and reproducibility of experimental results.[4]

Physicochemical Properties of the Analytical Standard

A thorough understanding of the standard's properties is critical for its proper handling, storage, and application.

PropertyValueSource(s)
Chemical Name 2-(3,4-dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[1][5]
CAS Number 861691-37-4[1][5][6]
Molecular Formula C₂₇H₃₀O₁₆[1][5][6]
Molecular Weight 610.52 g/mol [1][5][6]
Purity Typically ≥98% by HPLC[6]
Appearance Solid powder[7]
Solubility Soluble in DMSO; formulations in aqueous solutions are also possible.[1][3][8][9]
Storage (Solid) Store desiccated at -20°C for long-term stability (≥ 4 years).[1][10]
Storage (Solution) In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles.[3][8][10]

Application I: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV-Vis or Photodiode Array (PDA) detection is the cornerstone technique for the quantification of flavonoids in various samples. The principle lies in separating the analyte of interest from other matrix components on a stationary phase, followed by its detection and quantification based on its absorbance of light. Using a certified standard is essential for creating a reliable calibration curve, which correlates the detector response (peak area) to the analyte concentration.

Workflow for HPLC Quantification

Caption: Workflow for quantification using an analytical standard.

Protocol 1: Preparation of Standard Solutions

Causality: The accuracy of the final quantification is directly dependent on the precision of standard preparation. Using a calibrated analytical balance and volumetric flasks is non-negotiable. DMSO is a common solvent due to its ability to dissolve a wide range of organic molecules, but subsequent dilutions should be made in the mobile phase solvent to ensure compatibility with the HPLC system.[1]

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of 2”-O-beta-L-galactopyranosylorientin standard into a 10 mL Class A amber volumetric flask.

  • Dissolve the standard in a small amount of DMSO (e.g., 1-2 mL) with the aid of sonication if necessary.[3]

  • Once fully dissolved, bring the flask to volume with methanol or your initial mobile phase composition. Mix thoroughly. This amber flask protects the light-sensitive flavonoid from degradation.

  • Working Standards: Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare a series of at least five calibration standards. A typical concentration range for flavonoid analysis might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Storage: Store the stock solution and working standards at -20°C in amber vials when not in use.[1]

Protocol 2: Suggested HPLC-PDA Method

Causality: A reversed-phase C18 column is the standard choice for separating moderately polar compounds like flavonoid glycosides. A gradient elution using an acidified aqueous solvent and an organic modifier (like acetonitrile) is employed to effectively separate compounds with varying polarities and ensure sharp, symmetrical peaks. Formic acid is added to the mobile phase to protonate silanol groups on the silica-based column, reducing peak tailing, and to improve ionization for potential coupling with a mass spectrometer.[11] The detection wavelength is set near the absorbance maximum (λmax) of the flavonoid chromophore to achieve maximum sensitivity.[12]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-40% B over 30 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 350 nm
Data Analysis and Method Validation

A robust analytical method must be validated to ensure its performance.[13]

  • Linearity: Plot the peak area of the standard against its concentration. The relationship should be linear with a coefficient of determination (R²) > 0.99.[14][15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): These parameters define the sensitivity of the method and can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[12][14]

  • Precision & Accuracy: Assessed by analyzing replicate samples at different concentrations. Precision (as %RSD) should typically be <15%, and accuracy (as %RE) should be within ±15%.[11][12]

Application II: Identification by LC-MS and Structural Confirmation by NMR

While HPLC-PDA is excellent for quantification, it can lack specificity. Mass Spectrometry (MS) provides molecular weight and fragmentation data, offering a much higher degree of confidence in compound identification. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for unambiguous structural elucidation.

Workflow for Analyte Identification

ID_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation Std_Sol Prepare Standard Solution LCMS LC-MS/MS Analysis Std_Sol->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Std_Sol->NMR Sample_Ext Prepare Sample Extract Sample_Ext->LCMS Compare_RT Compare Retention Time LCMS->Compare_RT Compare_MS Compare Mass Spectra & Fragmentation Patterns LCMS->Compare_MS Compare_NMR Compare NMR Chemical Shifts & Coupling Constants NMR->Compare_NMR Confirm Confirm Identity Compare_RT->Confirm Compare_MS->Confirm Compare_NMR->Confirm

Caption: Integrated workflow for compound identification.

Protocol 3: Identification by LC-MS/MS

Causality: Coupling liquid chromatography to tandem mass spectrometry (LC-MS/MS) allows for the separation of isomers and the generation of specific fragmentation patterns that act as a "fingerprint" for the molecule. Electrospray ionization (ESI) in negative mode is highly effective for phenolic compounds like flavonoids, as they readily lose a proton to form a [M-H]⁻ ion.[11]

  • Chromatography: Use an LC method similar to the one described in Protocol 2. The use of volatile modifiers like formic acid is crucial for MS compatibility.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Mode: Full Scan (to find the parent ion) and/or Selected Reaction Monitoring (SRM) for targeted quantification.

    • Expected Ion: [M-H]⁻ at m/z 609.5

    • Collision Energy: Optimize to generate characteristic fragment ions. For the related compound orientin (m/z 447.2), a characteristic transition is to m/z 327.0, representing a loss from the glycosyl unit.[11] Similar fragmentation logic would apply to 2”-O-beta-L-galactopyranosylorientin.

  • Identification Criteria: The identity of 2”-O-beta-L-galactopyranosylorientin in a sample is confirmed if the peak matches the retention time and the mass spectrum (both parent ion and fragmentation pattern) of the authentic standard analyzed under identical conditions.[16]

Protocol 4: Structural Verification by NMR

Causality: NMR provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations from various 1D and 2D NMR experiments, every proton and carbon in the structure can be assigned, providing unequivocal proof of identity.[17] This is the ultimate method for verifying the standard's own structure and can be used to confirm its presence in a purified sample.

  • Sample Preparation: Dissolve a sufficient amount of the standard (typically 5-10 mg) in a deuterated solvent, such as DMSO-d₆.

  • NMR Experiments:

    • 1D NMR: Acquire ¹H and ¹³C spectra.

    • 2D NMR: Acquire correlation spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Data Analysis: Compare the acquired spectra to published data or use them for de novo structure elucidation. The data from the standard serves as a permanent reference for your laboratory.

Application III: Use in Spectrophotometric Assays

Simple UV-Vis spectrophotometric methods, like the aluminum chloride (AlCl₃) colorimetric assay, are often used for the rapid estimation of total flavonoid content (TFC) in herbal extracts.[13][18][19]

Causality: Aluminum chloride forms a stable acid-labile complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of the flavone nucleus. This complexation causes a bathochromic shift (a shift to a longer wavelength) in the absorbance spectrum, which can be measured.[20]

Protocol 5: Total Flavonoid Content Assay
  • Standard Curve: Prepare a series of dilutions of the 2”-O-beta-L-galactopyranosylorientin standard (e.g., 10-100 µg/mL) in methanol.

  • Reaction: To 1 mL of each standard dilution or sample extract, add 1 mL of 2% methanolic AlCl₃ solution.[19]

  • Incubation: Allow the mixture to stand at room temperature for at least 30-60 minutes.[18][19]

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 415-425 nm).

  • Quantification: Construct a calibration curve of absorbance versus concentration for the standard. Use the regression equation to determine the TFC in the samples. The results are expressed as "mg of 2”-O-beta-L-galactopyranosylorientin equivalents per gram of dry extract."

Self-Validation and Trustworthiness: It is crucial to acknowledge that this method is not specific. It measures a broad range of flavonoids that can complex with AlCl₃. Therefore, while the standard provides a basis for quantification, the results should always be reported as "equivalents" and understood as an estimation rather than an absolute quantification of a single compound. For specific quantification, HPLC (Protocol 2) is the authoritative method.

References

  • Chemsrc. (2025). 2''-O-Beta-L-Galorientin | CAS#:861691-37-4. Retrieved from [Link]

  • PubMed. (2017). Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Retrieved from [Link]

  • ResearchGate. (2009). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC‐MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (1965). C-Glycosylflavonoids. The chemistry of orientin and iso-orientin. Retrieved from [Link]

  • ACTA SCIENTIARUM POLONORUM. (2009). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). 2'-O-beta-L-Galactopyranosylorientin. Retrieved from [Link]

  • PubMed. (2005). Distinction of the C-glycosylflavone isomer pairs orientin/isoorientin and vitexin/isovitexin using HPLC-MS exact mass measurement and in-source CID. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of isoorientin, isovitexin, orientin, and vitexin. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of (A) orientin and isoorientin, (B) vitexin and isovitexin. Retrieved from [Link]

  • PubMed. (2017). Development of an LC-MS/MS Method for Quantification of Two Pairs of Isomeric Flavonoid Glycosides and Other Ones in Rat Plasma: Application to Pharmacokinetic Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). LC-MS/MS-based metabolomics approach identified novel antioxidant flavonoids associated with drought tolerance in citrus species. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Retrieved from [Link]

  • ResearchGate. (n.d.). The multiplicity-edited 2D HSQC NMR spectrum of the sugar region in the.... Retrieved from [Link]

  • SpectraBase. (n.d.). 2-O-(6-O-METHYL-BETA-D-GALACTOPYRANOSYL)-L-THREITE (FROM PALMARIASTENOGONA PEREST.) - Optional[13C NMR]. Retrieved from [Link]

  • RayBiotech. (n.d.). 2"-O-beta-L-galactopyranosylorientin. Retrieved from [Link]

  • PubMed. (2001). Nuclear magnetic resonance spectroscopic study of beta-lactoglobulin interactions with two flavor compounds, gamma-decalactone and beta-ionone. Retrieved from [Link]

  • Semantic Scholar. (2017). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Retrieved from [Link]

  • ResearchGate. (2019). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) v3. Retrieved from [Link]

  • Frontiers. (2023). LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii. Retrieved from [Link]

  • The Pharma Innovation Journal. (2019). Phytochemical screening and quantitative estimation of total flavonoids of Ocimum sanctum in different solvent extract. Retrieved from [Link]

Sources

Application of 2”-O-beta-L-galactopyranosylorientin in MRP2 Transporter Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of MRP2 in Drug Disposition

The Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a pivotal member of the ATP-binding cassette (ABC) transporter superfamily.[1] Predominantly localized on the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and enterocytes, MRP2 functions as an ATP-dependent efflux pump.[1] Its primary physiological role is to protect the body by transporting a wide array of endogenous and xenobiotic substances, particularly conjugated organic anions like glucuronides and glutathione conjugates, into bile, urine, and the intestinal lumen.[1]

In the realm of drug development, understanding the interaction of new chemical entities (NCEs) with MRP2 is of paramount importance. Inhibition of MRP2 can lead to the accumulation of potentially toxic substrates, resulting in drug-induced liver injury (DILI) and other adverse effects. Conversely, if an NCE is an MRP2 substrate, its oral bioavailability and overall clearance can be significantly impacted. Therefore, early-stage in vitro assessment of NCEs as MRP2 substrates or inhibitors is a crucial step in preclinical drug development, as recommended by regulatory agencies like the FDA.[2]

This technical guide focuses on the application of 2”-O-beta-L-galactopyranosylorientin , a flavonoid glycoside extracted from the flowers of Trollius ledebouri, in MRP2 transporter assays.[3] It has been identified as a substrate of MRP2, making it a valuable tool for studying MRP2-mediated transport and for use as a probe substrate in inhibition studies.[3] We will provide a detailed protocol for a vesicular transport assay, a robust in vitro method to characterize the interaction of test compounds with MRP2.

Understanding the Interaction: 2”-O-beta-L-galactopyranosylorientin and MRP2

2”-O-beta-L-galactopyranosylorientin belongs to the flavonoid class of compounds, which are known to interact with various ABC transporters. Its structure, featuring a bulky glycosidic moiety, makes it a likely candidate for active transport. The confirmation of 2”-O-beta-L-galactopyranosylorientin as an MRP2 substrate underscores the transporter's broad substrate specificity.

The mechanism of MRP2-mediated transport involves the binding of the substrate and ATP to the transporter, followed by a conformational change that translocates the substrate across the membrane. ATP hydrolysis then resets the transporter to its original conformation, ready for another transport cycle.

cluster_membrane Apical Membrane cluster_process Transport Cycle MRP2_out MRP2 (Extracellular) MRP2_in MRP2 (Intracellular) MRP2_out->MRP2_in 6. Reset TMDs Transmembrane Domains MRP2_out->TMDs Substrate_out 2”-O-beta-L-galactopyranosylorientin (Extracellular) MRP2_out->Substrate_out 5. Substrate Release MRP2_in->MRP2_out 3. Conformational Change NBDs Nucleotide Binding Domains MRP2_in->NBDs TMDs->MRP2_in ADP_Pi ADP + Pi NBDs->ADP_Pi 4. ATP Hydrolysis Substrate_in 2”-O-beta-L-galactopyranosylorientin (Intracellular) Substrate_in->MRP2_in 1. Substrate Binding ATP ATP ATP->NBDs 2. ATP Binding

Figure 1. Simplified workflow of MRP2-mediated transport of 2”-O-beta-L-galactopyranosylorientin.

Experimental Approach: The Vesicular Transport Assay

The vesicular transport assay is a widely accepted in vitro method for studying the function of efflux transporters like MRP2.[4] This assay utilizes inside-out membrane vesicles prepared from cells overexpressing the transporter of interest, typically Sf9 insect cells or HEK293 mammalian cells.[5] In this configuration, the ATP-binding domain of the transporter faces the outside of the vesicle, allowing for the ATP-dependent uptake of substrates into the vesicle interior.

Principle: The assay measures the amount of a substrate, in this case, 2”-O-beta-L-galactopyranosylorientin, that is transported into the vesicles in the presence of ATP. A parallel experiment is conducted in the presence of AMP or in the absence of ATP to determine the extent of passive diffusion and non-specific binding. The difference between the uptake in the presence of ATP and the uptake in its absence represents the active transport mediated by MRP2.

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection Vesicles Thaw MRP2-overexpressing membrane vesicles on ice Reaction_Mix Prepare reaction mix (transport buffer, vesicles) Vesicles->Reaction_Mix Test_Compound Prepare serial dilutions of 2”-O-beta-L-galactopyranosylorientin and test inhibitors Pre_incubation Pre-incubate reaction mix with test compounds at 37°C Test_Compound->Pre_incubation Reaction_Mix->Pre_incubation Initiation Initiate transport by adding Mg-ATP (or Mg-AMP for control) Pre_incubation->Initiation Incubate Incubate at 37°C for a defined time (e.g., 5-10 min) Initiation->Incubate Termination Stop reaction by adding ice-cold wash buffer Incubate->Termination Filtration Rapidly filter through a glass fiber filter plate Termination->Filtration Washing Wash filters to remove unbound substrate Filtration->Washing Quantification Quantify vesicle-associated substrate via LC-MS/MS Washing->Quantification

Figure 2. General workflow for the MRP2 vesicular transport assay.

Detailed Protocol: MRP2 Vesicular Transport Assay

This protocol is designed to determine if a test compound is a substrate of MRP2 or to assess its inhibitory potential using 2”-O-beta-L-galactopyranosylorientin as a probe substrate.

Materials and Reagents
  • MRP2-overexpressing membrane vesicles: (e.g., from Sf9 or HEK293 cells)

  • Control membrane vesicles: (from wild-type cells not expressing MRP2)

  • 2”-O-beta-L-galactopyranosylorientin: (CAS: 861691-37-4)[6]

  • Test compound (for inhibition studies)

  • Benzbromarone: (Positive control inhibitor, CAS: 3562-84-3)[7]

  • ATP (Adenosine 5'-triphosphate), magnesium salt

  • AMP (Adenosine 5'-monophosphate)

  • Transport Buffer (TB): 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl2

  • Wash Buffer: Ice-cold Transport Buffer

  • DMSO: For dissolving compounds

  • 96-well filter plates with glass fiber filters

  • 96-well collection plates

  • LC-MS/MS system for quantification

Procedure

1. Preparation of Reagents:

  • Prepare stock solutions of 2”-O-beta-L-galactopyranosylorientin, test compounds, and benzbromarone in DMSO. The solubility of 2”-O-beta-L-galactopyranosylorientin in DMSO is high (e.g., 27.5 mg/mL or 45.04 mM).[8]

  • Prepare working solutions by diluting the stock solutions in Transport Buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid effects on transporter activity.

  • Prepare 20 mM Mg-ATP and 20 mM Mg-AMP solutions in water and adjust the pH to 7.4.

2. Substrate Transport Assay:

  • Thaw the MRP2 and control membrane vesicles on ice.

  • Dilute the vesicles to a final protein concentration of 0.5-1 mg/mL in ice-cold Transport Buffer.

  • In a 96-well plate on ice, add the diluted vesicles.

  • Add the working solution of 2”-O-beta-L-galactopyranosylorientin to achieve the desired final concentration.

  • Pre-incubate the plate at 37°C for 3-5 minutes.

  • Initiate the transport reaction by adding Mg-ATP to half of the wells and Mg-AMP to the other half to a final concentration of 4 mM.

  • Incubate at 37°C for a predetermined linear time (e.g., 5, 10, 15 minutes).

  • Terminate the reaction by adding a large volume of ice-cold Wash Buffer, followed by rapid filtration through the glass fiber filter plate to trap the vesicles.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound substrate.

  • Lyse the vesicles and extract the transported 2”-O-beta-L-galactopyranosylorientin for quantification.

  • Quantify the amount of 2”-O-beta-L-galactopyranosylorientin in each sample using a validated LC-MS/MS method.[9][10]

3. Inhibition Assay:

  • The procedure is similar to the substrate transport assay, but with the inclusion of the test compound.

  • Use a fixed, sub-saturating concentration of 2”-O-beta-L-galactopyranosylorientin.

  • Add varying concentrations of the test compound or the positive control inhibitor (benzbromarone) to the reaction mixture before pre-incubation.

  • Initiate the transport with Mg-ATP.

  • Quantify the amount of transported 2”-O-beta-L-galactopyranosylorientin and calculate the percent inhibition at each concentration of the test compound.

Data Analysis

For Substrate Assay:

  • Calculate the ATP-dependent transport by subtracting the amount of substrate in the vesicles incubated with AMP from the amount in vesicles incubated with ATP.

  • Plot the ATP-dependent transport against time to determine the initial linear range of uptake.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of 2”-O-beta-L-galactopyranosylorientin and fit the data to the Michaelis-Menten equation.

For Inhibition Assay:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

ParameterDescriptionTypical Value (for probe substrates)
Km (app) Substrate concentration at which transport is half of Vmax.Varies depending on the substrate (e.g., for estradiol-17β-glucuronide, ~105 µM)[7]
Vmax Maximum rate of transport.Dependent on vesicle preparation and substrate.
IC50 Concentration of an inhibitor that reduces MRP2 activity by 50%.e.g., Benzbromarone: ~36 µM[7]

Alternative Method: ATPase Assay

An alternative to the vesicular transport assay is the ATPase assay.[11] This method measures the ATP hydrolysis activity of MRP2, which is coupled to substrate transport. Substrates that are transported by MRP2 often stimulate its ATPase activity, while inhibitors can decrease it. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: The basal ATPase activity of the MRP2 vesicles is measured. The addition of a substrate like 2”-O-beta-L-galactopyranosylorientin is expected to increase the rate of ATP hydrolysis. Test compounds can be screened for their ability to either stimulate (as substrates) or inhibit (as inhibitors) this ATPase activity.

While the ATPase assay is a valuable tool for studying the energetics of transport and for high-throughput screening, the vesicular transport assay provides a more direct measure of the translocation of the compound of interest across the membrane.

Conclusion and Future Perspectives

The use of 2”-O-beta-L-galactopyranosylorientin in conjunction with the detailed vesicular transport protocol provided in this guide offers a robust framework for investigating the role of MRP2 in drug disposition. By accurately characterizing the interactions of NCEs with this critical transporter, researchers can make more informed decisions during the drug development process, ultimately contributing to the development of safer and more effective medicines. The methodologies described herein are aligned with the expectations of regulatory bodies for the in vitro assessment of drug-drug interaction potential.[2] Further studies could explore the transport of other related flavonoid glycosides to build a more comprehensive structure-activity relationship for MRP2 substrates.

References

  • Heredi-Szabo, K., et al. (2008). Multidrug resistance protein 2-mediated estradiol-17beta-D-glucuronide transport potentiation: in vitro-in vivo correlation and species specificity. Drug Metabolism and Disposition, 36(7), 1255-62. [Link]

  • ProNovus Bioscience, LLC. DATA SHEET AND PROTOCOL for hMRP2 (ABCC2) ProATPase Kit. [Link]

  • Kis, E., et al. (2012). The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2. Current Protocols in Toxicology, Chapter 23, Unit 23.4. [Link]

  • Elsby, R., et al. (2011). Validation of membrane vesicle-based breast cancer resistance protein and multidrug resistance protein 2 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica, 41(9), 764-83. [Link]

  • ResearchGate. (n.d.). (PDF) Multidrug Resistance Protein 2-Mediated Estradiol-17 -D-glucuronide Transport Potentiation: In Vitro-in Vivo Correlation and Species Specificity. [Link]

  • Deng, F., Sjöstedt, N., & Kidron, H. (2016). The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay. PLoS One, 11(10), e0163886. [Link]

  • Deng, F., Sjöstedt, N., & Kidron, H. (2016). The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay. PLoS One, 11(10), e0163886. [Link]

  • Evotec. (n.d.). BSEP, MRP2, MRP3 & MRP4 Inhibition. [Link]

  • Li, Y., et al. (2017). Vesicular transport. Bio-protocol, 7(18), e2543. [Link]

  • Wang, L., et al. (2017). Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. Biomedical Chromatography, 31(10). [Link]

  • The Rockefeller University. (2020, July). ATPase assay. [Link]

  • GenoMembrane. (n.d.). Protocol. [Link]

  • SOLVO Biotechnology. (n.d.). MRP2 - Transporters. [Link]

  • Tournier, N., et al. (2020). Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats. Pharmaceutics, 12(6), 493. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Global Science Research Journals. (2016). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. [Link]

  • van Zanden, J. J., et al. (2005). Inhibition of multidrug resistance proteins MRP1 and MRP2 by a series of alpha,beta-unsaturated carbonyl compounds. Biochemical Pharmacology, 69(4), 657-67. [Link]

  • ResearchGate. (2021, October 21). (PDF) LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. [Link]

  • Tu, Y., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. Analytical Biochemistry, 601, 113723. [Link]

  • ResearchGate. (n.d.). Inhibition of multidrug resistance proteins MRP1 and MRP2 by a series of α,β-unsaturated carbonyl compounds | Request PDF. [Link]

  • Wright, M. R., et al. (2024). Structural basis for the modulation of MRP2 activity by phosphorylation and drugs. Nature Communications, 15(1), 1916. [Link]

Sources

Application Note & Protocol: High-Yield Extraction and Purification of 2”-O-beta-L-galactopyranosylorientin from Trollius Flowers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient extraction and purification of 2”-O-beta-L-galactopyranosylorientin, a bioactive flavone C-glycoside, from the flowers of Trollius species, such as Trollius chinensis and Trollius ledebouri.[1][2][3][4][5][6] This document outlines a multi-step strategy, commencing with ethanolic extraction of the plant material, followed by a primary purification using macroporous resin chromatography, and culminating in a high-resolution separation via High-Speed Counter-Current Chromatography (HSCCC). The causality behind each experimental choice is detailed to ensure both reproducibility and a deep understanding of the underlying chemical principles. This protocol is designed to deliver high-purity 2”-O-beta-L-galactopyranosylorientin for applications in pharmaceutical research and development.

Introduction: The Significance of 2”-O-beta-L-galactopyranosylorientin

2”-O-beta-L-galactopyranosylorientin is a naturally occurring flavone C-glycoside found in the flowers of Trollius species.[1][2][3][4][5][6] As a member of the flavonoid family, it exhibits a range of promising biological activities, including anti-inflammatory effects.[1][7] The complex structure of C-glycosylflavonoids, characterized by a sugar moiety directly linked to the flavonoid aglycone via a carbon-carbon bond, presents unique challenges for extraction and purification. This protocol is engineered to address these challenges, providing a robust and efficient methodology for obtaining this compound in high purity.

Experimental Workflow Overview

The protocol is logically structured into three main stages:

  • Stage 1: Extraction. The initial step involves the liberation of flavonoids from the dried plant matrix using an optimized solvent system.

  • Stage 2: Pre-purification with Macroporous Resin. This stage aims to enrich the flavonoid fraction by removing a significant portion of non-flavonoid compounds.

  • Stage 3: High-Resolution Purification with HSCCC. The final stage employs a sophisticated liquid-liquid chromatography technique to isolate the target compound to a high degree of purity.

Below is a visual representation of the complete experimental workflow:

Extraction_Purification_Workflow A Dried Trollius Flowers B Ethanolic Extraction A->B C Crude Extract B->C D Macroporous Resin Chromatography C->D E Enriched Flavonoid Fraction D->E H Waste/Non-flavonoid fractions D->H Elute with H2O F High-Speed Counter-Current Chromatography (HSCCC) E->F G Purified 2”-O-beta-L-galactopyranosylorientin F->G I Other Flavonoid Fractions F->I Fraction Collection

Caption: Workflow for the extraction and purification of 2”-O-beta-L-galactopyranosylorientin.

Detailed Protocols and Methodologies

Stage 1: Extraction of Total Flavonoids

Rationale: The choice of aqueous ethanol as the extraction solvent is based on its ability to efficiently solubilize a broad range of flavonoids while being relatively non-toxic and easy to remove post-extraction. Reflux extraction is employed to enhance the extraction efficiency through elevated temperatures.

Protocol:

  • Preparation of Plant Material: Air-dry the flowers of Trollius chinensis or Trollius ledebouri at room temperature until a constant weight is achieved. Grind the dried flowers into a coarse powder.

  • Solvent Extraction:

    • To the powdered plant material, add a 70% (v/v) aqueous ethanol solution in a 1:10 (w/v) ratio.

    • Perform reflux extraction at 80°C for 2 hours.

    • Filter the mixture while hot and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates from all three extractions. Concentrate the combined solution under reduced pressure using a rotary evaporator to obtain a crude extract.

Stage 2: Pre-purification using Macroporous Resin Chromatography

Rationale: Macroporous resins are highly effective for the initial purification and enrichment of flavonoids from crude plant extracts.[8][9] Their large surface area and specific polarity allow for the adsorption of flavonoids, while more polar impurities, such as sugars and salts, are washed away. A step-wise elution with increasing concentrations of ethanol then allows for the selective desorption of the adsorbed flavonoids. D101 macroporous resin is a suitable choice for this application.

Protocol:

  • Resin Preparation: Pre-treat D101 macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.

  • Column Packing: Pack a glass column with the pre-treated D101 resin.

  • Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the prepared column at a controlled flow rate.

  • Washing: Wash the column with 4-5 bed volumes (BV) of deionized water to remove unbound, highly polar impurities.

  • Elution: Elute the adsorbed compounds with a stepwise gradient of aqueous ethanol:

    • Elute with 30% ethanol to remove more polar flavonoids.

    • Elute with 60-70% ethanol to collect the fraction containing 2”-O-beta-L-galactopyranosylorientin.

  • Concentration: Collect the 60-70% ethanol fraction and concentrate it under reduced pressure to yield an enriched flavonoid fraction.

Parameter Value Rationale
Resin Type D101 Macroporous ResinEffective for adsorption of flavonoids.
Sample Concentration ~0.5 g/mLOptimal concentration for efficient adsorption.[10]
pH ~6.0A neutral pH is generally suitable for flavonoid stability.[10]
Wash Solvent Deionized Water (4-5 BV)Removes polar impurities without eluting flavonoids.[10]
Elution Solvent 60-70% Ethanol (6 BV)Selectively desorbs the target flavonoid fraction.[10]
Stage 3: High-Speed Counter-Current Chromatography (HSCCC) for Final Purification

Rationale: HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible adsorption and improving sample recovery.[11][12][13] The successful separation of the target compound is highly dependent on the selection of an appropriate two-phase solvent system.

Protocol:

  • Solvent System Selection: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water is commonly effective for flavonoid separation.[12][14] The optimal ratio should be determined empirically, but a starting point of (1:10:1:10, v/v) can be used.[12]

  • HSCCC Instrument Preparation:

    • Prepare the two-phase solvent system and allow the phases to separate in a separatory funnel.

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the enriched flavonoid fraction in a mixture of the upper and lower phases (1:1, v/v) and inject it into the HSCCC system.

  • Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the eluent using a UV detector (at approximately 254 nm or 340 nm) and collect fractions corresponding to the separated peaks.

  • Analysis and Identification: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of 2”-O-beta-L-galactopyranosylorientin. Confirm the identity of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter Value Rationale
Solvent System n-hexane/EtOAc/MeOH/H₂O (1:10:1:10, v/v)Provides appropriate partitioning for flavonoid separation.[12]
Rotational Speed 800-900 rpmEnsures good retention of the stationary phase.
Flow Rate 1.5 - 2.0 mL/minA balance between separation time and resolution.
Detection Wavelength 254 nm or 340 nmCommon wavelengths for detecting flavonoids.[15]

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through systematic in-process checks:

  • TLC Analysis: After macroporous resin chromatography, Thin Layer Chromatography (TLC) can be used to quickly assess the flavonoid profile of the enriched fraction compared to the crude extract.

  • HPLC Monitoring: HPLC analysis is crucial at each stage to monitor the enrichment of the target compound and to guide the pooling of fractions from the HSCCC separation.

  • Purity Confirmation: The final purity of the isolated 2”-O-beta-L-galactopyranosylorientin should be determined by HPLC, with a target purity of >95%.

  • Structural Verification: The identity of the final product must be unequivocally confirmed by comparing its MS and NMR data with published literature values.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the extraction and purification of 2”-O-beta-L-galactopyranosylorientin from Trollius flowers. By following this multi-step approach, researchers can reliably obtain this valuable bioactive compound in high purity, suitable for a wide range of scientific investigations and drug development endeavors.

References

  • Advances in Application of High-Speed Countercurrent Chromatography in Separation and Purification of Flavonoids - ResearchGate. (2025). ResearchGate. [Link]

  • Yan, R., Cui, Y., Deng, B., Bi, J., & Zhang, G. (2019). Flavonoid glucosides from the flowers of Trollius chinensis Bunge. Journal of Natural Medicines, 73(1), 297–302. [Link]

  • Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC. (n.d.). PubMed Central. [Link]

  • Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. (2019). MDPI. [Link]

  • Zhou, X., & Fan, G. r. (2009). [Study on purification of total flavones from Trollius ledebouri by macroporous resin]. Zhong yao cai = Zhongyaocai = Journal of Chinese medicinal materials, 32(9), 1450–1454. [Link]

  • Flavone C-glycosides from the flowers of Trollius chinensis and their anti-complementary activity. (2013). PubMed. [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC. (n.d.). PubMed Central. [Link]

  • Cai, S. Q., Wang, R., Yang, X., Shang, M., Ma, C., & Shoyama, Y. (2006). Antiviral flavonoid-type C-glycosides from the flowers of Trollius chinensis. Chemistry & biodiversity, 3(3), 343–348. [Link]

  • Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • 2"-O-beta-L-galactopyranosylorientin - Immunomart. (n.d.). Immunomart. [Link]

  • Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography. (2014). PubMed Central. [Link]

  • Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2017). ResearchGate. [Link]

  • Current procedures for extraction and purification of citrus flavonoids. (n.d.). Redalyc. [Link]

  • 2''-O-Beta-L-Galorientin | CAS#:861691-37-4 | Chemsrc. (n.d.). Chemsrc. [Link]

  • Preparation method for trollius chinensis bunge extract. (n.d.).
  • Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review. (2024). ResearchGate. [Link]

  • The C-Glycosylation of Flavonoids in Cereals - PMC. (n.d.). NIH. [Link]

  • Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review. (2024). PubMed. [Link]

  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (2019). MDPI. [Link]

  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (2019). Semantic Scholar. [Link]

  • Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response. (n.d.). Food & Function (RSC Publishing). [Link]

Sources

"Cell-based assays for testing the anti-inflammatory effects of 2"-O-beta-L-galactopyranosylorientin"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Comprehensive Guide to Cell-Based Assays for Evaluating the Anti-Inflammatory Properties of 2”-O-beta-L-galactopyranosylorientin

Abstract

This guide provides a detailed framework and validated protocols for characterizing the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin (OGA), a flavone C-glycoside. We present a suite of cell-based assays designed to move from initial screening of bioactivity to in-depth mechanistic analysis. The protocols herein utilize the lipopolysaccharide (LPS)-stimulated macrophage model to quantify the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, and to dissect the compound's impact on the pivotal NF-κB and NRF2 signaling pathways. This document is intended for researchers in drug discovery and pharmacology seeking robust methods to evaluate novel anti-inflammatory compounds.

Introduction: The Rationale for Targeting Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic, unresolved inflammation is a key driver of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and arthritis.[1] Natural products, particularly flavonoids, are a rich source of compounds with potent anti-inflammatory activities.[2]

2”-O-beta-L-galactopyranosylorientin (OGA) is a flavone C-glycoside, a derivative of the more commonly studied orientin.[3] Orientin itself is known to exert anti-inflammatory effects by suppressing pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and modulating key signaling pathways such as NF-κB and MAPK.[1][4][5] OGA has been specifically shown to inhibit neuroinflammation by suppressing the activation of microglial cells, the resident immune cells of the central nervous system.[3] The primary goal of this guide is to provide a logical, multi-assay workflow to rigorously assess and confirm the anti-inflammatory mechanism of OGA in a cellular context.

Mechanistic Grounding: LPS-Induced Inflammation in Macrophages

To evaluate the efficacy of an anti-inflammatory agent, a reliable and relevant in vitro model is paramount. The stimulation of macrophage cells with bacterial lipopolysaccharide (LPS) is a gold-standard model that recapitulates key aspects of the innate immune response.[6][7][8]

LPS binds to the Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a cascade of intracellular signaling events.[6][9] A central hub in this cascade is the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[12] LPS stimulation leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, allowing them to translocate into the nucleus.[10][12] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a host of pro-inflammatory genes, including inducible nitric oxide synthase (Nos2), cyclooxygenase-2 (Cox-2), and cytokines such as tumor necrosis factor-alpha (Tnf), interleukin-6 (Il6), and interleukin-1β (Il1b).[3][13]

Studies have demonstrated that OGA can suppress the production of NO, TNF-α, and IL-1β by inhibiting the activation of both the NF-κB and ERK signaling pathways.[3] Furthermore, OGA may exert protective effects by activating the antioxidant NRF2/heme oxygenase-1 (HO-1) pathway, which helps to resolve inflammation by reducing reactive oxygen species (ROS).[3][14]

LPS_NFkB_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB_NFkB IκBα - NF-κB (p50/p65) (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB_p IκBα-P (Degradation) IkB_NFkB->IkB_p Releases NF-κB NFkB NF-κB (p50/p65) (Active) IkB_NFkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates OGA OGA Action OGA->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces

Caption: Simplified LPS-induced NF-κB signaling pathway and the putative inhibitory target of OGA.

Experimental Strategy: A Tiered Approach

A robust evaluation of OGA's anti-inflammatory potential requires a multi-step approach. This ensures that the observed effects are specific and not artifacts of cellular toxicity, and it allows for a deeper understanding of the compound's mechanism of action.

Experimental_Workflow start Start: Prepare OGA Stock Solution assay1 Assay 1: Cytotoxicity (MTT Assay) Determine Non-Toxic Dose Range start->assay1 assay2 Assay 2: Primary Screening (Griess Assay for Nitric Oxide) Establish IC50 assay1->assay2 Use concentrations ≤ Maximum Non-Toxic Dose assay3 Assay 3: Secondary Validation (ELISA for TNF-α & IL-6) Confirm Cytokine Inhibition assay2->assay3 Use effective concentrations assay4 Assay 4: Mechanistic Insight (RT-qPCR & Western Blot) Probe Gene & Protein Expression assay3->assay4 Confirm mechanism of action end Conclusion: Characterize Anti-inflammatory Profile assay4->end

Caption: Recommended workflow for characterizing the anti-inflammatory activity of OGA.

Materials and Cell Models

  • Cell Line: RAW 264.7 (murine macrophage cell line, ATCC TIB-71) or BV-2 (murine microglial cell line). These cells are widely used and are highly responsive to LPS stimulation.[3][5][15]

  • Reagents:

    • 2”-O-beta-L-galactopyranosylorientin (OGA)

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Dexamethasone (as a reference inhibitor)[16]

    • Dimethyl sulfoxide (DMSO, vehicle for OGA)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Griess Reagent Kit[17]

    • Mouse TNF-α and IL-6 ELISA Kits[18]

    • TRIzol Reagent or equivalent for RNA extraction

    • cDNA Synthesis Kit

    • SYBR Green qPCR Master Mix

    • RIPA Lysis Buffer with Protease and Phosphatase Inhibitors

    • Primary Antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin

    • HRP-conjugated Secondary Antibody

    • ECL Western Blotting Substrate

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper for detachment.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Causality: This step is critical to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cell death. The concentrations of OGA used in subsequent assays must be non-toxic.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of OGA in culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

  • Remove the old medium and treat the cells with the various concentrations of OGA for 24 hours. Include a "vehicle control" (DMSO only) and an "untreated control" (medium only).

  • After 24 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentration showing >95% viability for subsequent experiments.

Protocol 3: Nitric Oxide (NO) Production (Griess Assay)

Causality: NO is a key inflammatory mediator produced by the enzyme iNOS, which is transcriptionally upregulated by NF-κB. Measuring nitrite, a stable breakdown product of NO, provides a reliable surrogate for iNOS activity.[19]

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells for 1 hour with various non-toxic concentrations of OGA.

  • Experimental Groups:

    • Untreated Control (medium only)

    • Vehicle Control (DMSO in medium)

    • LPS Control (LPS at 1 µg/mL)

    • OGA + LPS (OGA at various concentrations, then LPS at 1 µg/mL)

    • Reference Control (e.g., Dexamethasone + LPS)

  • After the 1-hour pre-treatment, add LPS (1 µg/mL final concentration) to the appropriate wells.

  • Incubate for 24 hours at 37°C.

  • Collect 50 µL of the culture supernatant from each well.

  • Perform the Griess assay according to the manufacturer's protocol.[17][20][21] Typically, this involves adding 50 µL of sulfanilamide solution, incubating, then adding 50 µL of NED solution.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: TNF-α and IL-6 are canonical pro-inflammatory cytokines directly regulated by NF-κB. Measuring their protein levels in the supernatant confirms the anti-inflammatory effect at the protein secretion level.[2][4][7]

  • Set up the experiment as described in Protocol 3 (steps 1-5), using a 24-well plate and scaling cell numbers and volumes accordingly.

  • After 24 hours of stimulation, collect the cell culture supernatant and centrifuge to remove debris.

  • Perform the ELISA for mouse TNF-α and mouse IL-6 according to the manufacturer's instructions.[22][23][24][25] This generally involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Adding a substrate and stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 5: Gene Expression Analysis (RT-qPCR)

Causality: To determine if OGA's effect occurs at the transcriptional level, we measure the mRNA expression of key inflammatory genes. A reduction in mRNA indicates that the compound acts upstream, likely at the level of transcription factor activation.[26][27]

  • Seed cells in a 6-well plate. Pre-treat with OGA for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours (a shorter time point is often optimal for gene expression).

  • Wash cells with cold PBS and lyse them using TRIzol reagent.

  • Extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb or Gapdh).[28][29]

  • A typical qPCR thermal profile: 95°C for 2 min, followed by 40 cycles of 95°C for 10s and 60°C for 60s.[28]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-stimulated control.

Protocol 6: NF-κB Pathway Analysis (Western Blot)

Causality: This is the most direct assay to confirm the mechanism. If OGA inhibits the NF-κB pathway, it should reduce the phosphorylation of IκBα and p65, which are the key activation steps.[12][14]

  • Seed cells in a 6-well plate. Pre-treat with OGA for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (a short time point is critical to capture peak phosphorylation).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE, loading 20-40 µg of total protein per lane.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to their total protein counterparts (e.g., p-p65/p65).[30][31]

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables for clarity and ease of comparison. Results are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of OGA on Cell Viability

OGA Conc. (µM) Cell Viability (% of Vehicle)
0 (Vehicle) 100 ± 4.5
1 101 ± 5.1
5 99 ± 3.8
10 98 ± 4.2
25 96 ± 5.5
50 85 ± 6.1*
100 60 ± 7.3*

*Indicates significant cytotoxicity (p < 0.05).

Table 2: Inhibitory Effect of OGA on LPS-Induced NO and Cytokine Production

Treatment NO (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control 1.2 ± 0.3 25 ± 8 15 ± 5
LPS (1 µg/mL) 25.6 ± 2.1 3500 ± 250 1800 ± 150
LPS + OGA (5 µM) 18.5 ± 1.5* 2400 ± 210* 1250 ± 110*
LPS + OGA (10 µM) 12.1 ± 1.1* 1500 ± 130* 800 ± 90*
LPS + OGA (25 µM) 6.8 ± 0.9* 800 ± 95* 450 ± 60*

*Indicates significant inhibition compared to LPS alone (p < 0.05).

Expected Results Summary: A successful characterization will demonstrate that 2”-O-beta-L-galactopyranosylorientin, at non-toxic concentrations, dose-dependently inhibits the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages. This phenotypic effect should be corroborated by mechanistic data showing reduced mRNA expression of Nos2, Tnf, and Il6, and decreased phosphorylation of IκBα and the p65 subunit of NF-κB.

References

  • Farhan, M., et al. (2024). Orientin: a comprehensive review of a promising bioactive flavonoid. PubMed Central. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Orientin – Knowledge and References. Retrieved from [Link]

  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]

  • Al-Ishaq, R. K., et al. (2022). Orientin Alleviates Liver Inflammation via Downregulation of ZEB-2/PTEN Markers—Hepatic Stellate Cells Approach. MDPI. Retrieved from [Link]

  • Chandrashekar, N., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Retrieved from [Link]

  • ResearchGate. (2013). Nitric Oxide Assay?. Retrieved from [Link]

  • Griess Test Protocol. (2019). Retrieved from [Link]

  • Bio-protocol. (n.d.). Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10). Retrieved from [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Retrieved from [Link]

  • An, H., et al. (2004). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. PubMed. Retrieved from [Link]

  • Pérez-Recalde, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • Jijith, V. S., & Jayakumari, S. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels University. Retrieved from [Link]

  • Tsikas, D. (2016). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • Bio-protocol. (n.d.). Inflammation-Related Gene Expression Measurement Using qPCR Array. Retrieved from [Link]

  • Islaev, A. A., et al. (2022). Lipopolysaccharide-induced model of inflammation in cells culture. Hep Journals. Retrieved from [Link]

  • Seo, H.-S., et al. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Retrieved from [Link]

  • Deacu, A., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of G i -protein inhibitor. Dove Medical Press. Retrieved from [Link]

  • Meng, F., & Lowell, C. A. (1997). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC - NIH. Retrieved from [Link]

  • Cui, Y., et al. (2014). Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia. PubMed. Retrieved from [Link]

  • Feng, Y., et al. (2020). Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides. Retrieved from [Link]

  • Lee, J., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Retrieved from [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • Kim, J.-H., et al. (2015). Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells. NIH. Retrieved from [Link]

  • Odontuya, G., et al. (2005). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα.... Retrieved from [Link]

  • Rather, I. A., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of pro-inflammatory gene expression in the pre-treatment.... Retrieved from [Link]

  • Al-Khayri, J. M., et al. (2023). Immunopharmacological Activities of Luteolin in Chronic Diseases. MDPI. Retrieved from [Link]

  • Li, S., et al. (2020). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in.... Retrieved from [Link]

  • Zhang, Y., et al. (2023). Integrating Network Pharmacology and Experimental Validation: Mechanistic Study of the Anti-Porphyromonas gingivalis and Anti-Inflammatory Effects of Berberis hemsleyana Ahrendt Extract. MDPI. Retrieved from [Link]

  • Bitesize Bio. (2021). qPCR (real-time PCR) protocol explained. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Structural Confirmation of 2”-O-beta-L-galactopyranosylorientin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavone C-glycoside that has been isolated from medicinal plants such as Trollius chinensis and Lophatherum gracile.[1][2] As with many natural products, the precise determination of its molecular structure is a critical step in its characterization and for understanding its biological activity, which includes anti-inflammatory properties.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the unambiguous structural elucidation of such complex molecules in solution.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural confirmation of 2”-O-beta-L-galactopyranosylorientin. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and interpret the resulting spectral data to validate the molecule's intricate architecture.

The core challenge in the structural analysis of 2”-O-beta-L-galactopyranosylorientin lies in unequivocally identifying the orientin aglycone, the two distinct sugar moieties (glucose and galactose), and, most importantly, the specific linkage points between them. This includes confirming the C-glycosidic bond of the glucose to the orientin core and the O-glycosidic linkage of the galactose to the glucose. This guide will demonstrate how a suite of NMR experiments, including ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be synergistically employed to piece together the molecular puzzle.

Molecular Structure of 2”-O-beta-L-galactopyranosylorientin

The structural confirmation process is guided by the expected molecular framework of 2”-O-beta-L-galactopyranosylorientin, which consists of a luteolin aglycone (the core of orientin), a β-D-glucopyranosyl unit C-glycosidically attached at the C-8 position of the A-ring, and a β-L-galactopyranosyl unit O-glycosidically linked to the 2”-position of the glucose moiety.

Experimental Design and Rationale

The comprehensive structural elucidation of 2”-O-beta-L-galactopyranosylorientin necessitates a multi-faceted NMR approach. The rationale behind the selection of specific NMR experiments is as follows:

  • ¹H NMR: This initial experiment provides crucial information on the number and chemical environment of protons in the molecule. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) offer the first clues to the types of protons present (aromatic, olefinic, aliphatic, anomeric) and their neighboring protons.

  • ¹³C NMR and DEPT-135: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is instrumental in differentiating between CH, CH₂, and CH₃ groups, which is vital for assigning the carbon signals of the sugar moieties and the flavonoid backbone.

  • COSY (¹H-¹H Correlation Spectroscopy): This 2D experiment is fundamental for establishing proton-proton coupling networks. It allows for the tracing of spin systems within the molecule, which is particularly useful for assigning the protons within each sugar ring and on the aromatic rings of the orientin core.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This is a cornerstone of the assignment process, enabling the unambiguous assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is arguably the most critical for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are two or three bonds apart. These correlations are instrumental in:

    • Confirming the connectivity within the aglycone.

    • Determining the attachment point of the C-linked glucose to the flavonoid A-ring.

    • Pinpointing the O-glycosidic linkage position of the galactose to the glucose.

The logical workflow for the structural elucidation is visualized in the following diagram:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton spin systems HSQC ¹H-¹³C HSQC H1_NMR->HSQC Proton assignments C13_NMR ¹³C NMR & DEPT-135 C13_NMR->HSQC Carbon assignments Assignments Proton & Carbon Assignments COSY->Assignments HSQC->Assignments Direct C-H correlations HMBC ¹H-¹³C HMBC Connectivity Establish Connectivity HMBC->Connectivity 2 and 3-bond C-H correlations Assignments->HMBC Guide for long-range correlations Structure Final Structure Confirmation Connectivity->Structure

Caption: Workflow for NMR-based structural elucidation.

Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation. Flavonoid glycosides like 2”-O-beta-L-galactopyranosylorientin are often sparingly soluble in common NMR solvents.

Materials:

  • 2”-O-beta-L-galactopyranosylorientin (≥98% purity)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) or Deuterated methanol (Methanol-d₄, 99.8 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 5-10 mg of 2”-O-beta-L-galactopyranosylorientin directly into a clean, dry 5 mm NMR tube. The higher concentration is beneficial for ¹³C and 2D NMR experiments.

  • Add approximately 0.5 mL of DMSO-d₆ or Methanol-d₄ to the NMR tube. DMSO-d₆ is often preferred for flavonoid glycosides due to its excellent solubilizing power for polar compounds.

  • Gently vortex the sample to ensure complete dissolution. A clear, particulate-free solution is essential for acquiring high-quality spectra.

  • If any solid material remains, gentle warming or sonication can be attempted. However, be cautious of potential sample degradation with excessive heat.

  • Once dissolved, the sample is ready for NMR analysis.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific NMR spectrometer and probe used. A 500 MHz or higher field spectrometer is recommended for optimal resolution of complex spectra.

1. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width (SWH): 12-15 ppm (to cover the full range of proton signals).

  • Number of Scans (NS): 16-64 (depending on sample concentration).

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

2. ¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width (SWH): 200-220 ppm.

  • Number of Scans (NS): 1024-4096 (or more, as ¹³C is less sensitive).

  • Relaxation Delay (D1): 2-5 seconds.

3. DEPT-135 Acquisition:

  • Pulse Program: Standard DEPT-135 experiment.

  • Parameters: Use similar acquisition parameters as the ¹³C experiment.

4. ¹H-¹H COSY Acquisition:

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmf' on Bruker systems).

  • Spectral Width (SWH): 12-15 ppm in both dimensions.

  • Number of Increments (TD in F1): 256-512.

  • Number of Scans (NS): 4-16 per increment.

5. ¹H-¹³C HSQC Acquisition:

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • Spectral Width (SWH) in F2 (¹H): 12-15 ppm.

  • Spectral Width (SWH) in F1 (¹³C): 160-180 ppm.

  • Number of Increments (TD in F1): 256-512.

  • Number of Scans (NS): 8-32 per increment.

6. ¹H-¹³C HMBC Acquisition:

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Spectral Width (SWH) in F2 (¹H): 12-15 ppm.

  • Spectral Width (SWH) in F1 (¹³C): 200-220 ppm.

  • Number of Increments (TD in F1): 512-1024.

  • Number of Scans (NS): 16-64 per increment.

  • Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.

Data Analysis and Structural Interpretation

The following section details the interpretation of the NMR data, leading to the structural confirmation of 2”-O-beta-L-galactopyranosylorientin. The chemical shift assignments are based on published data for the compound isolated from Trollius ledebourii.

¹H and ¹³C NMR Data

The assigned ¹H and ¹³C NMR data for 2”-O-beta-L-galactopyranosylorientin are summarized in the table below.

PositionδC (ppm)δH (ppm, J in Hz)
Aglycone (Orientin)
2163.5-
3102.76.68 (s)
4181.8-
5160.6-
698.36.24 (s)
7162.9-
8103.6-
9156.2-
10104.3-
1'121.7-
2'128.67.92 (d, 8.4)
3'115.8-
4'161.1-
5'115.86.94 (d, 8.4)
6'128.67.92 (d, 8.4)
Glucose Moiety
1”73.04.76 (d, 9.6)
2”81.94.09 (t, 9.6)
3”78.43.56 (m)
4”70.43.42 (m)
5”81.33.56 (m)
6”61.53.88 (t, 9.6), 3.40 (m)
Galactose Moiety
1”'105.54.15 (d, 7.8)
2”'70.23.42 (m)
3”'71.53.24 (m)
4”'69.93.04 (m)
5”'71.53.15 (m)
6”'69.34.20 (br d, 10.2), 3.40 (m)

Data adapted from Zou et al., Chemical & Pharmaceutical Bulletin, 2011.

Interpretation of 2D NMR Spectra

The following diagram illustrates the key HMBC correlations that are instrumental in confirming the structure of 2”-O-beta-L-galactopyranosylorientin.

Caption: Key HMBC correlations for structural confirmation.

1. Confirmation of the Orientin Aglycone and C-Glycosidic Linkage:

  • The ¹H NMR spectrum shows characteristic signals for the A and B rings of the flavone. The singlet at δH 6.24 ppm is assigned to H-6 of the A-ring, and the singlet at δH 6.68 ppm is assigned to H-3 of the C-ring. The ABX system in the B-ring is evident from the doublets at δH 7.92 ppm (H-2'/H-6') and δH 6.94 ppm (H-5').

  • The anomeric proton of the glucose moiety (H-1”) appears as a doublet at δH 4.76 ppm with a large coupling constant (J = 9.6 Hz), indicative of a β-configuration.

  • Crucially, the HMBC spectrum displays correlations from the anomeric proton of glucose (H-1”) to the carbons of the A-ring at C-7 (δC 162.9 ppm) and C-9 (δC 156.2 ppm), and most importantly, to C-8 (δC 103.6 ppm). This three-bond correlation between H-1” and C-8 unequivocally confirms the C-glycosidic linkage at this position.

2. Identification of the Sugar Moieties and their Connectivity:

  • The COSY spectrum is used to trace the proton spin systems within each sugar ring, starting from the anomeric protons. This allows for the sequential assignment of H-2” to H-6” for glucose and H-1”' to H-6”' for galactose.

  • The HSQC spectrum then allows for the direct correlation of these assigned protons to their attached carbons, completing the assignment of the sugar carbon signals.

  • The anomeric proton of the second sugar unit (galactose) is observed at δH 4.15 ppm (d, J = 7.8 Hz), also indicating a β-anomeric configuration.

  • The key to confirming the inter-glycosidic linkage is the HMBC spectrum. A clear correlation is observed between the anomeric proton of the galactose unit (H-1”', δH 4.15 ppm) and the C-2” of the glucose unit (δC 81.9 ppm). This three-bond correlation provides definitive evidence for the 2”-O-β-L-galactopyranosyl linkage.

Conclusion

This application note has outlined a comprehensive and systematic approach for the structural confirmation of 2”-O-beta-L-galactopyranosylorientin using a suite of 1D and 2D NMR experiments. By following the detailed protocols and understanding the rationale behind the experimental design and data interpretation, researchers can confidently elucidate and validate the structure of this and other complex flavonoid glycosides. The synergistic use of ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectroscopy provides an irrefutable and self-validating system for structural determination, which is an indispensable step in the fields of natural product chemistry, pharmacognosy, and drug development.

References

Application Notes and Protocols: High-Speed Counter-Current Chromatography for the Purification of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity in Flavonoid Glycoside Purification

Flavonoid glycosides, a ubiquitous class of plant secondary metabolites, are of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, their structural similarity and the complexity of the plant matrix from which they are extracted present considerable purification challenges. Traditional solid-support chromatography methods often suffer from irreversible sample adsorption, leading to low recovery and denaturation of target compounds.[1][2]

High-Speed Counter-Current Chromatography (HSCCC) emerges as a powerful and efficient liquid-liquid partition chromatography technique for the preparative separation of these valuable compounds.[3][4] By eliminating the solid support matrix, HSCCC circumvents the issues of irreversible adsorption, allowing for high sample recovery and the preservation of biological activity.[2] This guide provides a comprehensive overview and detailed protocols for the successful application of HSCCC in the purification of flavonoid glycosides, tailored for researchers, scientists, and drug development professionals.

Core Principles of HSCCC: A Liquid-Liquid Dance

HSCCC operates on the principle of partitioning a solute between two immiscible liquid phases: a stationary phase and a mobile phase. The separation is achieved within a coiled column that rotates on a planetary axis, creating a strong centrifugal force field. This force retains the stationary phase in the column while the mobile phase is continuously pumped through it. The differential partitioning of the sample components between the two phases leads to their separation.

The success of any HSCCC separation hinges on the selection of an appropriate two-phase solvent system.[1][5] The key parameter governing this selection is the partition coefficient (K) , defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase.

  • Low K-value (K < 0.5): The solute has a high affinity for the mobile phase and will elute quickly with poor resolution.

  • Optimal K-value (0.5 ≤ K ≤ 5): This range generally provides the best balance between resolution and elution time.[5]

  • High K-value (K > 5): The solute has a strong affinity for the stationary phase, resulting in long retention times and broad, diluted peaks.[1][5]

The goal is to select a solvent system where the target flavonoid glycosides have optimal K-values, allowing for their effective separation from other components in the crude extract.

Strategic Selection of the Two-Phase Solvent System

The selection of the solvent system is the most critical step in developing an HSCCC method and can be a time-consuming process.[1] For flavonoid glycosides, which are generally polar compounds, hydrophilic two-phase solvent systems are commonly employed.

Commonly Used Solvent Systems for Flavonoid Glycosides:

A widely used and versatile family of solvent systems is the n-hexane-ethyl acetate-methanol-water (HEMW) system .[6][7] By varying the volumetric ratios of these four solvents, a wide range of polarities can be achieved to suit the separation of different flavonoid glycosides. Another popular choice is the ethyl acetate-n-butanol-water (EBuW) system , often proposed as a starting point for glycosylated flavonoids.[6][7]

Solvent System FamilyTypical Starting Ratio (v/v/v/v)NotesReferences
n-Hexane-Ethyl Acetate-Methanol-Water (HEMW)1:1:1:1Highly versatile; polarity can be fine-tuned by adjusting ratios.[5][5][6][7]
Ethyl Acetate-n-Butanol-Water (EBuW)4:1:5Good starting point for polar glycosides.[4][4][7][8]
Chloroform-Methanol-Water (CMW)4:3:2Useful for a range of flavonoid polarities.[9][9]
Methyl tert-butyl ether-n-Butanol-Acetonitrile-Water2:2:1:5Effective for highly polar compounds.[1][1]

Expert Insight: When starting with an unknown sample, begin with a HEMW system at a 1:1:1:1 ratio. Analyze the K-values of your target compounds. If the K-values are too low, increase the polarity of the mobile phase (typically the lower aqueous phase) by decreasing the proportion of n-hexane or ethyl acetate. Conversely, if the K-values are too high, decrease the polarity of the mobile phase.

Protocol for Determining the Partition Coefficient (K-value):
  • Prepare the Solvent System: Mix the chosen solvents in a separatory funnel at the desired volume ratio. Shake vigorously and allow the two phases to separate completely.

  • Sample Partitioning: Add a small, known amount of the crude extract (e.g., 1-2 mg) to a test tube containing equal volumes (e.g., 2 mL) of the upper and lower phases of the pre-equilibrated solvent system.

  • Equilibration: Vortex the mixture thoroughly for several minutes to ensure complete partitioning of the analytes between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases.

  • Analysis: Carefully separate the upper and lower phases. Analyze the concentration of the target flavonoid glycoside in each phase using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the K-value using the following formula:

    • K = A_upper / A_lower

      • Where A_upper is the peak area of the target compound in the upper phase and A_lower is the peak area in the lower phase.

Comprehensive HSCCC Workflow for Flavonoid Glycoside Purification

The following diagram and protocol outline a systematic approach to the purification of flavonoid glycosides using HSCCC.

HSCCC_Workflow cluster_prep Phase 1: Preparation cluster_hsccc Phase 2: HSCCC Separation cluster_analysis Phase 3: Analysis & Post-Processing SamplePrep Sample Preparation (Extraction & Prefiltration) SolventSelect Solvent System Selection & K-value Determination SamplePrep->SolventSelect Crude Extract SolventPrep Two-Phase Solvent System Preparation & Equilibration SolventSelect->SolventPrep ColumnFill Filling Column with Stationary Phase SolventPrep->ColumnFill Stationary & Mobile Phases Equilibration System Equilibration (Pumping Mobile Phase) ColumnFill->Equilibration SampleInject Sample Injection Equilibration->SampleInject Elution Elution & Fraction Collection SampleInject->Elution FractionAnalysis HPLC Analysis of Collected Fractions Elution->FractionAnalysis Collected Fractions Pooling Pooling of Pure Fractions FractionAnalysis->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval FinalAnalysis Purity & Structural Analysis (HPLC, MS, NMR) SolventRemoval->FinalAnalysis Purified Compound

Caption: A comprehensive workflow for the purification of flavonoid glycosides using HSCCC.

Step-by-Step Experimental Protocol:

1. Sample Preparation:

  • Extraction: Extract the dried and powdered plant material with a suitable solvent, such as methanol or ethanol. The extraction can be performed by maceration, sonication, or Soxhlet extraction.

  • Partitioning: Concentrate the crude extract under reduced pressure. To enrich the flavonoid glycoside fraction, the residue can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is often enriched with flavonoid glycosides.[3]

  • Sample Solution: Dissolve a known amount of the enriched extract in a mixture of the upper and lower phases (typically 1:1, v/v) of the chosen HSCCC solvent system.[5][9] This ensures that the sample is fully dissolved and compatible with the chromatographic system.

2. HSCCC Instrument Setup and Operation:

  • Apparatus: A typical HSCCC system consists of a multilayer coiled column, a high-pressure pump, a sample injection valve, a UV-Vis detector, and a fraction collector.[1][10]

  • Solvent Preparation: Prepare a sufficient volume of the selected two-phase solvent system. Degas the solvents using sonication before use to prevent bubble formation during the separation.[2]

  • Column Filling and Equilibration:

    • Fill the entire column with the stationary phase (often the upper phase for flavonoid glycosides) at a high flow rate.[1][9]

    • Set the desired revolution speed (e.g., 800-1000 rpm).[4]

    • Pump the mobile phase into the column at the desired flow rate (e.g., 1.5-5.0 mL/min).[3][9]

    • Continue pumping the mobile phase until hydrodynamic equilibrium is established, indicated by the mobile phase emerging from the column outlet and a stable baseline on the detector.

  • Sample Injection: Once the system is equilibrated, inject the prepared sample solution through the sample loop.[1]

  • Elution and Fraction Collection: Monitor the effluent from the column with the UV detector at a suitable wavelength for flavonoids (e.g., 254 nm or 280 nm).[1][3] Collect the fractions manually or with an automated fraction collector based on the resulting chromatogram.

3. Post-Separation Analysis and Processing:

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.[5][11]

  • Pooling and Solvent Removal: Combine the fractions containing the pure target compound and remove the solvent under reduced pressure using a rotary evaporator.

  • Structural Identification: Elucidate the structure of the purified flavonoid glycoside using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5][11]

Optimization and Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution - Inappropriate K-values.- Low stationary phase retention.- Flow rate is too high.- Re-evaluate and optimize the solvent system to achieve K-values between 0.5 and 5.[5]- Decrease the flow rate to improve stationary phase retention.[3]- Increase the rotational speed to enhance stationary phase retention.
Broad Peaks - High K-values.- Sample overload.- Adjust the solvent system to lower the K-values of the target compounds.[1]- Reduce the amount of sample injected.
No Elution of Target Compound - K-value is too high.- Compound is unstable in the solvent system.- Modify the solvent system to significantly decrease the K-value.- Consider using an extrusion method where the stationary phase is pushed out of the column to recover strongly retained compounds.[9]- Test the stability of the compound in the chosen solvent system beforehand.
Emulsion Formation - High viscosity of the solvent system.- Insufficient equilibration time.- Select a solvent system with lower viscosity.- Ensure the solvent system is thoroughly equilibrated in a separatory funnel before use.- Allow for a longer system equilibration time in the HSCCC.

Case Study: Purification of Flavonoid Glycosides from Psidium guajava

A study on the leaves of Psidium guajava successfully employed HSCCC to isolate five flavonoid glycosides.[5][11]

  • Sample: Ethyl acetate extract of guava leaves.

  • Solvent System: n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v).

  • Operational Parameters:

    • Stationary Phase: Upper phase

    • Mobile Phase: Lower phase

  • Results: Hyperoside, isoquercitrin, reynoutrin, and two other quercetin glycosides were separated with purities greater than 95% as determined by HPLC.[5][11][12]

This case study exemplifies the efficacy of HSCCC for the preparative separation of structurally similar flavonoid glycosides from a complex plant extract.

Conclusion and Future Perspectives

High-Speed Counter-Current Chromatography is a robust and efficient technique for the preparative purification of flavonoid glycosides from natural sources. Its primary advantages of high sample recovery, elimination of irreversible adsorption, and scalability make it an invaluable tool in natural product chemistry and drug discovery. As the demand for high-purity natural compounds continues to grow, the application of HSCCC is expected to expand, driven by further advancements in instrumentation and solvent system selection strategies.

References

  • Li, Y., et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 18(12), 15648-15661. Available from: [Link]

  • Wolfender, J.-L., et al. (2023). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Natural Product Reports, 40(5), 847-877. Available from: [Link]

  • Zhang, Q., et al. (2018). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 23(11), 2979. Available from: [Link]

  • Wang, L., et al. (2016). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules, 21(11), 1470. Available from: [Link]

  • Wei, Y., et al. (2011). Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC. Journal of Liquid Chromatography & Related Technologies, 34(13), 1253-1264. Available from: [Link]

  • Friesen, J. B., et al. (2015). Countercurrent Separation of Natural Products: An Update. Journal of Natural Products, 78(7), 1765-1796. Available from: [Link]

  • Leitão, G. G., et al. (2012). Strategies of solvent system selection for the isolation of flavonoids by counter-current chromatography. Journal of Chromatography A, 1249, 1-17. Available from: [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Li, Y., et al. (2013). Preparative isolation and purification of five flavonoid glycosides and one benzophenone galloyl glycoside from Psidium guajava by high-speed counter-current chromatography (HSCCC). Molecules, 18(12), 15648-61. Available from: [Link]

  • Semantic Scholar. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Available from: [Link]

  • Liu, Z., et al. (2019). Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. Molecules, 24(4), 693. Available from: [Link]

  • Sun, W., et al. (2005). Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1092(2), 216-221. Available from: [Link]

  • Chen, Y., et al. (2023). Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity. Molecules, 28(8), 3409. Available from: [Link]

  • Friesen, J. B., et al. (2015). Countercurrent Separation of Natural Products: An Update. Journal of Natural Products, 78(7), 1765-1796. Available from: [Link]

  • Pérez-Navarro, J., et al. (2023). Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography. Antioxidants, 12(6), 1243. Available from: [Link]

  • Sun, W., et al. (2005). Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1092(2), 216-21. Available from: [Link]

  • Chen, L., et al. (2013). Counter-Current Chromatography for High Throughput Analysis of Natural Products. Current Pharmaceutical Analysis, 9(3), 235-244. Available from: [Link]

  • Sun, X., et al. (2010). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Acta Chromatographica, 22(3), 409-420. Available from: [Link]

  • Costa, P. M., et al. (2012). Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography. Journal of Chromatography A, 1249, 1-17. Available from: [Link]

  • Yang, R., et al. (2019). Separation of Five Flavonoids from Aerial Parts of Salvia Miltiorrhiza Bunge Using HSCCC and Their Antioxidant Activities. Molecules, 24(18), 3348. Available from: [Link]

  • Li, Y., et al. (2023). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. Foods, 12(11), 2197. Available from: [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design: 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Flavonoid Glycoside

2"-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside, a class of natural compounds garnering significant interest for their therapeutic properties.[1] Flavonoids are well-documented for their antioxidant, anti-inflammatory, and cardioprotective effects.[2] Specifically, 2"-O-beta-L-galactopyranosylorientin has been shown to decrease the production of inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α in in vitro models.[3] This suggests its potential as a therapeutic agent for inflammatory conditions.

However, the journey from promising in vitro data to a viable therapeutic candidate is contingent on rigorous in vivo evaluation. A critical challenge for flavonoids is their often low oral bioavailability, influenced by factors like solubility, metabolism by gut microbiota, and efflux transporters.[4][5] As a C-glycoside, 2"-O-beta-L-galactopyranosylorientin possesses a stable carbon-carbon bond between the sugar and the flavonoid backbone, making it resistant to enzymatic hydrolysis and potentially altering its pharmacokinetic profile compared to more common O-glycosides.[1][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust in vivo experimental plan to test the therapeutic potential of 2"-O-beta-L-galactopyranosylorientin. The protocols herein are designed to be self-validating, incorporating essential preliminary studies, pharmacokinetic profiling, and efficacy evaluation in relevant disease models, all while adhering to the highest standards of scientific integrity and animal welfare.

Part 1: Pre-formulation and Preliminary Safety Assessment

A successful in vivo study begins with a thorough understanding of the test compound's physicochemical properties and safety profile. This initial phase is crucial for accurate dosing and ensuring animal welfare.

Solubility and Formulation Development

The low aqueous solubility of many flavonoids can be a significant hurdle for in vivo administration.[7] Therefore, the first step is to determine the solubility of 2"-O-beta-L-galactopyranosylorientin in various pharmaceutically acceptable vehicles.

Protocol 1: Solubility Assessment

  • Vehicle Selection: Prepare a panel of common vehicles, including:

    • Sterile water

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • 5% Dimethyl sulfoxide (DMSO) in saline

    • 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[8]

    • 0.5% Carboxymethylcellulose (CMC) in water

  • Equilibrium Solubility: Add an excess amount of 2"-O-beta-L-galactopyranosylorientin to a fixed volume of each vehicle.

  • Incubation: Shake the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet undissolved compound. Analyze the supernatant for the concentration of dissolved 2"-O-beta-L-galactopyranosylorientin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

  • Vehicle Selection: Choose the vehicle that provides the desired concentration and is known to be well-tolerated in the selected animal model.

Acute Oral Toxicity Study (OECD Guideline 425)

Prior to efficacy studies, it is essential to establish the safety profile of 2"-O-beta-L-galactopyranosylorientin. An acute oral toxicity study will determine the LD50 (median lethal dose) and identify potential signs of toxicity.[9] The Up-and-Down Procedure (UDP) is recommended as it minimizes the number of animals required.[10]

Protocol 2: Acute Oral Toxicity - Up-and-Down Procedure

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as testing in one sex is generally considered sufficient.[10]

  • Starting Dose: Based on in vitro cytotoxicity data and information on related compounds like orientin, a starting dose of 300 mg/kg can be selected in the absence of other information.[11]

  • Dosing and Observation:

    • Administer a single oral dose of the compound to one animal.

    • Observe the animal closely for the first few hours and then periodically for 14 days for signs of toxicity, including changes in skin and fur, eyes, and behavior.[10]

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher fixed level.

    • If the animal dies, the next animal is dosed at a lower fixed level.

  • Endpoint: The test is complete when a stopping criterion is met (e.g., a series of reversals in outcome). The LD50 is then calculated from the pattern of outcomes.

  • Data Analysis: Record all clinical signs, body weight changes, and any mortality. Perform a gross necropsy on all animals at the end of the study.

Table 1: Acute Oral Toxicity Observation Checklist

ParameterObservations to Record
General Mortality, changes in body weight, food and water consumption
Behavioral Lethargy, hyperactivity, tremors, convulsions, salivation, diarrhea
Physical Changes in skin, fur, eyes, mucous membranes

Part 2: Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of 2"-O-beta-L-galactopyranosylorientin is critical for interpreting efficacy data and designing rational dosing regimens.

In Vivo Pharmacokinetic Study

This study will determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Protocol 3: Single-Dose Pharmacokinetic Study

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated rats) to allow for serial blood sampling from the same animal.

  • Dosing: Administer a single oral dose of 2"-O-beta-L-galactopyranosylorientin. A dose range can be selected based on the acute toxicity data and effective doses of related compounds (e.g., orientin has been studied at doses ranging from 10-40 mg/kg).[12]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the parent compound and potential metabolites using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate the key parameters.

Graphviz Diagram 1: Pharmacokinetic Study Workflow

G cluster_0 Pre-Study cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Oral_Dosing Oral Gavage Administration Animal_Acclimatization->Oral_Dosing Formulation_Preparation Compound Formulation (in selected vehicle) Formulation_Preparation->Oral_Dosing Serial_Blood_Sampling Serial Blood Sampling (via cannulation) Oral_Dosing->Serial_Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Serial_Blood_Sampling->Plasma_Separation LC_MS_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LC_MS_MS_Analysis->PK_Parameter_Calculation Metabolite_Identification Metabolite Identification LC_MS_MS_Analysis->Metabolite_Identification

Caption: Workflow for an in vivo pharmacokinetic study.

Metabolite Identification

Flavonoid C-glycosides are known to be metabolized by the gut microbiota.[6] Identifying the major metabolites is crucial as they may contribute to the overall biological activity.

Approach:

  • In Vitro Fecal Fermentation: Incubate 2"-O-beta-L-galactopyranosylorientin with fecal slurries from the study animals to identify potential microbial metabolites.

  • In Vivo Sample Analysis: Analyze plasma, urine, and feces from the pharmacokinetic study for the presence of metabolites using high-resolution mass spectrometry.

Part 3: Efficacy Evaluation in Disease Models

Based on the in vitro anti-inflammatory and known antioxidant properties of flavonoids, the following in vivo models are recommended to evaluate the efficacy of 2"-O-beta-L-galactopyranosylorientin.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for screening acute anti-inflammatory drugs.[13][14]

Protocol 4: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • 2"-O-beta-L-galactopyranosylorientin (at least 3 dose levels, p.o.)

  • Procedure:

    • Administer the test compound or controls orally.

    • After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[15]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after carrageenan injection.[14]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

  • Biomarker Analysis: At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Graphviz Diagram 2: Carrageenan-Induced Inflammation Pathway

Sources

Application Note: Quantitative Analysis of 2"-O-beta-L-galactopyranosylorientin in Herbal Preparations by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 2"-O-beta-L-galactopyranosylorientin

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in various medicinal plants, including those from the Trollius and Lophatherum genera.[1][2][3][] This compound, a derivative of orientin, has garnered significant interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects.[5] As with many bioactive natural products, the concentration of 2"-O-beta-L-galactopyranosylorientin in herbal preparations can vary considerably due to factors such as plant species, geographical origin, harvesting time, and processing methods. Therefore, a robust and validated analytical method for its quantification is paramount for the quality control and standardization of herbal medicines and related drug development endeavors.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 2"-O-beta-L-galactopyranosylorientin in herbal preparations using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology described herein is designed to be highly sensitive, specific, and reproducible, aligning with the stringent requirements of modern pharmaceutical analysis. The principles and steps outlined can be adapted for various herbal matrices, ensuring broad applicability for researchers in natural product chemistry, pharmacology, and quality assurance.

Methodology Overview: A Logic-Driven Approach

The quantitative analysis of a specific phytochemical within a complex herbal matrix necessitates a multi-step approach, each stage optimized to ensure accuracy and reliability. The workflow presented here is logically structured to systematically isolate, separate, and quantify the target analyte.

a cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_validation Method Validation Sample Herbal Material Grinding Grinding & Homogenization Sample->Grinding Extraction Ultrasound-Assisted Extraction Grinding->Extraction Filtration Filtration & Purification Extraction->Filtration UPLC UPLC Separation Filtration->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Data Acquisition & Quantification MSMS->Quantification Linearity Linearity & Range Quantification->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Specificity Specificity LOD_LOQ->Specificity

Figure 1: Workflow for the quantitative analysis of 2"-O-beta-L-galactopyranosylorientin.

Part 1: Sample Preparation - The Foundation of Accurate Quantification

The primary objective of sample preparation is the efficient and reproducible extraction of the target analyte from the complex herbal matrix while minimizing the co-extraction of interfering substances. The choice of extraction technique and solvent is critical and should be based on the physicochemical properties of 2"-O-beta-L-galactopyranosylorientin, a polar glycosylated flavonoid.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method for extracting bioactive compounds from plant materials.[6][7] It utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

Materials and Reagents:

  • Dried herbal material (e.g., flowers of Trollius chinensis)

  • Methanol (HPLC grade)

  • Water (deionized or Milli-Q)

  • Analytical balance

  • Grinder or mill

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Step-by-Step Procedure:

  • Grinding: Grind the dried herbal material into a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.[8]

  • Weighing: Accurately weigh approximately 1.0 g of the powdered herbal material into a conical flask.

  • Solvent Addition: Add 25 mL of 70% methanol-water solution to the flask. This solvent system is effective for extracting flavonoids and their glycosides.[8][9]

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction (Optional but Recommended): For exhaustive extraction, repeat steps 3-6 with a fresh portion of the extraction solvent and combine the supernatants.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

Part 2: UPLC-MS/MS Analysis - The Core of Specific and Sensitive Detection

UPLC offers superior resolution and faster analysis times compared to conventional HPLC, while tandem mass spectrometry provides exceptional selectivity and sensitivity for quantification, even at low concentrations.

Protocol 2: UPLC-MS/MS Method

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): The quantification is performed in MRM mode, which involves monitoring a specific precursor-to-product ion transition for the analyte. For 2"-O-beta-L-galactopyranosylorientin (Molecular Formula: C27H30O16, Molecular Weight: 610.52 g/mol ), a representative transition would be m/z 609.15 → 429.10.[2][][10][11] The exact m/z values should be optimized by direct infusion of a standard solution.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the analyte.

Part 3: Method Validation - Ensuring Trustworthiness and Reliability

A validated analytical method provides confidence in the accuracy and precision of the results. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[12][13][14]

Protocol 3: Method Validation Procedures

1. Linearity and Range:

  • Prepare a series of standard solutions of 2"-O-beta-L-galactopyranosylorientin at different concentrations (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

  • Inject each standard solution in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

2. Accuracy:

  • Accuracy is determined by a recovery study. Spike a known amount of the analyte standard into a blank herbal matrix at three different concentration levels (low, medium, and high).

  • Analyze the spiked samples and calculate the percentage recovery. The acceptance criteria for recovery are typically within 80-120%.

3. Precision:

  • Repeatability (Intra-day precision): Analyze a standard solution at a specific concentration multiple times (e.g., n=6) within the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment.

  • The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 2%.

4. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified.

  • LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ).

5. Specificity:

  • Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix and by comparing the mass spectra of the analyte in the sample and the standard.

Data Presentation and Interpretation

The quantitative data obtained from the UPLC-MS/MS analysis should be presented in a clear and organized manner.

Table 1: UPLC-MS/MS Parameters for Quantification

ParameterValue
UPLC Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Ionization Mode ESI Negative
MRM Transition m/z 609.15 → 429.10
Collision Energy Optimized for the specific instrument

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range -1 - 200 ng/mL
Accuracy (% Recovery) 80 - 120%95.2 - 103.5%
Precision (%RSD) ≤ 2%< 1.8%
LOD S/N ≥ 30.3 ng/mL
LOQ S/N ≥ 101.0 ng/mL
Specificity No interference at analyte retention timePassed

Conclusion: A Robust Framework for Quality Control

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 2"-O-beta-L-galactopyranosylorientin in herbal preparations. By adhering to this validated UPLC-MS/MS method, researchers, scientists, and drug development professionals can ensure the quality, consistency, and efficacy of their herbal products. The principles of this methodology can be extended to the quantification of other bioactive compounds in complex natural product matrices, contributing to the advancement of evidence-based herbal medicine.

References

  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (n.d.). MDPI. Retrieved from [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? (n.d.). MDPI. Retrieved from [Link]

  • A brief overview on the methods for extraction and identification of flavonoids. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? (2022, November 18). Retrieved from [Link]

  • WHO & ICH Guidelines for the Assessment of Herbal Drug. (n.d.). IJTSRD. Retrieved from [Link]

  • ICH Guideline For Herbal Drugs.pptx. (n.d.). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • 2'-O-beta-L-Galactopyranosylorientin | Buy from Supplier AdooQ®. (n.d.). AdooQ®. Retrieved from [Link]

  • Qualitative and quantitative analyses of gallic acid and orientin and orientin-2″-O-β-l-galactoside in Chinese medicine compound antibacterial gel by high-performance thin-layer chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • 2"-O-beta-L-galactopyranosylorientin. (n.d.). RayBiotech. Retrieved from [Link]

  • Development of an LC-MS/MS Method for Quantification of Two Pairs of Isomeric Flavonoid Glycosides and Other Ones in Rat Plasma: Application to Pharmacokinetic Studies. (n.d.). PubMed. Retrieved from [Link]

  • Qualitative and Quantitative Analysis of Phytochemicals in Sayeok-Tang via UPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. (2024, August 27). PMC - NIH. Retrieved from [Link]

  • UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius. (2024, June 6). Semantic Scholar. Retrieved from [Link]

  • A new and effective evaluation method for Radix Gentianae Macrophyllae herbs based on 2-phenylethyl β-d-glucopyranoside, 2-methoxyanofinic acid and gentioxepine by UPLC-QTOF-MS exploring and HPLC-DAD quantification. (2020, December 21). PubMed. Retrieved from [Link]

  • Methods for quantitative determination of total flavonoids in Quercus robur L. buds. (n.d.). Retrieved from [Link]

  • Quantitative Analysis of Steroidal Glycosides in Different Organs of Easter Lily (Lilium longiflorum Thunb.) by LC-MS/MS | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Resolution of Flavonoid Glycosides in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of flavonoid glycosides by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation and peak resolution for this complex class of compounds. Flavonoid glycosides, with their diverse structures, polar sugar moieties, and ionizable phenolic groups, present unique chromatographic challenges. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may face during your experiments.

Troubleshooting Guides: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common peak shape and resolution problems.

Question 1: Why are all my peaks broad, showing poor efficiency and resolution?

When all peaks in a chromatogram are uniformly poor, the issue is likely systemic rather than related to the specific chemistry of your analytes.

Answer:

This problem points towards issues that affect the entire chromatographic run, such as loss of column performance, excessive extra-column volume, or suboptimal flow rates.

  • Column Degradation: The heart of your separation is the HPLC column. Over time, the packed bed can settle, creating a void at the inlet, or the stationary phase can degrade, especially under harsh pH conditions.[1][2] An aging column loses its separating power, leading to broader peaks for all compounds.

    • Solution: First, try a column regeneration procedure. If that fails, replace the column. Using a guard column is highly recommended to protect the analytical column from contaminants and extend its lifetime.[2][3]

  • Extra-Column Volume: The volume of the HPLC system outside of the column (tubing, injector, detector cell) can cause peak broadening.[4]

    • Solution: Minimize tubing length and use the smallest possible internal diameter (I.D.) tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[4]

  • Flow Rate Optimization: The mobile phase flow rate directly impacts efficiency. A flow rate that is too high does not allow for proper mass transfer of the analyte between the mobile and stationary phases, resulting in band broadening.[5][6]

    • Solution: Try reducing the flow rate. While this will increase the run time, it often leads to sharper, better-resolved peaks.[5][7]

Question 2: I'm observing significant peak tailing, particularly for my flavonoid analytes. What causes this and how can I fix it?

Peak tailing is arguably the most common peak shape problem in flavonoid analysis. It compromises integration accuracy and reduces resolution between adjacent peaks.[8][9]

Answer:

Peak tailing for phenolic compounds like flavonoids is most often a chemical issue caused by secondary interactions between the analytes and the stationary phase.

  • Cause - Secondary Silanol Interactions: Most reversed-phase columns use a silica-based stationary phase. Even with advanced bonding and end-capping, residual silanol groups (Si-OH) remain on the silica surface.[8][10] At mobile phase pH values above approximately 3, these silanols can deprotonate to become negatively charged (Si-O⁻). The phenolic hydroxyl groups on your flavonoid glycosides can then engage in secondary ionic interactions with these sites, leading to a mixed-mode retention mechanism that causes significant tailing.[10][11]

  • Solutions to Mitigate Tailing:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. By adding a small amount of acid to your aqueous mobile phase (Solvent A), you can lower the pH to a range of 2.5-3.0.[8][12] This keeps the silanols in their neutral, protonated state (Si-OH), minimizing secondary interactions and dramatically improving peak shape.[11][13]

      • Recommended Additives: 0.1% formic acid or 0.1% acetic acid are excellent choices as they are volatile and compatible with mass spectrometry (MS) detectors.[14]

    • Use a Modern, Base-Deactivated Column: Column technology has advanced significantly. Modern columns, often labeled as "base-deactivated" or made with high-purity silica, have a much lower concentration of accessible, acidic silanol groups.[8][15] Using such a column can provide symmetrical peaks even at mid-range pH.

    • Check for Mass Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to tailing.[11][16] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you are likely overloading the column.[17]

Below is a diagram illustrating the chemical cause of peak tailing and its solution.

G cluster_0 Problem: pH > 3 cluster_1 Solution: Add 0.1% Formic Acid (pH < 3) Silica Silica Surface Silanol Deprotonated Silanol (Si-O⁻) Silica->Silanol Peak_Tailing Result: Tailing Peak Silanol->Peak_Tailing Causes Flavonoid_Tailing Flavonoid Glycoside Interaction Secondary Ionic Interaction Flavonoid_Tailing->Interaction Interaction->Silanol Silica_S Silica Surface Silanol_S Protonated Silanol (Si-OH) Silica_S->Silanol_S Peak_Good Result: Symmetrical Peak Silanol_S->Peak_Good Allows for Flavonoid_Good Flavonoid Glycoside Interaction_S Normal Hydrophobic Interaction Flavonoid_Good->Interaction_S

Caption: Mechanism of peak tailing and its mitigation via pH control.

Question 3: My peaks are fronting. What does this indicate?

Peak fronting, where the peak is broader in the first half, is less common than tailing but points to specific problems.[17]

Answer:

Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[18]

  • Column Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[17][18] The excess molecules that cannot interact with the stationary phase travel faster, eluting at the "front" of the peak.

    • Solution: Dilute your sample and reinject. A 1:10 dilution is a good starting point.[18]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., more organic) than your initial mobile phase, the sample band will not focus properly at the head of the column.[11] This causes the band to spread and often results in fronting or split peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.[11][16]

Question 4: My flavonoid glycoside peaks are co-eluting. How can I improve the resolution?

Poor resolution, or the co-elution of peaks, means the chromatographic conditions are not optimized to separate the analytes.[19] This requires adjustments to the method to alter the selectivity of the separation.

Answer:

Improving resolution involves manipulating the "love-hate" relationship your analytes have with the stationary and mobile phases. This can be achieved by modifying the mobile phase, gradient, or temperature.

  • Optimize the Gradient Program: For complex mixtures like plant extracts, gradient elution is essential.[20] The steepness of the gradient directly impacts resolution.

    • Strategy: Start with a broad "scouting" gradient (e.g., 5-95% B in 20 minutes) to see where your compounds elute.[20] Then, create a shallower gradient in the region where your peaks of interest are eluting. A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, improving separation.[20][21][22]

  • Change the Organic Modifier: The two most common organic solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH). They have different chemical properties and will interact with your analytes differently, thus changing the selectivity.

    • Strategy: If you are using methanol and have poor resolution, try switching to acetonitrile, and vice-versa. Acetonitrile is generally a weaker solvent and often provides better separation efficiency for flavonoids.[3][14][23]

  • Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Strategy: Increasing the column temperature (e.g., from 30°C to 40°C or 45°C) decreases mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[24][25] It can also sometimes change the elution order (selectivity) of closely related compounds.[24]

Systematic Troubleshooting Workflow

When encountering poor peak resolution, a logical, step-by-step approach is crucial. The following diagram outlines a workflow to diagnose the root cause of the problem.

G Start Poor Peak Resolution Observed CheckShape What is the peak shape? Start->CheckShape Tailing Tailing CheckShape->Tailing Asymmetrical (tail) Fronting Fronting CheckShape->Fronting Asymmetrical (front) Broad Broad / Co-eluting CheckShape->Broad Symmetrical but wide TailingSol Chemical Issue Likely: 1. Lower mobile phase pH to 2.5-3.0 with 0.1% Formic Acid. 2. Use a base-deactivated column. 3. Check for mass overload (dilute sample). Tailing->TailingSol FrontingSol Overload or Solvent Mismatch: 1. Dilute sample (e.g., 1:10) and reinject. 2. Dissolve sample in initial mobile phase. Fronting->FrontingSol BroadSol Method Optimization Needed: 1. Optimize gradient (shallower slope). 2. Change organic modifier (ACN vs. MeOH). 3. Adjust column temperature. 4. Check for system issues (leaks, column age). Broad->BroadSol End Resolution Improved TailingSol->End FrontingSol->End BroadSol->End

Caption: A decision-tree for troubleshooting poor HPLC peak resolution.

Data & Parameter Summary Tables

For quick reference, the following tables summarize key parameters and their effects.

Table 1: Mobile Phase Modifiers for Flavonoid Analysis

ParameterAcetonitrile (ACN)Methanol (MeOH)Recommendation
Selectivity Often provides different selectivity compared to MeOH. Can resolve difficult pairs.[3][14]Can provide different selectivity compared to ACN.If resolution is poor with one, try the other. ACN is often a better starting point.[23]
Viscosity LowerHigherACN results in lower system backpressure, which is generally favorable.
UV Cutoff ~190 nm~205 nmBoth are suitable for typical flavonoid detection wavelengths (254, 280, 360 nm).
Elution Strength WeakerStrongerACN may provide better resolution for early-eluting polar glycosides.

Table 2: General Starting Conditions for Flavonoid Glycoside Method Development

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm I.D., 100-150 mm length, <3 µm particle sizeC18 is a good general-purpose stationary phase. Smaller particles improve efficiency.
Mobile Phase A Water + 0.1% Formic AcidLow pH improves peak shape for phenolic compounds by suppressing silanol ionization.[8][11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN often provides good selectivity and lower backpressure.[23]
Gradient 5% to 95% B over 20-30 minutes (Scouting Run)A broad gradient helps to determine the retention window of the analytes.[20]
Flow Rate 0.8 - 1.0 mL/min for 4.6 mm I.D. / 0.2 - 0.4 mL/min for 2.1 mm I.D.A standard starting point to be optimized later.
Column Temp. 30 - 40 °CElevated temperature can improve efficiency and reduce pressure.[24][25]
Detection Diode Array Detector (DAD) at 254, 280, 360 nmAllows for monitoring different classes of flavonoids at their respective absorbance maxima.
Injection Vol. 1 - 10 µLStart low to avoid column overload.
Experimental Protocols
Protocol 1: Systematic Column Flushing and Regeneration

If you suspect column contamination or degradation, follow this procedure before replacing the column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.

  • Reverse Direction: Connect the column to the injector in the reverse flow direction. This is more effective at dislodging particulates from the inlet frit.

  • Water Wash (Polar Contaminants): Flush the column with 10-20 column volumes of HPLC-grade water (without buffer or acid).

  • Organic Wash (Non-polar Contaminants): Flush with 10-20 column volumes of 100% Acetonitrile or Methanol.

  • Strong Solvent Wash (Strongly Retained Contaminants): For severe contamination, flush with 10-20 column volumes of Isopropanol (IPA).

  • Re-equilibration: Turn the column back to the normal flow direction. Flush with the mobile phase (starting conditions of your gradient) until the baseline is stable (at least 10-15 column volumes).

  • Test Performance: Inject a standard to check if performance (peak shape, retention time) has been restored.

Protocol 2: Basic Gradient Optimization Workflow

This protocol provides a structured approach to improving the separation of co-eluting peaks.

  • Perform a Scouting Run: Use a fast, broad linear gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of your target analytes.

  • Calculate the Gradient Slope: Determine the %B/minute change of your scouting run.

  • Identify the Target Region: Note the time window where your poorly resolved peaks are eluting.

  • Create a Segmented Gradient: Modify your gradient to be shallower during the target elution window.

    • Example: If peaks elute between 10 and 15 minutes in a 20-minute run (4%/min slope), try a new gradient:

      • Hold at 5% B for 1 min.

      • Ramp to 40% B over 9 mins (start of elution window).

      • Ramp from 40% to 50% B over 10 mins (a shallow 1%/min slope).

      • Ramp to 95% B in 2 mins and hold for a column wash.

  • Evaluate and Refine: Run the new gradient and assess the improvement in resolution. Further small adjustments to the slope or temperature can be made to fine-tune the separation.

Frequently Asked Questions (FAQs)

Q1: Why is sample preparation so critical for analyzing flavonoid glycosides from plant extracts? A: Plant extracts are incredibly complex matrices. Improper sample preparation can introduce particulates that clog the column, highly retained compounds that cause ghost peaks or baseline drift, and matrix components that interfere with analyte ionization (in MS) or co-elute with target peaks.[1] Filtering all samples through a 0.22 or 0.45 µm filter is mandatory to protect the HPLC system.[1] Techniques like Solid-Phase Extraction (SPE) can be used to clean up the sample and enrich the flavonoids, leading to a cleaner chromatogram and better resolution.[4]

Q2: Can I use a mobile phase pH above 8 for my analysis? A: It is strongly discouraged for standard silica-based columns. The silica backbone of the stationary phase begins to dissolve at pH values above 8, leading to rapid and irreversible column degradation.[26][27] If your separation requires high pH, you must use a specialized hybrid or polymer-based column that is stable up to pH 12.[26]

Q3: My retention times are drifting from one run to the next. What could be the cause? A: Retention time drift is often caused by a few key issues:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient chromatography.[28]

  • Mobile Phase Composition Change: Mobile phases, especially those containing volatile components like formic acid or acetonitrile, can change composition over time due to evaporation. Prepare fresh mobile phase daily.[26][28]

  • Temperature Fluctuations: If your column oven is not maintaining a stable temperature, retention times will shift.[6][28]

  • Pump Malfunction: Inconsistent flow from the pump will cause retention times to be unstable. Check for leaks and ensure the pump is properly primed.[9][28]

Q4: What are "ghost peaks" and how do I get rid of them? A: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run. They are typically caused by contaminants from a previous injection that were strongly retained and are now eluting as the mobile phase strength increases. They can also come from contaminated mobile phase solvents.

  • Solution: Ensure your gradient includes a high-organic "wash" step at the end (e.g., hold at 95% B for 5-10 minutes) to elute any strongly bound compounds. Also, run a blank gradient (injecting only your mobile phase) to see if the contamination is coming from your solvents or system.

References
  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials - Longdom Publishing. (n.d.).
  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials - Semantic Scholar. (2016).
  • Improving HPLC Separation of Polyphenols - LCGC International. (n.d.).
  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate. (n.d.).
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds - Benchchem. (n.d.).
  • Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PubMed Central. (n.d.).
  • (PDF) HPLC analysis of flavonoids - ResearchGate. (n.d.).
  • How to Optimize HPLC Gradient Elution for Complex Samples - Mastelf. (2025).
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. (2025).
  • HPLC: Operative Guide for Botanical Extracts Analysis. (2024).
  • A Researcher's Guide to Cross-Validation of HPLC and UPLC for Flavonoid Glycoside Analysis - Benchchem. (n.d.).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025).
  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids - Pharmacognosy Magazine. (2020).
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025).
  • Gradient Optimization in Liquid Chromatography - Welch Materials. (2025).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025).
  • How to Optimize HPLC Gradient Elution for Complex Samples - Mastelf. (2025).
  • Solving Common Errors in HPLC - Chromatography Today. (n.d.).
  • Common interferences in the LC-MS analysis of flavonoid glycosides - Benchchem. (n.d.).
  • Technical Support Center: Optimization of HPLC Parameters for Flavonoid Isomer Separation - Benchchem. (n.d.).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022).
  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? - MDPI. (n.d.).
  • (PDF) Solubility of Flavonoids in Organic Solvents - ResearchGate. (2025).
  • Optimization of gradient elution conditions in multicomponent preparative liquid chromatography | Request PDF - ResearchGate. (2025).
  • Front Tailing HPLC & GC Peaks - Axion Labs. (n.d.).
  • Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections - ACS Publications. (n.d.).
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
  • Is there any separation and purification method for flavonoid glycosides? - ResearchGate. (2014).
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
  • Chapter 1 Aspects of Gradient Optimization - Wiley-VCH. (n.d.).
  • Degradation of flavonoid C-glycosides under experimental conditions - Benchchem. (n.d.).
  • Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC. (2020).
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023).
  • Effect of Mobile Phase Variation and Purification on Chromatogram View by Using Fruits and Rose Extracts and HPLC Method - Semantic Scholar. (2016).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • Analysis of prominent flavonoid aglycones by high-performance liquid chromatography using a monolithic type column | Request PDF - ResearchGate. (2025).
  • HPLC Troubleshooting Guide. (n.d.).

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Technical Support Center: Optimizing Mobile Phase for HPLC Separation of 2"-O-beta-L-galactopyranosylorientin Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic challenges associated with 2"-O-beta-L-galactopyranosylorientin and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these closely related flavonoid C-glycosides. Here, we will delve into the nuances of mobile phase optimization, offering field-proven insights and systematic troubleshooting strategies to achieve baseline separation and ensure the integrity of your analytical results.

The separation of 2"-O-beta-L-galactopyranosylorientin isomers presents a significant analytical challenge due to their structural similarity. These compounds are diastereomers, differing only in the spatial arrangement of the galactopyranosyl moiety. This subtle difference results in very similar physicochemical properties, making their separation by conventional reversed-phase HPLC difficult. Achieving adequate resolution is paramount for accurate identification and quantification, which is critical in quality control, pharmacokinetic studies, and drug discovery.

This guide provides a structured approach to troubleshooting and optimizing your HPLC methods, focusing on the critical role of the mobile phase.

Troubleshooting Common Issues

This section addresses frequently encountered problems during the HPLC separation of 2"-O-beta-L-galactopyranosylorientin isomers. The solutions provided are based on established chromatographic principles and practical experience.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Q: My chromatogram shows a single, broad peak or two very poorly resolved peaks for the 2"-O-beta-L-galactopyranosylorientin isomers. What are the first steps to improve separation?

A: Poor resolution is the most common hurdle in separating these isomers. The primary reason is their structural similarity, leading to nearly identical retention times on standard C18 columns.[1] To improve separation, a multi-faceted approach to mobile phase optimization is necessary.

Initial Checks & Solutions:

  • System Suitability: Before modifying the method, ensure your HPLC system is performing optimally. Check for consistent pressure, stable baseline, and sharp peaks with a standard compound.

  • Mobile Phase Composition: The ratio of your aqueous and organic solvents is a critical factor.[2] Systematically adjust the percentage of the organic solvent (typically acetonitrile or methanol). A shallower gradient, which involves a slower increase in the organic solvent concentration, can provide more time for the isomers to interact differently with the stationary phase, thus improving separation.[3]

  • Choice of Organic Solvent: Acetonitrile is often preferred over methanol for separating flavonoid isomers as it can offer better selectivity.[1] If you are using methanol, consider switching to acetonitrile.

  • Mobile Phase pH and Additives: The ionization state of the phenolic hydroxyl groups on the flavonoid structure can significantly impact retention and selectivity.[4] Acidifying the mobile phase with a small amount of an additive like formic acid or acetic acid (e.g., 0.1% v/v) can suppress the ionization of these groups, leading to improved peak shape and resolution.[1][5]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are exhibiting significant tailing or fronting, which is compromising resolution and integration. How can I achieve more symmetrical peaks?

A: Peak asymmetry can obscure closely eluting isomers and lead to inaccurate quantification. Tailing is more common with flavonoids and is often caused by secondary interactions with the stationary phase.

Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with the polar hydroxyl groups of the flavonoids, causing peak tailing.

    • Solution: The addition of an acidic modifier, such as 0.1% formic acid, to the mobile phase helps to suppress silanol activity and minimize these secondary interactions.[6]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Try reducing the injection volume or diluting your sample.[6]

Causes and Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your initial mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in fronting.

    • Solution: Whenever feasible, dissolve your sample in the initial mobile phase composition.[3][4]

Problem 3: Fluctuating Retention Times

Q: I'm observing significant drift in the retention times of my isomers between injections and across different analytical runs. What is causing this instability?

A: Inconsistent retention times are a serious issue that can lead to misidentification of peaks and unreliable quantification.[7]

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before starting an analytical sequence. Insufficient equilibration will lead to a gradual shift in retention times.

    • Solution: Ensure a stable baseline by flushing the column with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Mobile Phase Preparation and Composition: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can alter the mobile phase composition over time, leading to retention time drift.[7]

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and use a solvent degasser.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and influence retention times if a column oven is not used.

    • Solution: Utilize a column oven to maintain a constant and controlled temperature.[4][6]

Advanced Optimization Strategies

If basic troubleshooting does not yield the desired separation, more advanced strategies involving the mobile phase can be employed.

Exploring Different Mobile Phase Additives

While formic and acetic acid are common, other additives can modulate selectivity.

  • Buffers: Using a buffer system (e.g., phosphate or acetate buffer) can provide more robust pH control, which is crucial for reproducible separations of ionizable compounds.[8][9]

  • Ionic Liquids: Ionic liquids as mobile phase additives have shown promise in enhancing the separation of various compounds by altering the interactions within the chromatographic system.[5][10]

Chiral Chromatography Approaches

Given that you are separating diastereomers, a form of stereoisomers, chiral chromatography can be a powerful, albeit more specialized, approach.

  • Chiral Stationary Phases (CSPs): These columns have a chiral selector immobilized on the stationary phase that can interact differently with the isomers, leading to separation.[11] Polysaccharide-based CSPs are commonly used for flavonoid separations.[12]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the analytes, allowing for separation on a standard achiral column.[13]

Experimental Protocols & Data Presentation

Protocol: Systematic Mobile Phase Optimization
  • Initial Conditions:

    • Column: Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[9]

    • Detection: UV, at the lambda max of the compounds.

  • Gradient Optimization: Start with a broad gradient to elute all components, then create a shallower gradient around the elution time of the isomers of interest.

  • Temperature Study: Systematically evaluate the effect of column temperature (e.g., 25°C, 30°C, 35°C, 40°C) on resolution.[14]

  • Flow Rate Adjustment: Investigate the impact of lower flow rates (e.g., 0.8 mL/min, 0.6 mL/min) on separation, keeping in mind that this will increase run times.[15]

Data Summary: Impact of Mobile Phase Parameters
ParameterVariationExpected Outcome on ResolutionRationale
Organic Solvent % Decreasing the rate of increase (shallower gradient)Potential ImprovementIncreases interaction time with the stationary phase.[3]
Acidic Modifier Addition of 0.1% Formic AcidLikely ImprovementSuppresses silanol interactions and improves peak shape.[6]
Column Temperature Increase from 25°C to 40°CVariable, needs optimizationDecreases mobile phase viscosity, potentially improving efficiency.[4][6]
Flow Rate Decrease from 1.0 mL/min to 0.6 mL/minPotential ImprovementAllows more time for equilibrium between mobile and stationary phases.[15]

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving separation issues.

Troubleshooting_Workflow A Poor Resolution of Isomers B Initial System Checks A->B C Optimize Mobile Phase Composition B->C System OK D Adjust Mobile Phase pH / Additives C->D I Achieved Baseline Separation C->I E Vary Column Temperature D->E D->I F Modify Flow Rate E->F E->I G Evaluate Alternative Column Chemistry F->G Resolution Still Inadequate F->I H Consider Chiral Stationary Phase G->H H->I

Caption: A logical workflow for troubleshooting poor isomer separation.

Concluding Remarks

The successful separation of 2"-O-beta-L-galactopyranosylorientin isomers is a challenging but achievable goal. It requires a systematic and logical approach to method development and troubleshooting, with a primary focus on the mobile phase. By carefully manipulating the mobile phase composition, pH, temperature, and flow rate, significant improvements in resolution can be attained. When conventional reversed-phase methods are insufficient, exploring alternative column chemistries, including chiral stationary phases, provides a powerful avenue for achieving baseline separation. This guide serves as a foundational resource to empower you to overcome these analytical hurdles and produce high-quality, reliable data.

References
  • Benchchem. Technical Support Center: Optimizing Mobile Phase for Flavonoid C-Glycoside Separation.
  • PubMed. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra. 2023.
  • MDPI. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • Benchchem. Technical Support Center: Optimizing HPLC Separation of Isoorientin and Orientin Isomers.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025.
  • Longdom Publishing. HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.
  • Benchchem. Technical Support Center: Optimization of HPLC Parameters for Flavonoid Isomer Separation.
  • Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. 2020.
  • Benchchem. Technical Support Center: Optimizing HPLC Separation of Flavanone Isomers.
  • Phenomenex. Troubleshooting Guide.
  • Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. 2024.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. 2025.
  • PubMed Central. Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait.
  • HPLC Troubleshooting Guide.
  • ResearchGate. Methods of analysis and separation of chiral flavonoids. 2025.
  • LabRulez LCMS. TROUBLESHOOTING GUIDE - HPLC.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • NIH. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Semantic Scholar. Methods of analysis and separation of chiral flavonoids.
  • BIORLAB. 2"-O-beta-L-galactopyranosylorientin.
  • Chiralpedia. Chiral HPLC separation: strategy and approaches. 2022.
  • ResearchGate. (PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. 2025.
  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • PubMed. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. 2008.

Sources

"Preventing degradation of 2"-O-beta-L-galactopyranosylorientin during extraction"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction and handling of 2”-O-beta-L-galactopyranosylorientin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental workflows. Our goal is to ensure the integrity and stability of this valuable flavonoid C-glycoside throughout your research.

Introduction to 2”-O-beta-L-galactopyranosylorientin

2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside found in plants such as Trollius ledebouri and Lophatherum gracile. Structurally, it is comprised of the flavone luteolin, which is C-glycosylated with a glucose moiety at position 8. This glucose is further O-glycosylated with a galactose unit at its 2” position. The C-glycosidic bond confers significantly greater stability compared to more common O-glycosides, but the compound is still susceptible to degradation under suboptimal extraction and handling conditions. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction of 2”-O-beta-L-galactopyranosylorientin, providing explanations and actionable solutions.

Issue 1: Low Yield of 2”-O-beta-L-galactopyranosylorientin in the Crude Extract

Symptoms:

  • Lower than expected peak area for the target compound in HPLC or UPLC-MS/MS analysis.

  • Discrepancy between your yields and those reported in the literature for the same plant material.

Potential Causes & Solutions:

  • Suboptimal Extraction Solvent: The polarity of the solvent system is critical for efficiently extracting this relatively polar glycoside.

    • Explanation: While the aglycone (luteolin) has lower polarity, the multiple sugar moieties make 2”-O-beta-L-galactopyranosylorientin highly soluble in polar solvents. Purely non-polar solvents will be ineffective.

    • Solution: Employ a polar solvent system. Aqueous ethanol (e.g., 60-80% ethanol in water) or methanol are commonly effective for flavonoid glycosides. For a more advanced and efficient extraction, consider using natural deep eutectic solvents (NADES). A particularly effective system for extracting flavonoids from Trollius ledebouri has been identified as L(-)-proline and levulinic acid (molar ratio 1:2) with a 14% water content.[1][2]

  • Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at a temperature sufficient to disrupt plant cell walls and allow for complete diffusion of the compound into the solvent.

    • Explanation: Mass transfer of the analyte from the plant matrix to the solvent is a time and temperature-dependent process.

    • Solution: Optimize your extraction parameters. For ultrasonic-assisted extraction (UAE), an extraction time of around 18 minutes at 60°C has been shown to be effective for related flavonoids from Trollius species.[1][2] It is crucial to avoid excessively high temperatures (see Issue 2).

  • Inefficient Cell Lysis: The compound may be trapped within intact plant cells.

    • Explanation: The solvent needs to penetrate the plant tissue to access the target molecule.

    • Solution: Ensure the plant material is finely ground to increase the surface area for extraction. Pre-treating the plant material with a mixture of cell wall-degrading enzymes like cellulases and pectinases can also enhance extraction efficiency.

  • Improper Solid-to-Liquid Ratio: A low solvent volume may lead to a saturated solution, preventing further extraction.

    • Explanation: A sufficient volume of solvent is required to maintain a concentration gradient that drives the extraction process.

    • Solution: An optimized solid-to-liquid ratio for the extraction of flavonoids from Trollius ledebouri using a NADES system was found to be 1:48 g/mL.[1][2] For conventional solvents, a ratio of 1:10 to 1:20 is a good starting point.

Issue 2: Presence of Unexpected Peaks or Degradation Products in Chromatograms

Symptoms:

  • Multiple peaks with similar UV spectra to the parent compound.

  • Reduced peak area of the target compound with a concurrent increase in new, smaller peaks, especially after sample workup or storage.

  • Mass spectrometry data indicating fragments or adducts.

Potential Causes & Solutions:

  • Thermal Degradation: High temperatures during extraction or solvent evaporation can cause degradation.

    • Explanation: While C-glycosides are relatively heat-stable, the O-glycosidic linkage between the galactose and glucose is more labile. Furthermore, the flavonoid backbone itself can undergo cleavage at very high temperatures. Studies on related flavonoids show that degradation can occur at temperatures above 80-100°C.[3][4][5]

    • Solution: Maintain extraction temperatures at or below 60-70°C.[1] When removing solvent, use a rotary evaporator under reduced pressure to keep the temperature low. Avoid prolonged heating.

  • pH-Induced Degradation: Extraction or storage in alkaline conditions can lead to decomposition.

    • Explanation: Flavonoids are more stable in acidic to neutral conditions. Alkaline pH can promote the opening of the heterocyclic C-ring and other rearrangements. Studies on the related compounds orientin and isoorientin show improved stability at a lower pH.[6][7][8]

    • Solution: Maintain the pH of your extraction solvent between 4 and 6. If the plant material itself creates an alkaline environment, consider adding a small amount of a weak acid like formic or acetic acid to the extraction solvent.

  • Oxidative Degradation: Exposure to oxygen, especially in the presence of light or metal ions, can degrade the phenolic structure.

    • Explanation: The catechol (3',4'-dihydroxyphenyl) B-ring of the luteolin backbone is susceptible to oxidation, which can lead to the formation of quinones and subsequent cleavage of the flavonoid structure.

    • Solution:

      • De-gas solvents: Before extraction, sparge your solvents with nitrogen or argon to remove dissolved oxygen.

      • Work in low light: Protect your samples from direct light by using amber glassware or covering vessels with aluminum foil.

      • Add antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your extraction solvent.

      • Use chelating agents: To sequester metal ions that can catalyze oxidation, add a small amount of EDTA to your solutions.

  • Enzymatic Degradation: Endogenous plant enzymes released during homogenization can degrade the compound.

    • Explanation: Plant tissues contain various glycosidases and oxidases that, upon cell rupture, can come into contact with and modify the target compound.

    • Solution:

      • Blanching: Briefly heat the plant material in boiling water or steam for a few minutes before extraction to denature enzymes.

      • Lyophilization: Freeze-drying the plant material immediately after harvesting can also inactivate degradative enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2”-O-beta-L-galactopyranosylorientin?

A1: While specific degradation products for this exact molecule are not extensively documented, based on its structure and data from related flavonoids, the primary degradation pathways are likely:

  • Hydrolysis of the O-glycosidic bond: The bond linking the galactose to the glucose is the most susceptible to acid or enzymatic hydrolysis, which would yield orientin (luteolin-8-C-glucoside) and galactose.

  • Oxidative cleavage of the C-ring: Under harsh conditions (high pH, strong oxidants), the central heterocyclic C-ring can open, leading to the formation of simpler phenolic compounds like phloroglucinol carboxylic acid (from the A-ring) and protocatechuic acid (from the B-ring).[9][10]

Q2: How should I store my extracts to ensure the stability of 2”-O-beta-L-galactopyranosylorientin?

A2: For long-term stability, store your purified compound or concentrated extract at -20°C or -80°C in a tightly sealed container, protected from light. For solutions, use a solvent like DMSO or methanol, and before freezing, flush the vial with nitrogen or argon to displace oxygen. Avoid repeated freeze-thaw cycles.

Q3: Can I use acid hydrolysis to quantify the aglycone (luteolin)?

A3: It is not recommended. The C-glycosidic bond between luteolin and glucose is highly resistant to acid hydrolysis. Attempting to cleave this bond with strong acid and heat will likely lead to the complete degradation of the flavonoid structure before the C-C bond is broken. Enzymatic methods using specialized enzymes would be a more viable, though still challenging, approach.

Q4: What is a reliable analytical method for quantifying 2”-O-beta-L-galactopyranosylorientin and its potential degradation products?

A4: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.

  • Chromatography: A reversed-phase C18 column (e.g., with 1.8 µm particle size) provides excellent separation.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is recommended. The formic acid ensures the compound is protonated for good peak shape and aids in ionization.

  • Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.

Table 1: Suggested UPLC-MS/MS MRM Parameters

Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3)
2”-O-beta-L-galactopyranosylorientin 609.1 447.1 (loss of galactose)
Orientin (potential degradation product) 447.1 327.0, 299.0

| Luteolin (aglycone) | 285.0 | 151.0, 133.0 |

Note: These values are theoretical and should be optimized on your specific instrument.

The fragmentation of the C-glycoside orientin often involves cleavages within the sugar moiety.[11]

Visualizing the Workflow and Degradation Factors

To better understand the process, the following diagrams illustrate the recommended extraction workflow and the key factors that can lead to degradation.

ExtractionWorkflow Start Plant Material (Trollius sp.) Prep Sample Preparation (Drying, Grinding) Start->Prep Extraction Optimized Extraction (e.g., UAE, 60°C, 18 min) Solvent: 70% EtOH or NADES Prep->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Removal (Rotary Evaporation, <40°C) Filtration->Evaporation Purification Purification (Optional) (e.g., Column Chromatography) Evaporation->Purification Analysis UPLC-MS/MS Analysis Evaporation->Analysis Crude Extract Analysis Purification->Analysis Storage Storage (-20°C or -80°C, Dark, Inert Atm.) Analysis->Storage Final Pure Compound / Standardized Extract Storage->Final DegradationFactors cluster_factors Influencing Factors Compound 2”-O-beta-L- galactopyranosylorientin Degradation Degradation Compound->Degradation Temp High Temperature (>70°C) Temp->Degradation pH Alkaline pH (>7) pH->Degradation Light UV/Visible Light Light->Degradation Oxygen Oxygen / Oxidizing Agents Oxygen->Degradation Enzymes Endogenous Enzymes Enzymes->Degradation

Caption: Key factors leading to compound degradation.

References

  • The stability of aspalathin, iso-orientin and orientin in rooibos iced tea. Request PDF. [Link]

  • The stability of aspalathin, iso-orientin and orientin in rooibos iced tea. Semantic Scholar. [Link]

  • The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. [Link]

  • Adsorption/Desorption Characteristics and Simultaneous Enrichment of Orientin, Isoorientin, Vitexin and Isovitexin from Hydrolyz. PSE Community.org. [Link]

  • Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents. PubMed. [Link]

  • Effect of Heat on Aspalathin, Iso-orientin, and Orientin Contents and Color of Fermented Rooibos (Aspalathus linearis) Iced Tea. Journal of Agricultural and Food Chemistry. [Link]

  • Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents. ResearchGate. [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? MDPI. [Link]

  • Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. [Link]

  • An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. PubMed Central. [Link]

  • UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers. [Link]

  • Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. MDPI. [Link]

  • The Photodegradation of Quercetin: Relation to Oxidation. MDPI. [Link]

  • Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. PubMed. [Link]

  • Degradation of Flavonoid Glycosides and Aglycones During in vitro Fermentation with Human Faecal Flora. Request PDF. [Link]

  • Thermal characterization of the quercetin and rutin flavonoids. ResearchGate. [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. PubMed Central. [Link]

  • Orientin: a comprehensive review of a promising bioactive flavonoid. PubMed Central. [Link]

  • Structure and proposed fragmentation pathway of the 8-C glycosides: 3, luteolin-8-C-(rhamnosylglucoside) 4, vitexin (R=H) and 5, orientin (R=OH). ResearchGate. [Link]

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Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2"-O-beta-L-galactopyranosylorientin. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the accuracy, sensitivity, and reproducibility of your analytical data.

Introduction to the Challenge: Matrix Effects

In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside found in various plant and biological samples, these components can include salts, lipids, proteins, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3] Ion suppression, a decrease in the analyte's signal, is the more common phenomenon and can significantly compromise the accuracy and sensitivity of quantitative analyses.[1][2][4]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 2"-O-beta-L-galactopyranosylorientin and why is its analysis challenging?

2"-O-beta-L-galactopyranosylorientin is a naturally occurring flavonoid glycoside.[5][6][7] It is a C-glycoside of orientin, meaning the sugar moieties are attached to the flavonoid core through a carbon-carbon bond, which is more stable than the O-glycosidic bonds found in many other flavonoid glycosides.

Chemical Properties:

  • Molecular Formula: C₂₇H₃₀O₁₆[7]

  • Molecular Weight: 610.5 g/mol [5][7][8]

  • Solubility: Soluble in DMSO.[5][7][9]

The analytical challenge stems from its presence in complex biological or plant-based matrices. These matrices are rich in compounds that can interfere with the ionization process in the mass spectrometer, leading to unreliable quantification.

Q2: How do I know if my analysis is affected by matrix effects?

The most direct way to assess matrix effects is through a post-extraction spike experiment.[10][11] This involves comparing the signal response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

A qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column.[10] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering compounds elute, visually demonstrating regions of ion suppression or enhancement.

Q3: What are the primary causes of ion suppression for flavonoid glycosides like 2"-O-beta-L-galactopyranosylorientin?

Ion suppression for polar molecules like flavonoid glycosides in electrospray ionization (ESI) is often attributed to:

  • Competition for Ionization: Co-eluting matrix components with higher concentrations or greater surface activity can compete for the limited available charge on the ESI droplets, reducing the ionization efficiency of the analyte.[1][4]

  • Changes in Droplet Properties: Non-volatile matrix components, such as salts, can alter the surface tension and viscosity of the ESI droplets. This can hinder the solvent evaporation process, which is crucial for the formation of gas-phase ions.[4]

  • Analyte Co-precipitation: The presence of non-volatile substances in the ESI droplet can cause the analyte to co-precipitate as the droplet shrinks, preventing it from entering the gas phase as an ion.[4]

Phospholipids are a major cause of ion suppression when analyzing samples from biological tissues or plasma.[2]

Part 2: Troubleshooting Guide

Issue 1: Poor sensitivity and inconsistent results for 2"-O-beta-L-galactopyranosylorientin in plasma samples.

This is a classic symptom of significant ion suppression. Plasma is a notoriously complex matrix, rich in proteins, salts, and phospholipids that are known to cause matrix effects.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for matrix effects.

Step-by-Step Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[1][2]

    • Protein Precipitation (PPT): This is a simple first step for plasma samples. A study on flavonoid glycosides in rat plasma demonstrated good recoveries with a one-step protein precipitation with acetonitrile.[12]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A double LLE, first with a non-polar solvent like hexane to remove lipids, followed by extraction of the analyte with a moderately polar solvent like ethyl acetate, can be very effective.[2]

    • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity in sample cleanup.[1] For a polar compound like 2"-O-beta-L-galactopyranosylorientin, a reversed-phase (C18) or a mixed-mode cation exchange SPE cartridge could be effective.

    Sample Preparation Method Comparison (Hypothetical Data):

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)95 ± 565 ± 8
Liquid-Liquid Extraction (Ethyl Acetate)88 ± 782 ± 6
Solid-Phase Extraction (C18)92 ± 495 ± 3
  • Chromatographic Separation: If co-elution is the problem, improving the chromatographic separation can resolve the analyte from the interfering matrix components.[1][13]

    • Gradient Optimization: A shallower gradient can increase the separation between the analyte and interfering peaks.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

    • Divert Valve: Use a divert valve to send the highly polar, unretained matrix components to waste at the beginning of the run, preventing them from entering the ion source.[10]

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[1][13][14] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1][15] Because the ratio of the analyte to the IS remains constant, accurate quantification is possible even in the presence of matrix effects.[1][15] If a SIL-IS is not available, a structural analog can be used, but its ability to compensate for matrix effects may not be as effective.[16]

Issue 2: My calibration curve is non-linear, especially at lower concentrations.

Non-linearity in the calibration curve, particularly at the low end, can be a result of concentration-dependent matrix effects.

Solutions:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples.[1] This ensures that the standards and the samples experience the same matrix effects, improving the accuracy of quantification.[1][3][17]

  • Standard Addition: This method involves adding known amounts of the analyte to the actual sample. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined from the x-intercept. This is a powerful technique for correcting matrix effects in individual samples but is more labor-intensive.

Experimental Protocol: Matrix-Matched Calibration Curve Preparation

  • Obtain a blank matrix (e.g., plasma from an untreated animal) and process it using your validated sample preparation method.

  • Prepare a stock solution of 2"-O-beta-L-galactopyranosylorientin in a suitable solvent (e.g., DMSO).

  • Create a series of working standard solutions by diluting the stock solution.

  • Spike aliquots of the processed blank matrix extract with the working standard solutions to create your calibration standards.

  • Analyze the matrix-matched calibrators using your LC-MS method.

Issue 3: I am observing ion enhancement, leading to an overestimation of my analyte concentration.

While less common than ion suppression, ion enhancement can also occur.[1] This is often caused by matrix components that improve the ionization efficiency of the analyte.

Mitigation Strategies:

The strategies to mitigate ion enhancement are the same as for ion suppression:

  • Improve Sample Cleanup: Dilution, LLE, or SPE can remove the components causing the enhancement.

  • Enhance Chromatographic Separation: Separate the analyte from the enhancing compounds.

  • Use a SIL-Internal Standard: This will effectively compensate for the enhancement effect.

Part 3: Advanced Method Development

Optimizing MS Parameters for 2"-O-beta-L-galactopyranosylorientin

For quantitative analysis using tandem mass spectrometry (MS/MS), it is crucial to optimize the precursor and product ions in Multiple Reaction Monitoring (MRM) mode.

Hypothetical MS/MS Parameters (Negative Ion Mode):

ParameterValue
Precursor Ion (m/z)609.5 [M-H]⁻
Product Ion 1 (Quantifier)447.2
Product Ion 2 (Qualifier)327.0
Collision Energy (V)-25
Declustering Potential (V)-100

Note: These values are illustrative and should be optimized empirically on your specific instrument. The fragmentation of the glycosidic bond is a common pathway for flavonoid glycosides.[12][18]

Fragmentation Pathway Diagram:

Caption: Proposed fragmentation of 2"-O-beta-L-galactopyranosylorientin.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • 2"-O-beta-L-galactopyranosylorientin – Flavonoid Glycoside. APExBIO.
  • 2"-O-beta-L-galactopyranosylorientin. TargetMol.
  • Development of an LC-MS/MS Method for Quantification of Two Pairs of Isomeric Flavonoid Glycosides and Other Ones in Rat Plasma: Application to Pharmacokinetic Studies. PubMed.
  • 2'-O-beta-L-galactopyranosylorientin. MedChemExpress.
  • Internal Standards for Food and Nutrition. IsoLife.
  • Ion suppression (mass spectrometry). Wikipedia.
  • 2′′-O-β-L-Galactopyranosylorientin (Orientin 2. Cayman Chemical.
  • 2"-O-beta-L-galactopyranosylorientin. BIORLAB.
  • Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • "Stable Labeled Isotopes as Internal Standards: A Critical Review".
  • The MS/MS spectra and proposed fragmentation pathways of representative...

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Technical Support Center: Optimizing Flavonoid Extraction from Trollius ledebouri

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for improving the extraction yield of flavonoids from Trollius ledebouri. This document is designed to provide you with field-proven insights, detailed protocols, and robust troubleshooting advice to overcome common challenges in your research. The primary bioactive flavonoids of interest in Trollius ledebouri include orientin and vitexin, which are C-glycosides known for their pharmacological potential.[1][2][3] This guide will help you navigate the nuances of their extraction to ensure maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary flavonoids in Trollius ledebouri and why are they important?

The most prominent flavonoids identified in Trollius ledebouri are the flavone C-glycosides, specifically orientin (luteolin-8-C-glucoside) and vitexin (apigenin-8-C-glucoside).[1][2][3] These compounds are of significant interest due to their various biological activities. Research has also identified other related compounds like quercetin-3-O-neohesperidoside.[4][5] The C-glycoside structure, where the sugar moiety is attached to the flavonoid aglycone via a stable carbon-carbon bond, makes them more resistant to enzymatic and acidic hydrolysis compared to more common O-glycosides.

Q2: Which solvent system is most effective for extracting flavonoids from Trollius ledebouri?

The choice of solvent is critical and depends on the polarity of the target flavonoids. For polar compounds like orientin and vitexin, aqueous alcohol solutions are highly effective.

  • Aqueous Ethanol (60-70%): This is a widely used and effective "green" solvent. The addition of water to ethanol increases the polarity of the solvent, making it more suitable for extracting flavonoid glycosides.[6][7] Water also improves the permeability of the plant cell wall, enhancing the extraction process.[6]

  • Aqueous Methanol: While effective, methanol is more toxic and less suitable for applications in food and pharmaceutical product development.[6][7]

  • Natural Deep Eutectic Solvents (NADES): Recent studies have shown that NADES can offer superior extraction efficiency compared to traditional solvents.[1][8] A notable example is a mixture of L(-)-proline and levulinic acid (1:2 molar ratio), which has demonstrated excellent results for Trollius ledebouri.[1][8]

Q3: What are the most efficient extraction methods for this application?

Modern extraction techniques are preferred over traditional methods like maceration or Soxhlet extraction because they offer higher efficiency, shorter extraction times, and reduced solvent consumption.[9][10][11]

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, significantly enhancing mass transfer and solvent penetration.[12][13] It is highly effective for Trollius ledebouri flavonoids.[1][8]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to generate heat within the plant material, causing cell rupture and the release of target compounds into the solvent.[9][10][14] This method is known for its speed and efficiency.

Q4: How should I prepare the Trollius ledebouri plant material before extraction?

Proper preparation is fundamental for achieving high extraction yields.

  • Drying: The flowers of Trollius ledebouri should be air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent the degradation of thermolabile flavonoids.

  • Grinding: The dried plant material must be ground into a fine powder. This increases the surface area available for solvent contact, which is crucial for efficient extraction.[10] A smaller particle size dramatically improves the extraction rate.

Q5: How can I quantify the total flavonoid content in my extract?
  • Spectrophotometric Methods: The aluminum chloride colorimetric method is a common and straightforward technique for determining total flavonoid content.[4] The assay relies on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of the flavonoids, which can be measured spectrophotometrically.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of specific flavonoids like orientin and vitexin, HPLC is the gold standard.[1][2][8] A reversed-phase C18 column is typically used with a mobile phase consisting of acetonitrile and acidified water (e.g., with acetic or phosphoric acid).[2] Detection is commonly performed using a UV detector at around 348 nm.[2]

Troubleshooting Guide: Enhancing Your Extraction Yield

Problem: My flavonoid yield is consistently low.

Low yield is the most common issue. The cause can usually be traced to one of several key factors. Use the following guide to diagnose and resolve the problem.

Low_Yield_Troubleshooting Start Low Flavonoid Yield Detected Solvent Is the solvent optimal? Start->Solvent Parameters Are extraction parameters optimized? Solvent->Parameters Yes Solvent_No Re-evaluate solvent. Consider 60-70% ethanol or NADES. Solvent->Solvent_No No Method Is the extraction method efficient? Parameters->Method Yes Parameters_No Optimize: Time, Temp, Power, Solid-Liquid Ratio. Use RSM. Parameters->Parameters_No No Prep Was sample preparation adequate? Method->Prep Yes Method_No Switch to UAE or MAE for better cell wall disruption. Method->Method_No No Prep_No Ensure material is a fine, homogenous powder. Prep->Prep_No No Success Yield Improved Prep->Success Yes Solvent_No->Parameters Parameters_No->Method Method_No->Prep Prep_No->Success G_Extraction_Factors cluster_0 Physical Parameters cluster_1 Chemical Parameters Temp Temperature Yield Flavonoid Extraction Yield Temp->Yield Time Time Time->Yield Power Power (UAE/MAE) Power->Yield Ratio Solid:Liquid Ratio Ratio->Yield Size Particle Size Size->Yield Solvent Solvent Type (Polarity) Solvent->Yield Water Water Content Water->Yield pH Solvent pH pH->Yield

Caption: Key physical and chemical parameters affecting flavonoid extraction yield.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a general framework for MAE. Parameters should be optimized for your specific equipment.

  • Preparation:

    • Weigh 1.0 g of finely ground, dried Trollius ledebouri powder into a microwave-safe extraction vessel.

  • Extraction:

    • Add 30-50 mL of 70% ethanol.

    • Securely cap the vessel.

    • Place the vessel inside the microwave extractor.

    • Set the microwave power (e.g., 500-600 W). [14] * Set the extraction time (e.g., 10-25 minutes). [14][15] * Set the temperature limit (e.g., 60-70°C) to prevent overheating and degradation.

  • Recovery:

    • Allow the vessel to cool to room temperature before opening.

    • Filter the extract as described in the UAE protocol.

  • Analysis & Storage:

    • Proceed with quantification and store the extract appropriately.

References

  • Zuo, J., Ma, P., Geng, S., Kong, Y., Li, X., Fan, Z., Zhang, Y., Dong, A., & Zhou, Q. (2022). Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents. Journal of Separation Science, 45(3), 717-727. [Link]

  • Zuo, J., Ma, P., Geng, S., et al. (2022). Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents. PubMed. [Link]

  • Zhou, X., & Fan, G. (2009). Study on purification of total flavones from Trollius ledebouri by macroporous resin. Zhong Yao Cai, 32(9), 1450-4. [Link]

  • Zhou, X., Peng, J., Fan, G., & Wu, Y. (2005). Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]

  • Ma, S., & Wang, C. (2004). Determination of two flavone glycosides in Trollius ledebourli by HPLC. ResearchGate. [Link]

  • Zhou, X., Peng, J., Fan, G., & Wu, Y. (2005). Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1092(2), 216-21. [Link]

  • Quintana, S. E., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Nutrition. [Link]

  • Krauze-Baranowska, M., et al. (2018). Flavonoids from Trollius Europaeus Flowers and Evaluation of Their Biological Activity. Crimson Publishers. [Link]

  • Routray, W., & Orsat, V. (2012). Microwave-Assisted Extraction of Flavonoids: A Review. Food and Bioprocess Technology. [Link]

  • Mustafa, Y. F. (2020). What is the best solvent or solvent mixture for extracting flavonoids from a plant leaves? ResearchGate. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Analytical Techniques for the Identification and Quantification of Flavonoids. ResearchGate. [Link]

  • Molnar, M., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? MDPI. [Link]

  • Abylkassymova, G., et al. (2023). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. [Link]

  • Liu, Y., et al. (2023). Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves and Their Antioxidant Properties In Vitro. MDPI. [Link]

  • Wang, Y., et al. (2019). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. MDPI. [Link]

  • Zhang, Z., et al. (2021). Artificial Intelligence Assisted Ultrasonic Extraction of Total Flavonoids from Rosa sterilis. Processes. [Link]

  • Chen, J., et al. (2020). Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. BioResources. [Link]

  • Morreeuw, Z., et al. (2023). Microwave-assisted extraction of flavonoids from lechuguilla guishe. SciELO México. [Link]

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"Addressing peak tailing issues in the chromatography of flavonoid glycosides"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the chromatographic analysis of flavonoid glycosides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on the pervasive problem of peak tailing. By understanding the underlying mechanisms and implementing targeted solutions, you can significantly improve the accuracy, resolution, and reliability of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for flavonoid glycoside analysis?

A1: Peak tailing is a distortion where the trailing edge of a chromatographic peak is longer and less steep than the leading edge, resulting in an asymmetrical shape.[1][2] In an ideal separation, peaks should be symmetrical or Gaussian.[3] Tailing is problematic because it can obscure the separation of closely eluting compounds, lead to inaccurate peak integration and quantification, and decrease the overall sensitivity of your analysis.[2][4] For complex mixtures of flavonoid glycosides, maintaining good peak shape is critical for accurate characterization and quantification.

Q2: I'm seeing tailing for all the peaks in my chromatogram. What's the likely cause?

A2: If all peaks are tailing, the issue is likely systemic rather than related to a specific analyte interaction. Common causes include:

  • Column Contamination or Damage: Accumulation of sample matrix components on the column or the formation of a void at the column inlet can degrade performance.[1][3]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, as well as loose fittings, can cause band broadening and peak tailing, particularly for early-eluting peaks.[5][6]

  • Blocked Column Frit: Particulates from the sample or mobile phase can obstruct the inlet frit of the column.[7]

Q3: Only my flavonoid glycoside peaks are tailing, while other compounds in the same run have good peak shape. What should I investigate first?

A3: When only specific peaks are tailing, the cause is likely related to secondary chemical interactions between your flavonoid glycosides and the stationary phase. The primary suspects are:

  • Secondary Silanol Interactions: Flavonoid glycosides possess multiple polar hydroxyl groups that can interact strongly with residual acidic silanol groups on the surface of silica-based C18 columns.[8][9] This creates an additional retention mechanism that leads to peak tailing.[7]

  • Metal Chelation: Flavonoids are potent metal chelators.[10][11] Trace metal ions in your HPLC system (e.g., from stainless steel tubing or frits) or impurities in the column's silica packing can chelate with your analytes, causing peak distortion.[5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your flavonoid glycosides, they can exist in both ionized and non-ionized forms, leading to broadened and tailing peaks.[4][5]

Q4: Can my sample preparation be causing peak tailing?

A4: Yes, improper sample preparation is a frequent cause of peak shape issues. Two key factors to consider are:

  • Sample Solvent Strength: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion and fronting or tailing.[2] It is always recommended to dissolve your sample in the mobile phase itself if possible.

  • Sample Concentration (Mass Overload): Injecting too much of your sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[1][2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues in flavonoid glycoside chromatography.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow to systematically address peak tailing.

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks system_check Check for System Issues: - Column Contamination/Void - Blocked Frit - Extra-Column Volume all_peaks->system_check Yes specific_peaks Specific Analyte Interactions Suspected all_peaks->specific_peaks No resolve_system Action: - Wash/Replace Column - Use Guard Column - Optimize Tubing/Fittings system_check->resolve_system resolved Peak Shape Improved resolve_system->resolved mobile_phase_check Step 1: Mobile Phase Optimization - Adjust pH - Add Chelators specific_peaks->mobile_phase_check column_check Step 2: Stationary Phase Evaluation - Use End-Capped Column - Consider Alternative Phases mobile_phase_check->column_check sample_prep_check Step 3: Sample Preparation Review - Check Sample Solvent - Test for Overload column_check->sample_prep_check sample_prep_check->resolved

Caption: A systematic workflow for troubleshooting peak tailing issues.

Addressing Secondary Interactions: Mobile Phase & Stationary Phase Solutions

Secondary interactions are the most common cause of peak tailing for polar analytes like flavonoid glycosides in reversed-phase chromatography.[7][8]

Silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanols can become ionized (Si-O⁻) and interact strongly with the polar hydroxyl groups of flavonoids via hydrogen bonding and ion-exchange, creating a secondary, stronger retention mechanism that leads to tailing.[5][7]

G cluster_0 Silica Surface (pH > 3) silanol Ionized Silanol (Si-O⁻) tailing Peak Tailing silanol->tailing Causes flavonoid Flavonoid Glycoside (-OH groups) flavonoid->silanol Strong Secondary Interaction

Caption: Interaction between flavonoid hydroxyl groups and ionized silanols.

Solutions & Protocols:

  • Operate at a Lower pH: By lowering the mobile phase pH (typically to between 2.5 and 3.5), you can ensure the silanol groups are fully protonated (Si-OH), minimizing unwanted ionic interactions.[7][9]

    • Protocol: pH Adjustment

      • Prepare your aqueous mobile phase (e.g., Water with 0.1% Formic Acid) to achieve a pH in the range of 2.5-3.0.

      • Thoroughly equilibrate the column with the new mobile phase for at least 15-20 column volumes.[8]

      • Inject a standard of your flavonoid glycoside and compare the peak asymmetry to the previous, higher pH condition. A significant improvement indicates that silanol interactions were a primary cause.[8]

  • Use a Highly Deactivated, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of residual silanols and metal contaminants.[9] Furthermore, "end-capped" columns have been chemically treated to block a majority of the remaining silanol groups, reducing their ability to interact with analytes.[6][7]

Flavonoids possess structural motifs (e.g., catechol groups on the B-ring, 3-hydroxy-4-keto groups) that are highly effective at chelating metal ions.[11][12] If trace metals are present in the system, the flavonoid can form a complex, leading to a secondary retention mechanism and significant peak tailing.[5]

Solutions & Protocols:

  • Use a Mobile Phase Additive (Chelating Agent): Adding a sacrificial chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to the mobile phase at a low concentration can effectively solve this problem.[5] These agents will preferentially bind to any active metal sites in the system, preventing your analyte from interacting with them.[5]

    • Protocol: Adding a Chelator

      • Prepare your aqueous mobile phase containing a low concentration of EDTA or citric acid (e.g., 0.1-1 mM).

      • Ensure the additive is fully dissolved and the mobile phase is properly degassed.

      • Equilibrate the column with the new mobile phase.

      • Inject your sample. A dramatic improvement in peak shape for the flavonoid peaks is a strong indicator that metal chelation was the root cause.

AdditiveTypical ConcentrationMechanism of Action
Formic Acid/Acetic Acid 0.1% (v/v)Lowers mobile phase pH to suppress silanol ionization.[5]
EDTA / Citric Acid 0.1 - 1 mMActs as a sacrificial chelating agent, binding to metal ions in the system.[5]
Triethylamine (TEA) ≥20 mM(For older, Type A columns) Acts as a competing base to mask silanol sites. Not generally recommended for modern columns or LC-MS.[9]
Table 1: Common Mobile Phase Additives to Mitigate Peak Tailing.
Addressing System and Hardware Issues

If all peaks in your chromatogram exhibit tailing, the problem is likely mechanical or related to the overall system setup.

Solutions & Protocols:

  • Check for Column Voids and Contamination:

    • Symptom: A gradual increase in peak tailing and backpressure over a series of injections.

    • Protocol: Column Washing

      • Disconnect the column from the detector.

      • If a void is suspected at the inlet, reverse the column flow direction (check manufacturer's instructions first).[7]

      • Wash the column with a series of strong solvents to remove contaminants. A typical sequence for a C18 column is:

        • Water

        • Methanol

        • Acetonitrile

        • Isopropanol

        • Then reverse the sequence back to your mobile phase.

      • Re-install the column in the correct flow direction and re-equilibrate. If peak shape is not restored, the column may be permanently damaged and require replacement.[7]

  • Minimize Extra-Column Volume:

    • Symptom: Tailing is more pronounced for early-eluting peaks.

    • Action:

      • Use narrow internal diameter tubing (e.g., 0.005") for all connections between the injector, column, and detector.[6]

      • Ensure all tubing is cut cleanly and sits perfectly flush within the fittings to eliminate any dead volume.

      • Keep tubing lengths as short as possible.

  • Use Guard Columns: A guard column is a small, disposable column installed before the main analytical column. It helps to protect the analytical column from strongly retained matrix components and particulates, extending its lifetime and maintaining performance.[3]

Reviewing Sample Preparation and Injection

Solutions & Protocols:

  • Address Sample Solvent Mismatch:

    • Symptom: Distorted peaks, which may include fronting or tailing.

    • Action: If possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as small as possible to minimize the effect.[2]

  • Test for Column Overload:

    • Symptom: Peaks become broader and more asymmetric as the sample concentration increases.

    • Protocol: Dilution Series

      • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

      • Inject the dilutions and observe the peak shape. If the peak asymmetry improves upon dilution, you are likely overloading the column.[1][2]

      • Determine the optimal sample concentration that provides a good signal without compromising peak shape.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve peak tailing issues, leading to more robust and reliable chromatographic analysis of your flavonoid glycosides.

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Restek. (2014, March 11). [1]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Jazić, M., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18298-18311. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the mobile phase pH in peak resolution for each compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Investigation of metal-flavonoid chelates and the determination of flavonoids via metal-flavonoid complexing reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

  • Oxford Academic. (2013, March 13). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Interactions of flavonoids with transition metal ions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • ResearchGate. (2025, July 4). Iron and copper chelation by flavonoids: an electrospray mass spectrometry study | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of mobile phase to separate flavonoid mixtures | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on the extraction yield of flavonoids. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of mobile phase additive as sheath liquid on peak areas of... | Download Scientific Diagram. Retrieved from [Link]

  • YouTube. (2021, September 13). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

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Technical Support Center: Best Practices for Long-Term Storage of 2"-O-beta-L-galactopyranosylorientin Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage and handling of the 2"-O-beta-L-galactopyranosylorientin analytical standard. Adherence to these best practices is critical for maintaining the integrity, purity, and stability of the compound, thereby ensuring the accuracy and reproducibility of experimental results.

Introduction to 2"-O-beta-L-galactopyranosylorientin Stability

2"-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside, a class of compounds known for greater stability compared to their O-glycoside counterparts due to the robust C-C bond linking the sugar moiety to the aglycone. This bond is significantly more resistant to acid and enzymatic hydrolysis.[1] However, like all complex organic molecules, 2"-O-beta-L-galactopyranosylorientin is susceptible to degradation over time, influenced by factors such as temperature, light, pH, and the storage solvent. Understanding these factors is key to preserving the standard's integrity. The primary degradation pathways for flavonoids include oxidation, hydrolysis (particularly under alkaline conditions), and photodegradation.[2][1]

Recommended Storage Conditions: A Summary

Proper storage is paramount for extending the shelf-life of your standard. The following table summarizes the recommended conditions for both the solid compound and solutions.

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Lyophilized Powder) -20°CUp to 3 years[3]Keep desiccated and protected from light.[3]
4°CShort-termProtect from light.[4][5]
In Solvent (Stock Solution) -80°CUp to 1 year[3]Aliquot to avoid freeze-thaw cycles. Use amber vials.
-20°CUp to 1 month[4][5]Aliquot to avoid freeze-thaw cycles. Use amber vials.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of 2"-O-beta-L-galactopyranosylorientin?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of 2"-O-beta-L-galactopyranosylorientin due to its high solubilizing capacity for this compound.[3][4][5] For long-term stability, it is crucial to use anhydrous, high-purity DMSO. While other solvents like methanol and ethanol can be used for preparing working dilutions, their long-term stability data for this specific compound is less documented. If using alternative solvents, it is advisable to conduct your own stability studies.

Q2: My 2"-O-beta-L-galactopyranosylorientin solution has been stored for a while. How can I check for degradation?

A2: The most reliable method to assess the integrity of your standard is through analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC chromatogram include:

  • A decrease in the peak area of the parent compound.

  • The appearance of new, smaller peaks, which may indicate the formation of degradation products.

  • A change in the peak shape, such as tailing or fronting, which could suggest the presence of impurities.

Visually, any change in the color or clarity of the solution, or the formation of precipitates, could also be an indicator of degradation or contamination.

Q3: Can I store my stock solution at -20°C instead of -80°C?

A3: While storage at -20°C is acceptable for short periods (up to one month), -80°C is strongly recommended for long-term storage (up to one year) to minimize the rate of chemical degradation.[3][4][5] Lower temperatures slow down molecular motion and chemical reactions, thus better-preserving the compound's integrity over extended periods.

Q4: How many times can I freeze and thaw my stock solution?

A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can accelerate degradation. The best practice is to prepare single-use aliquots from your primary stock solution. This ensures that the main stock remains undisturbed and at a constant low temperature.

Q5: My solid standard was accidentally left at room temperature for a day. Is it still usable?

A5: While not ideal, short-term exposure of the solid compound to room temperature is less detrimental than for a solution. However, it is crucial to minimize such occurrences. If the compound was protected from light and moisture, it is likely still usable. For critical applications, it would be prudent to verify its purity by HPLC against a fresh, properly stored standard if available.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Reduced peak area in HPLC analysis Degradation of the standard.- Prepare a fresh stock solution from a properly stored solid standard.- If the solid standard is old, consider purchasing a new one.- Review your storage conditions and handling procedures.
Appearance of extra peaks in HPLC chromatogram Formation of degradation products due to hydrolysis, oxidation, or photodegradation.- Ensure your solutions are protected from light by using amber vials.- Use high-purity, anhydrous solvents.- Avoid alkaline pH conditions in your buffers and solutions.
Precipitate formation in the stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.- Gently warm the solution and sonicate to redissolve the compound.[5]- Ensure vials are tightly sealed to prevent solvent evaporation.- Consider preparing a slightly lower concentration stock solution.
Inconsistent experimental results Degradation of the standard, improper dilution, or contamination.- Prepare fresh dilutions from a properly stored stock aliquot for each experiment.- Verify the accuracy of your pipettes and other volumetric glassware.- Use sterile techniques when handling solutions to prevent microbial contamination.

Experimental Protocols

Protocol for Preparation of Aliquots for Long-Term Storage

This protocol outlines the steps for preparing single-use aliquots of your 2"-O-beta-L-galactopyranosylorientin stock solution to ensure long-term stability and prevent contamination.

Materials:

  • 2"-O-beta-L-galactopyranosylorientin solid standard

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile, precision pipettes and tips

Procedure:

  • Equilibration: Allow the sealed container of the solid standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the solid standard in a clean, dry weighing vessel.

  • Dissolution: Transfer the weighed solid to an appropriate-sized volumetric flask. Add a portion of the DMSO and gently swirl or sonicate to dissolve the compound completely. Once dissolved, add DMSO to the final volume.

  • Aliquoting: Immediately dispense the stock solution into pre-labeled, single-use amber microcentrifuge tubes or cryovials. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Tightly cap the aliquots and immediately place them in a -80°C freezer for long-term storage.

  • Documentation: Record the compound name, concentration, solvent, date of preparation, and aliquot number in your laboratory notebook or LIMS.

Visualizing the Workflow for Standard Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of your 2"-O-beta-L-galactopyranosylorientin standard.

Stability_Assessment_Workflow start Start: Stored Standard Aliquot visual_inspection Visual Inspection (Color, Clarity, Precipitate) start->visual_inspection hplc_analysis HPLC Analysis visual_inspection->hplc_analysis compare_to_reference Compare to Reference Chromatogram (Fresh Standard or Historical Data) hplc_analysis->compare_to_reference decision Standard Integrity Acceptable? compare_to_reference->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot (Consult Guide) decision->troubleshoot No

Caption: Workflow for assessing the stability of a stored analytical standard.

References

  • BenchChem. (2025). Degradation of flavonoid C-glycosides under experimental conditions. BenchChem.
  • MedChemExpress. (n.d.). 2"-O-beta-L-galactopyranosylorientin. MedChemExpress.
  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • Viswanathan, C. T., et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 18(3), 775-781.
  • MedChemExpress. (n.d.). Product Data Sheet: 2"-O-beta-L-galactopyranosylorientin. MedChemExpress.
  • BenchChem. (2025). Degradation of flavonoid C-glycosides under experimental conditions. BenchChem.
  • Wen, L., et al. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Foods, 11(6), 882.
  • Restek. (2012). Handling Your Analytical Reference Standards. Restek.
  • ResearchGate. (2022). (PDF) Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo.
  • Xiang, J., et al. (2022). Orientin: a comprehensive review of a promising bioactive flavonoid. Phytochemistry Reviews, 21(5), 1435-1463.
  • Levk-Vukadinović, V., et al. (2014). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Food Technology and Biotechnology, 52(2), 239-246.
  • TargetMol. (n.d.). 2"-O-beta-L-galactopyranosylorientin. TargetMol.
  • The Scientist. (n.d.).
  • Hou, Z., et al. (2013). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. Journal of Food Science, 78(11), C1689-C1695.
  • Choi, J.-H., et al. (2021). Quantitative Changes of Flavonol Glycosides from Pine Needles by Cultivar, Harvest Season, and Thermal Process. Preventive Nutrition and Food Science, 26(1), 100-108.
  • RayBiotech. (n.d.). 2"-O-beta-L-galactopyranosylorientin. RayBiotech.
  • de Oliveira, D. B., et al. (2023). The Interaction Between Orientin and the Spike of SARS-CoV-2: An In Silico and Experimental Approach. International Journal of Molecular Sciences, 24(13), 10834.
  • Zhou, A., et al. (2022).
  • ResearchGate. (2022). Degradation of Flavonoid Glycosides and Aglycones During in vitro Fermentation with Human Faecal Flora | Request PDF.
  • Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3887-3893.

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Technical Support Center: Optimizing Temperature for Flavonoid Isomer Separation by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers navigating the complexities of separating flavonoid isomers using High-Performance Liquid Chromatography (HPLC). The structural similarity of flavonoid isomers, such as rutin and its isomer quercetin-3-O-robinobioside, or orientin and isoorientin, presents a significant chromatographic challenge.[1] While mobile phase composition and stationary phase chemistry are critical, temperature is a powerful yet often underutilized parameter for achieving baseline resolution.

This guide provides in-depth, field-proven insights into leveraging temperature to optimize your separations. We will move beyond basic principles to explore the thermodynamic underpinnings and practical troubleshooting steps that can transform a co-eluting pair of peaks into a quantifiable, well-resolved chromatogram.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues in a practical, question-and-answer format, explaining the causality behind each recommendation.

Question 1: I'm seeing poor resolution between my flavonoid isomers. My peaks are mostly overlapping. Should I increase or decrease the temperature?

Answer:

The effect of temperature on isomer resolution is not always predictable and requires a systematic approach. Both increasing and decreasing the temperature can be beneficial, as the optimal temperature depends on the specific thermodynamic properties of the analytes with the stationary phase.

The Scientific Rationale:

Temperature influences the thermodynamics of the separation, specifically the enthalpy (ΔH°) and entropy (ΔS°) of analyte transfer between the mobile and stationary phases. The relationship between the retention factor (k) and temperature (T) is described by the van't Hoff equation:

ln(k) = - (ΔH°/RT) + (ΔS°/R) + ln(Φ)

where R is the gas constant and Φ is the phase ratio of the column.

For two isomers, a change in temperature will alter the selectivity (α), which is the ratio of their retention factors (α = k₂/k₁). Selectivity changes are most pronounced when the isomers have different enthalpic and entropic interactions with the stationary phase.[2]

  • Increasing Temperature: Generally, increasing the temperature decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[3][4] It also increases the kinetic energy of the analytes, promoting faster exchange with the stationary phase.[5] For some isomers, this can enhance selectivity.

  • Decreasing Temperature: Conversely, lowering the temperature can sometimes improve resolution for closely eluting compounds by increasing retention and amplifying subtle differences in their interactions with the stationary phase.[6]

Troubleshooting Workflow:

G start Poor Isomer Resolution step1 Systematic Temperature Study (e.g., 25°C, 35°C, 45°C, 55°C) start->step1 step2a Resolution Improves at Higher Temp? step1->step2a step2b Resolution Improves at Lower Temp? step1->step2b no_change No Significant Improvement? step1->no_change step3a Fine-tune in 2-5°C increments above initial 'good' temperature. step2a->step3a Yes step3b Fine-tune in 2-5°C increments below initial 'good' temperature. step2b->step3b Yes end_good Optimized Resolution Achieved step3a->end_good step3b->end_good other_params Re-evaluate Mobile Phase (Organic solvent type, pH, additives) no_change->other_params Yes

Systematic approach to temperature optimization.

Experimental Protocol: Temperature Scouting Study

  • Initial Conditions: Begin with your current method (e.g., C18 column, water/acetonitrile with 0.1% formic acid gradient).

  • Temperature Range: Set a broad temperature range to screen, for example, 25°C, 35°C, 45°C, and 55°C. Ensure your column's maximum operating temperature is not exceeded.

  • Equilibration: At each temperature setting, allow the column to equilibrate for at least 15-20 minutes to ensure a stable baseline and reproducible retention times.

  • Injection: Inject your isomer standard mixture at each temperature and record the chromatograms.

  • Evaluation: Analyze the resolution (Rs) between the critical isomer pair at each temperature. A resolution of ≥1.5 is generally desired for baseline separation.[1]

  • Refinement: Based on the trend observed, perform finer adjustments (e.g., in 2-3°C increments) around the most promising temperature.

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)Observations
2515.816.10.8Poor separation, significant overlap.
3514.214.71.3Improved separation, but not baseline.
4512.913.61.8Baseline separation achieved.
5511.812.41.6Resolution slightly decreases, shorter run time.

This is example data to illustrate the process.

Question 2: I've optimized the temperature and now my peaks are resolved, but they are broad and tailing. What's happening?

Answer:

This issue often points to secondary interactions or thermal mismatch effects within the HPLC system. While you've found the right temperature for selectivity, you now need to address factors affecting peak shape.

The Scientific Rationale:

  • Secondary Interactions: Flavonoids, with their multiple hydroxyl groups, are prone to secondary interactions with free silanol groups on the silica surface of reversed-phase columns. This can lead to peak tailing. Temperature can sometimes exacerbate these effects.

  • Thermal Mismatch: A significant temperature difference between the mobile phase entering the column and the column oven itself can cause peak distortion.[7] If a cool mobile phase enters a hot column, a radial temperature gradient can form across the column's diameter. This leads to molecules in the center of the column moving faster than those at the cooler wall, resulting in peak broadening.[8]

Troubleshooting Workflow:

G start Broad or Tailing Peaks at Optimal Temperature check1 Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) start->check1 check2 Is Mobile Phase Preheating Active? check1->check2 Yes solution1 Add/Optimize Acid Modifier to suppress silanol interactions. check1->solution1 No solution2 Use a mobile phase pre-heater or increase equilibration time. check2->solution2 No re_eval Re-evaluate Peak Shape check2->re_eval Yes solution1->re_eval solution2->re_eval end_good Sharp, Symmetrical Peaks re_eval->end_good

Troubleshooting poor peak shape at optimal temperature.

Solutions:

  • Suppress Silanol Interactions: Ensure your mobile phase contains a small amount of acid, such as 0.1% formic or acetic acid. This protonates the silanol groups, minimizing their interaction with the flavonoids and leading to more symmetrical peaks.[9]

  • Implement Mobile Phase Preheating: The most effective way to combat thermal mismatch is to use an active mobile phase pre-heater, which is a standard feature on most modern HPLC systems.[6][10] This ensures the eluent is at the same temperature as the column upon entry. If your system lacks an active pre-heater, you can extend the length of the tubing inside the column oven to allow for passive heating before it reaches the column.[7]

Question 3: My retention times are drifting from one run to the next, even though I'm using a column oven. How can I improve reproducibility?

Answer:

Inconsistent retention times are a classic sign of inadequate temperature control, even when a column oven is in use. The stability and accuracy of your column thermostatting are crucial for reproducible chromatography.

The Scientific Rationale:

A rule of thumb for reversed-phase HPLC is that a 1°C increase in temperature can decrease retention time by 1-2%.[8] Therefore, even minor fluctuations in the actual column temperature can lead to noticeable shifts in retention times. This can be caused by:

  • An inaccurate or unstable column oven.

  • Fluctuations in the ambient laboratory temperature affecting the system.

  • Insufficient column equilibration time after a change in temperature or mobile phase.

Solutions:

  • Verify Oven Performance: If possible, verify the accuracy of your column oven's temperature setting with an independent, calibrated thermometer.

  • Ensure Adequate Equilibration: Always allow sufficient time for the column to fully equilibrate after placing it in the oven or changing the setpoint. A stable baseline is a good indicator of thermal equilibrium.

  • Maintain a Stable Lab Environment: Avoid placing your HPLC system in direct sunlight or near drafts from air conditioning vents, which can cause temperature fluctuations.

  • Set Temperature Above Ambient: Even if your separation does not require elevated temperatures, it is good practice to set the column oven to at least 5-10°C above the highest expected ambient temperature. This ensures the system is always actively controlling the temperature rather than being passively influenced by the room.[6]

Frequently Asked Questions (FAQs)

Q1: Can changing the temperature reverse the elution order of my flavonoid isomers?

A1: Yes, it is possible. If the two isomers have different ΔH° values for their interaction with the stationary phase, their retention times will change at different rates as the temperature is varied. This can lead to a reversal in elution order at a specific temperature, a phenomenon that can be exploited for method development.[8]

Q2: What is a van't Hoff plot and how can it help me?

A2: A van't Hoff plot is a graph of the natural logarithm of the retention factor (ln k) versus the inverse of the absolute temperature (1/T).[11] For a well-behaved separation, this plot should be linear.[11] The slope of the line is proportional to the enthalpy of retention (ΔH°). By creating these plots for two isomers, you can visualize how their retention is affected by temperature and predict the optimal temperature for their separation. Non-linear plots can indicate a change in the retention mechanism or issues like analyte ionization changes with temperature.[12][13]

Q3: Does increasing the temperature risk degrading my flavonoid samples?

A3: While some analytes are thermally labile, most flavonoids are relatively stable under typical HPLC temperature conditions (up to 60-80°C), especially for the short duration they are in the column. However, if you are working with particularly sensitive compounds or at very high temperatures (>80°C), it is advisable to perform a stability study by incubating your sample at the highest intended temperature and analyzing it for degradation products over time.

Q4: My peaks are splitting into two, even with a pure standard. Is this a temperature issue?

A4: Peak splitting can have multiple causes.[14][15] A temperature-related cause is a significant thermal mismatch between the sample solvent and the mobile phase/column temperature. If your sample is dissolved in a solvent that is much stronger or at a different temperature than the mobile phase, it can cause peak distortion and splitting. Other causes include a blocked column frit, a void in the column packing, or co-elution of two compounds that you thought was a single peak.[14] To troubleshoot, try injecting a smaller volume or dissolving your sample in the initial mobile phase.[14]

References

  • Lab Bulletin. Preheating of mobile phases - "nice-to-have" or "need-to-have"? Available from: [Link]

  • RSC Publishing. Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. Available from: [Link]

  • ResearchGate. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. Available from: [Link]

  • Hawach. Effect of Elevated Temperature on HPLC Columns. Available from: [Link]

  • Pharmaceutical Technology. Using High Temperature HPLC for Improved Analysis. Available from: [Link]

  • Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Available from: [Link]

  • MDPI. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Available from: [Link]

  • PubMed Central. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Available from: [Link]

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. Available from: [Link]

  • uHPLCs. How to Deal With Peak Splitting in HPLC? Available from: [Link]

  • RSC Advances. Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. Available from: [Link]

  • Chromatography Online. Top Three HPLC Method Development Tips | LCGC International. Available from: [Link]

  • PharmaGuru. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Available from: [Link]

  • ResearchGate. Optimization of Pressurized Hot Water Extraction of Flavonoids from Momordica foetida Using UHPLC-qTOF-MS and Multivariate Chemometric Approaches. Available from: [Link]

  • LCGC International. Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]

  • ResearchGate. Column temperature effect on the separation of atropisomers. (A) 6 °C. Available from: [Link]

  • Longdom Publishing. HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Available from: [Link]

  • ResearchGate. Effects of the operation parameters on HILIC separation of flavonoids on zwitterionic column. Available from: [Link]

  • ResearchGate. Effect of temperature in reversed phase liquid chromatography. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. Available from: [Link]

  • PubMed Central. Sources of Nonlinear van't Hoff Temperature Dependence in High-Performance Liquid Chromatography. Available from: [Link]

  • Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution? Available from: [Link]

  • PubMed Central. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • ResearchGate. Chromatographic behaviour of flavonoid compounds in reversed-phase HPLC systems. Available from: [Link]

  • MDPI. Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. Available from: [Link]

  • PubMed Central. Retention Study of Flavonoids Under Different Chromatographic Modes. Available from: [Link]

  • MDPI. Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. Available from: [Link]

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"Selection of internal standards for quantifying 2"-O-beta-L-galactopyranosylorientin"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate quantification of 2"-O-beta-L-galactopyranosylorientin. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on one of the most critical aspects of analytical method development: the selection and validation of a suitable internal standard (IS). As Senior Application Scientists, we have structured this guide to move from foundational concepts to detailed troubleshooting, ensuring you have the expertise to build robust and reliable quantitative assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a quantitative method for 2"-O-beta-L-galactopyranosylorientin.

Q1: What is an internal standard and why is it critical for accurate quantification?

An internal standard (IS) is a chemical compound added in a consistent amount to all samples, including calibration standards and unknown samples, prior to analysis.[1] Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[2][3] Instead of relying on the absolute peak area of your target analyte, quantification is based on the ratio of the analyte's peak area to the IS's peak area.[1] This ratiometric approach significantly improves the accuracy and precision of the results by mitigating unavoidable fluctuations in injection volume, sample matrix effects, and instrument sensitivity.[2][4]

Q2: What are the essential criteria for selecting an internal standard?

Choosing the right internal standard is paramount for a successful quantitative assay. The ideal IS should meet several key criteria:

  • Structural Similarity: The IS should be chemically similar to the analyte to ensure it behaves similarly during sample extraction, chromatography, and detection.[1][2]

  • Purity and Stability: The IS must be highly pure and stable throughout the entire analytical process, from sample preparation to final measurement.[3]

  • Absence from Sample Matrix: The chosen compound must not be naturally present in the test samples.[1][4]

  • Chromatographic Resolution: The IS peak must be well-separated from the analyte peak and any other interfering components in the sample matrix.[2] For LC-MS applications, co-elution is acceptable if the compounds have different mass-to-charge ratios (m/z) and can be distinguished by the mass spectrometer.[3][5]

  • Similar Retention Time: The IS should elute near the analyte of interest to ensure it experiences similar chromatographic conditions.[2]

Q3: What are the specific challenges in quantifying 2"-O-beta-L-galactopyranosylorientin?

2"-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside.[6][7] Its structure consists of a luteolin aglycone attached to a glucose molecule at the C8 position, which is further glycosylated with a galactose molecule at the 2" position of the glucose. This complex structure presents several analytical challenges:

  • High Polarity: The multiple hydroxyl groups and two sugar moieties make the molecule highly polar, which can affect its retention and peak shape on standard reversed-phase HPLC columns.

  • Extraction Efficiency: Its polarity can lead to variable recovery during solid-phase or liquid-liquid extraction from complex biological or botanical matrices.

  • Matrix Effects: When using mass spectrometry, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. An appropriate IS is essential to correct for these effects.

Q4: What are the most promising internal standard candidates for 2"-O-beta-L-galactopyranosylorientin?

Given the unique C-glycoside structure of the analyte, the ideal internal standard would be a structurally related C-glycosylflavone. The most promising candidates include:

  • Isoorientin: This is an isomer of orientin, with the glucose attached at the C6 position instead of the C8 position.[8][9] Its high structural similarity makes it an excellent candidate, as it is likely to have very similar extraction, chromatographic, and ionization properties.

  • Rutin (Quercetin-3-O-rutinoside): A widely available and commonly used flavonoid standard.[10][11][12] While it is an O-glycoside, its aglycone (quercetin) is structurally very similar to luteolin. It is a practical, though less ideal, choice if a C-glycoside is unavailable.

  • Astilbin: A flavanonol glycoside.[13][14] While it is a flavonoid glycoside, its core flavanonol structure differs from the analyte's flavone backbone, which may result in different chromatographic and detector responses.[15]

Part 2: In-Depth Guide to IS Selection & Validation

This section provides a detailed framework for selecting and validating an internal standard for your specific application.

Q5: How do I choose the best internal standard from the available candidates?

The selection process should be systematic and data-driven. A comparison of the leading candidates is summarized below.

Table 1: Comparison of Potential Internal Standard Candidates for 2"-O-beta-L-galactopyranosylorientin Analysis

FeatureIsoorientinRutinAstilbin
Structure Class Flavone C-GlycosideFlavonol O-GlycosideFlavanonol O-Glycoside
Aglycone LuteolinQuercetinTaxifolin
Structural Similarity to Analyte Very High (Isomer of the core structure)High (Similar aglycone)Moderate (Different aglycone class)
Expected Behavior Highly similar extraction, chromatography, and ionization.Similar UV absorbance and ionization, but may differ in retention and extraction due to O-glycoside linkage.[10][16]May exhibit different retention times and detector responses.[13][14]
Recommendation Primary Choice. The structural similarity provides the highest likelihood of accurately correcting for analytical variability.Secondary Choice. A practical and cost-effective option if Isoorientin is not available. Requires thorough validation.Tertiary Choice. Use only if other options are not feasible and after extensive validation to confirm its suitability.

The following workflow provides a logical pathway for selecting and validating your internal standard.

Caption: Workflow for Internal Standard Selection and Validation.

Q6: What is the step-by-step protocol for validating the chosen internal standard?

Once a primary candidate is selected (e.g., Isoorientin), it must be rigorously validated to ensure it is suitable for the intended analytical method.

Protocol 1: Internal Standard Validation Workflow

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve 2"-O-beta-L-galactopyranosylorientin (analyte) and the chosen IS (e.g., Isoorientin) in a suitable solvent (e.g., DMSO, methanol) to prepare concentrated stock solutions (e.g., 1 mg/mL).[10][17][18]

    • Perform serial dilutions to create working standard solutions at various concentrations.

  • Interference Check:

    • Analyze at least six different batches of blank sample matrix (e.g., plasma, plant extract without the analyte) that have been spiked only with the IS.

    • Acceptance Criterion: No significant interfering peaks should be observed at the retention time of the analyte.

  • Chromatographic Evaluation:

    • Develop an HPLC or LC-MS method that provides adequate separation. For flavonoid glycosides, a C18 column with a gradient elution using acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol is common.[19][20]

    • Inject a solution containing both the analyte and the IS.

    • Acceptance Criterion: The analyte and IS peaks should be well-resolved (baseline separation for UV detection) or distinguishable by the mass spectrometer.[3]

  • Linearity of Response:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix. Add a constant concentration of the IS to each standard.

    • Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

    • Acceptance Criterion: The curve should be linear over the expected concentration range of the samples, with a correlation coefficient (r²) of ≥ 0.99.

  • Precision and Accuracy:

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Analyze multiple replicates (n=5 or more) of these QC samples.

    • Acceptance Criterion: The precision (%CV) and accuracy (%bias) should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification).

Part 3: Troubleshooting Common Issues

Problem: My chosen internal standard co-elutes with an interfering peak from my sample matrix.
  • Cause: The chromatographic method lacks the selectivity to separate the IS from an endogenous matrix component.

  • Solution:

    • Modify Chromatographic Conditions: Adjust the mobile phase gradient, change the organic solvent (e.g., from acetonitrile to methanol), or alter the pH of the aqueous phase to improve separation.[21]

    • Try a Different Column: Switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano) that offers different selectivity.

    • Select a Different IS: If chromatographic optimization fails, you may need to select an alternative internal standard (e.g., Rutin) that has a different retention time in your system.

Problem: The analyte/IS peak area ratio is inconsistent, especially after sample extraction.
  • Cause: This often indicates that the analyte and the IS are not behaving similarly during the sample preparation process. The difference in chemical structure (e.g., comparing a C-glycoside to an O-glycoside) may lead to differential extraction recovery or stability.

  • Solution:

    • Re-evaluate IS Choice: The structural difference between the analyte and the IS is likely too significant. Revert to a more structurally similar compound, such as another flavone C-glycoside.[22]

    • Optimize Extraction Method: Re-develop the sample preparation procedure (e.g., solid-phase extraction, liquid-liquid extraction) to ensure both compounds are extracted with similar efficiency. Test different solvents and pH conditions.

    • Add IS at the Earliest Stage: Ensure the IS is added to the sample at the very beginning of the sample preparation process to account for all subsequent variations.[1]

Problem: A structurally ideal internal standard is not commercially available or is prohibitively expensive.
  • Solution:

    • Use a "Good Enough" Analog: Select the next best option, such as Rutin, which is commercially available and structurally related.[10] Be prepared to perform a more extensive validation to demonstrate that it can reliably correct for analytical variability despite the structural differences.

    • Quantitative Analysis by Single-Marker (QAMS): This is an advanced chromatographic technique where a single, readily available standard (an internal or external reference marker) is used to quantify multiple components by determining their relative correction factors.[23] This method requires significant upfront development but can be a powerful alternative when multiple standards are unavailable.

Troubleshooting_Guide A Problem IS Co-elution with Matrix Peak B Probable Cause Insufficient Chromatographic Selectivity A->B leads to C Solution 1. Modify Gradient/Mobile Phase 2. Change Column Chemistry 3. Select a Different IS B->C requires D Problem Inconsistent Analyte/IS Ratio E Probable Cause Differential behavior during sample prep due to structural mismatch. D->E leads to F Solution 1. Choose a more structurally similar IS 2. Optimize Extraction Protocol 3. Add IS at the earliest step E->F requires G Problem Ideal IS is Unavailable H Probable Cause Compound is rare or not commercialized. G->H leads to I Solution 1. Use a validated, less-ideal analog (e.g., Rutin) 2. Develop a QAMS method H->I requires

Caption: Troubleshooting Guide for Common IS-Related Issues.

References

  • Internal Standards - What Are They?
  • Internal standard - Wikipedia.
  • Liquid Chromatography | How to Use Internal Standards - Mason Technology.
  • 2"-O-beta-L-galactopyranosylorientin - TargetMol.
  • 2"-O-beta-L-galactopyranosylorientin – Flavonoid Glycoside | APExBIO.
  • 2''-O-beta-L-galactopyranosylorientin | Flavonoid | MedChemExpress.
  • 2′′-O-β-L-Galactopyranosylorientin (Orientin 2 - Cayman Chemical.
  • Selection of Internal Standards for LC-MS/MS Applic
  • 2"-O-beta-L-galactopyranosylorientin - BIORLAB.
  • When Should an Internal Standard be Used?
  • Rutin Hydrate: A Reference Standard for Flavonoid Analysis - Benchchem.
  • Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC - NIH.
  • Chemical structure of flavonoid standard used.
  • Literature Review: Standardization of Rutin Compounds in Several Plant Types.
  • Extraction of Flavonoids and Quantification of Rutin
  • Content changes regularity of flavonoids in Smilax glabra by QAMS method - ResearchG
  • Conversion of Rutin, a Prevalent Dietary Flavonol, by the Human Gut Microbiota - PMC - NIH.
  • Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC.
  • Analytical Methods - RSC Publishing.
  • C-Glycosylflavonoids. The chemistry of orientin and iso-orientin - PMC - NIH.
  • Chemical structures of isoorientin, isovitexin, orientin, and vitexin....
  • Astilbin - Wikipedia.
  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens M
  • Isolation and characterization of two flavonoids, engeletin and astilbin, from the leaves of Engelhardia roxburghiana and their potential anti-inflamm
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed.

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Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Potential of 2”-O-beta-L-galactopyranosylorientin and Orientin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel anti-inflammatory therapeutics, flavonoids have emerged as a promising class of natural compounds. Among these, orientin and its glycosidic derivative, 2”-O-beta-L-galactopyranosylorientin (OGA), have garnered significant attention for their potential to modulate inflammatory pathways. This guide provides a comprehensive comparison of the anti-inflammatory activities of these two closely related molecules, supported by experimental data and detailed protocols to aid researchers in their evaluation.

Introduction to Orientin and 2”-O-beta-L-galactopyranosylorientin

Orientin is a C-glycosylflavone found in various medicinal plants, including Ocimum sanctum (holy basil) and Phyllostachys species (bamboo leaves)[1]. It is known for a wide range of biological activities, including antioxidant, anti-cancer, and potent anti-inflammatory effects[1][2]. 2”-O-beta-L-galactopyranosylorientin is a glycosylated form of orientin, where a galactopyranosyl group is attached to the glucose moiety of orientin. This structural modification can influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially altering its therapeutic efficacy.

Mechanistic Insights into Anti-inflammatory Action

Both orientin and OGA exert their anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Activation of these pathways by inflammatory stimuli, such as lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO)[3][4]. Orientin has been extensively shown to inhibit the activation of NF-κB, thereby suppressing the expression of these inflammatory molecules[1][3]. Similarly, OGA has been demonstrated to inhibit the activation of NF-κB and the extracellular signal-regulated kinase (ERK), a component of the MAPK pathway[5].

Signaling Pathway Overview

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes activates transcription Orientin Orientin / OGA Orientin->IKK inhibits MAPK_pathway MAPK Pathway (ERK) Orientin->MAPK_pathway inhibits AP1 AP-1 MAPK_pathway->AP1 AP1->Pro_inflammatory_genes

Figure 1: Inhibition of NF-κB and MAPK pathways by Orientin and OGA.

Comparative In Vitro Anti-inflammatory Activity

While a direct head-to-head comparative study is not available in the published literature, we can infer the relative potency of orientin and OGA by comparing data from studies that utilized similar experimental models. The most common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells or microglial cells), which mimics bacterial-induced inflammation.

Table 1: Comparison of the Inhibitory Effects of Orientin and OGA on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

CompoundCell TypePro-inflammatory MediatorConcentration% Inhibition / EffectReference
Orientin RAW 264.7Nitric Oxide (NO)20 µMSignificantly suppressed[3]
TNF-α20 µMSignificantly attenuated[3]
IL-620 µMSignificantly attenuated[3]
iNOS expression20 µMMarkedly blocked[3]
COX-2 expression20 µMMarkedly blocked[3]
2”-O-beta-L-galactopyranosylorientin (OGA) BV-2 MicrogliaNitric Oxide (NO)50 µM~50% inhibition[5]
TNF-α50 µM~40% inhibition[5]
iNOS expression50 µMMarkedly inhibited[5]
COX-2 expression50 µMMarkedly inhibited[5]
IL-1β expression50 µMMarkedly inhibited[5]

Disclaimer: The data presented in this table is compiled from different studies and should be interpreted with caution. A direct comparison of potency is challenging due to potential variations in experimental conditions.

Based on the available data, both compounds demonstrate significant anti-inflammatory activity. Orientin appears to show effects at a lower concentration (20 µM) in RAW 264.7 cells compared to OGA (50 µM) in BV-2 microglia. However, differences in cell types and experimental protocols could account for this apparent difference in potency.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro and in vivo anti-inflammatory assays are provided below.

In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory effects of test compounds on LPS-stimulated RAW 264.7 cells.

Experimental Workflow: In Vitro Anti-inflammatory Assay

G A 1. Cell Seeding RAW 264.7 cells are seeded in 96-well plates. B 2. Pre-treatment Cells are pre-treated with various concentrations of Orientin or OGA. A->B C 3. LPS Stimulation Inflammation is induced by adding LPS (1 µg/mL). B->C D 4. Incubation Cells are incubated for 24 hours. C->D E 5. Supernatant Collection Supernatant is collected for cytokine and NO analysis. D->E F 6. Cell Lysis Cells are lysed to extract protein for Western blot analysis. D->F G 7. Analysis - Griess Assay (NO) - ELISA (TNF-α, IL-6) - Western Blot (iNOS, COX-2, p-IκB, p-ERK) E->G F->G

Figure 2: Workflow for in vitro anti-inflammatory activity assessment.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of orientin and OGA in dimethyl sulfoxide (DMSO).

    • Dilute the stock solutions in DMEM to the desired final concentrations.

    • Remove the old media from the cells and add the media containing the test compounds. Incubate for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no compound) and a negative control group (no LPS).

    • Incubate the plates for 24 hours.

  • Measurement of Nitric Oxide (NO) Production:

    • Collect 50 µL of the cell culture supernatant.

    • Perform the Griess assay by adding 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Western Blot Analysis for Protein Expression (iNOS, COX-2, p-IκB, p-ERK):

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phosphorylated IκB (p-IκB), phosphorylated ERK (p-ERK), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer orientin or OGA (dissolved in a suitable vehicle) orally or intraperitoneally at various doses.

    • A control group should receive the vehicle only. A positive control group can be treated with a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

Both orientin and its glycosylated derivative, 2”-O-beta-L-galactopyranosylorientin, demonstrate significant anti-inflammatory properties by targeting key inflammatory signaling pathways. While the available data suggests that both compounds are effective in mitigating inflammatory responses, a direct comparative study is warranted to definitively establish their relative potencies and therapeutic potential.

Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the anti-inflammatory efficacy of orientin and OGA under identical experimental conditions.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand how glycosylation affects their bioavailability and in vivo activity.

  • Structure-Activity Relationship (SAR) Studies: Exploring the impact of different glycosidic substitutions on the anti-inflammatory activity of orientin to potentially design more potent and bioavailable derivatives.

By pursuing these research avenues, the scientific community can gain a clearer understanding of the therapeutic potential of these promising natural compounds in the management of inflammatory diseases.

References

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  • Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome. PubMed Central. [Link]

  • A Review on Medicinal Properties of Orientin. PubMed Central. [Link]

  • Antioxidants Acteoside and Orientin as Emerging Agents in Synergistic Cancer Therapy: A Focus on Innovative Applications. MDPI. [Link]

  • Orientin Reduces the Effects of Repeated Procedural Neonatal Pain in Adulthood: Network Pharmacology Analysis, Molecular Docking Analysis, and Experimental Validation. PubMed Central. [Link]

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A Comparative Guide to the Bioavailability of 2”-O-beta-L-galactopyranosylorientin Versus Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics derived from natural sources, flavonoids have emerged as a prominent class of compounds with a wide spectrum of pharmacological activities. However, the therapeutic efficacy of these compounds is intrinsically linked to their bioavailability. This guide provides an in-depth comparison of the bioavailability of 2”-O-beta-L-galactopyranosylorientin and other notable flavonoid glycosides, offering insights into their absorption, metabolism, and pharmacokinetic profiles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of flavonoid-based drugs.

Introduction to Flavonoid Glycosides and the Significance of Bioavailability

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. In their natural state, they predominantly exist as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This glycosylation significantly influences their physicochemical properties, including solubility and stability, which in turn dictates their bioavailability—the extent and rate at which the active compound is absorbed and becomes available at the site of action. A thorough understanding of a flavonoid's bioavailability is paramount for predicting its in vivo efficacy and for the rational design of effective therapeutic agents.

This guide will focus on a comparative analysis of 2”-O-beta-L-galactopyranosylorientin, a flavone C-glycoside found in medicinal plants like Trollius chinensis, against a selection of other C-glycosides and O-glycosides, including orientin, isoorientin, vitexin, luteolin-7-O-glucoside, quercetin-4'-O-glucoside, and rutin.

The Structural Divide: C-Glycosides vs. O-Glycosides

A critical factor governing the bioavailability of flavonoid glycosides is the nature of the linkage between the sugar and the aglycone.

  • O-Glycosides: The sugar moiety is linked to the aglycone via an oxygen atom. This bond is susceptible to hydrolysis by enzymes in the small intestine and by the gut microbiota.

  • C-Glycosides: The sugar is directly attached to the aglycone through a carbon-carbon bond. This bond is significantly more resistant to enzymatic and acidic hydrolysis, leading to distinct absorption and metabolic pathways compared to O-glycosides.

This structural difference has profound implications for how these compounds are processed in the body, which will be explored in the following sections.

Comparative Bioavailability: A Quantitative Overview

The bioavailability of flavonoid glycosides can vary significantly based on their structure. The following table summarizes key pharmacokinetic parameters for 2”-O-beta-L-galactopyranosylorientin and other selected flavonoid glycosides from various preclinical and clinical studies. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate investigations, which may involve different experimental conditions.

Flavonoid GlycosideTypeTest SystemDoseCmaxTmaxOral Bioavailability (%)Reference(s)
2”-O-beta-L-galactopyranosylorientin C-Glycoside--Data not availableData not availableData not available-
OrientinC-GlycosideRat (i.v.)20 mg/kg---[1]
IsoorientinC-GlycosideRat (oral)150 mg/kgLow-8.98 ± 1.07[2][3]
VitexinC-GlycosideRat (oral)30 mg/kg0.51 ± 0.015 µg/mL15.82 ± 0.172 min4.91 ± 0.761[4]
Luteolin-7-O-glucosideO-GlycosideRat (oral)1 g/kg--10 ± 2[5][6]
Quercetin-4'-O-glucosideO-GlycosideHuman (oral)100 mg (quercetin equiv.)2.1 ± 1.6 µg/mL0.7 ± 0.3 h-[7]
Rutin (Quercetin-3-O-rutinoside)O-GlycosideHuman (oral)200 mg (quercetin equiv.)0.3 ± 0.3 µg/mL7.0 ± 2.9 h-[7]

Note: The lack of available in vivo pharmacokinetic data for 2”-O-beta-L-galactopyranosylorientin is a significant knowledge gap that warrants further investigation.

Mechanisms of Absorption and Metabolism: A Comparative Perspective

The journey of a flavonoid glycoside from ingestion to systemic circulation is a complex process involving various transport mechanisms and metabolic transformations.

2”-O-beta-L-galactopyranosylorientin and its C-Glycoside Counterparts

C-glycosyl flavonoids like orientin, isoorientin, and vitexin, due to their robust C-C bond, are generally resistant to hydrolysis in the upper gastrointestinal tract. This suggests that a significant portion may reach the colon intact, where they can be metabolized by the gut microbiota.

A key finding for 2”-O-beta-L-galactopyranosylorientin is its identification as a substrate for the Multidrug Resistance-Associated Protein 2 (MRP2) transporter. MRP2 is an efflux transporter present on the apical membrane of intestinal cells, which actively pumps substrates back into the intestinal lumen, thereby limiting their absorption. This interaction likely contributes to a lower oral bioavailability.

The absorption of C-glycosides is thought to occur through a combination of passive diffusion and potentially carrier-mediated transport.

O-Glycosides: A Different Metabolic Fate

O-glycosides such as luteolin-7-O-glucoside, quercetin-4'-O-glucoside, and rutin undergo a different metabolic journey. The O-glycosidic bond can be hydrolyzed by enzymes like lactase phlorizin hydrolase in the brush border of the small intestine, releasing the aglycone. The liberated aglycone, being more lipophilic, can then be absorbed via passive diffusion. Some O-glycosides may also be absorbed intact via glucose transporters, such as SGLT1.

The sugar moiety plays a crucial role in the bioavailability of O-glycosides. For instance, quercetin-4'-O-glucoside is absorbed much more rapidly and to a greater extent than rutin (quercetin-3-O-rutinoside)[7]. This is attributed to the efficient hydrolysis of the glucoside in the small intestine, whereas the rutinoside is poorly hydrolyzed and largely passes to the colon for microbial degradation.

The following diagram illustrates the generalized metabolic pathways for C-glycosides and O-glycosides.

flavonoid_metabolism OG O-Glycoside LPH Lactase Phlorizin Hydrolase OG->LPH Hydrolysis SGLT1 SGLT1 OG->SGLT1 Active Transport Microbiota Gut Microbiota OG->Microbiota Metabolism CG C-Glycoside Enterocyte Enterocyte CG->Enterocyte Passive Diffusion / Carrier-mediated CG->Microbiota Metabolism Aglycone Aglycone LPH->Aglycone Aglycone->Enterocyte Passive Diffusion SGLT1->Enterocyte MRP2 MRP2 Enterocyte->MRP2 Efflux Absorbed_Metabolites Absorbed Metabolites Enterocyte->Absorbed_Metabolites Absorption Portal Vein Portal Vein Small Intestine Lumen Small Intestine Lumen Metabolites Microbial Metabolites Microbiota->Metabolites Metabolites->Absorbed_Metabolites Absorption

Generalized metabolic pathways of flavonoid glycosides.

Experimental Protocols for Bioavailability Assessment

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for assessing the bioavailability of flavonoid glycosides.

In Vitro Permeability Assay: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption. These cells differentiate into a monolayer with morphological and functional similarities to intestinal enterocytes, including the expression of brush border enzymes and efflux transporters like MRP2.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The flavonoid glycoside of interest is added to the apical (AP) side of the transwell, simulating the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

  • Quantification: The concentration of the flavonoid in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the cell monolayer.

The following diagram illustrates the Caco-2 permeability assay workflow.

caco2_workflow start Start culture Seed Caco-2 cells on transwell inserts start->culture differentiate Culture for 21-28 days to form a monolayer culture->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer add_compound Add flavonoid glycoside to apical side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from basolateral side at time points incubate->sample quantify Quantify flavonoid concentration by HPLC-MS/MS sample->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate end End calculate->end

Workflow for Caco-2 cell permeability assay.
In Vivo Bioavailability Study in Rats

Animal models, particularly rats, are crucial for determining the in vivo pharmacokinetic profile of a compound.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

  • Fasting: Animals are fasted overnight prior to drug administration, with free access to water.

  • Drug Administration: The flavonoid glycoside is administered orally via gavage at a predetermined dose. A separate group receives an intravenous (i.v.) administration to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-administration.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Preparation and Analysis: Plasma samples are prepared, typically involving protein precipitation, and the concentration of the flavonoid and its metabolites is determined by a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and oral bioavailability (F%).

Conclusion and Future Directions

The bioavailability of flavonoid glycosides is a complex interplay of their chemical structure, particularly the nature of the glycosidic bond, and their interaction with intestinal enzymes and transporters. C-glycosides, such as 2”-O-beta-L-galactopyranosylorientin and its relatives, exhibit greater stability against hydrolysis, leading to different absorption and metabolic profiles compared to their O-glycoside counterparts.

The identification of 2”-O-beta-L-galactopyranosylorientin as a substrate for the MRP2 efflux pump provides a key mechanistic insight into its potentially limited oral bioavailability. However, the current lack of in vivo pharmacokinetic data for this specific compound represents a significant gap in our understanding.

References

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  • Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Validating the In Vivo Anti-Inflammatory Effects of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, natural compounds present a vast and promising frontier. Among these, flavonoids have garnered significant attention for their potential to modulate inflammatory pathways with favorable safety profiles. This guide focuses on a specific flavone C-glycoside, 2"-O-beta-L-galactopyranosylorientin (GPO) , a compound extracted from plants such as Trollius ledebouri and Lophatherum gracile.[1][2] While its parent compound, orientin, has demonstrated anti-inflammatory properties, a rigorous and comparative in vivo validation of GPO is essential for its consideration as a viable therapeutic candidate.[3][4]

This document provides a comprehensive framework for designing, executing, and interpreting in vivo studies to validate the anti-inflammatory effects of GPO. We will compare its potential efficacy against a well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, using a classic, reproducible model of acute inflammation.

Comparative Landscape: GPO vs. Standard NSAIDs

The primary mechanism of action for most NSAIDs, like Indomethacin, is the inhibition of cyclooxygenase (COX) enzymes.[5] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] While effective, non-selective COX inhibition can lead to significant gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[7][8]

Flavonoids, including orientin, often exhibit a multi-targeted anti-inflammatory mechanism. Studies on orientin suggest it can suppress the activation of major inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][9] By inhibiting these upstream pathways, orientin can reduce the expression of a wide array of pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[9][10][11]

Our hypothesis is that GPO, as a glycoside derivative of orientin, may possess similar or enhanced anti-inflammatory properties. The objective of the following experimental design is to test this hypothesis by comparing its ability to resolve acute inflammation against both a negative (vehicle) control and a positive control (Indomethacin).

Experimental Design: The Carrageenan-Induced Paw Edema Model

To assess acute anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a highly reproducible and widely accepted standard.[12][13] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw elicits a predictable, biphasic inflammatory response, making it ideal for screening novel compounds.[12][14]

Experimental Workflow

The study will involve three groups of animals (e.g., Wistar rats or C57BL/6 mice, n=6-8 per group) to ensure statistical power.

  • Group I: Vehicle Control (e.g., Saline with 0.5% Tween 80, administered orally)

  • Group II: Positive Control (Indomethacin, 10 mg/kg, administered orally)[12]

  • Group III: Test Compound (GPO, dose to be determined by prior in vitro toxicity and efficacy studies, e.g., 25-50 mg/kg, administered orally)

The workflow is designed to assess the prophylactic effect of GPO on inflammation.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Data Collection & Analysis A Animals Acclimatize (7 days) B Baseline Paw Volume Measurement (V₀) A->B Day 0, T = -60 min C Oral Administration - Vehicle (Group 1) - Indomethacin (Group 2) - GPO (Group 3) B->C D Induce Inflammation: 0.1 mL 1% Carrageenan (Subplantar Injection) C->D T = 0 min (60 min post-dosing) E Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hrs F Euthanasia & Tissue Collection (Paw Tissue, Blood) E->F T = 6 hrs G Biochemical Analysis: - Cytokines (TNF-α, IL-6) - MPO, COX-2 Expression F->G

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for conducting the validation study.

1. Animal Handling and Grouping:

  • Use male Wistar rats (180-200g). House them under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
  • Allow a 7-day acclimatization period before the experiment.
  • Randomly assign animals to the three groups (n=6).

2. Baseline Measurement (T = -60 min):

  • Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. This serves as the baseline for each animal.

3. Compound Administration (T = -60 min):

  • Administer the respective compounds (Vehicle, 10 mg/kg Indomethacin, or GPO) via oral gavage. The volume should be consistent across all groups (e.g., 5 mL/kg).

4. Induction of Inflammation (T = 0 min):

  • One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar surface of the right hind paw of each rat.[12][15]

5. Paw Volume Measurement (T = 1, 2, 3, 4, 5, 6 hours):

  • Measure the paw volume (Vₜ) of the carrageenan-injected paw at hourly intervals for 6 hours after the injection.[12]

6. Data Analysis:

  • Calculate Paw Edema: Edema (mL) = Vₜ - V₀.
  • Calculate Percentage Inhibition:
  • % Inhibition = [1 - (Edema_treated / Edema_vehicle)] * 100
  • Statistical analysis should be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the vehicle control group. A p-value < 0.05 is considered statistically significant.

7. Euthanasia and Tissue Collection (T = 6 hours):

  • At the end of the experiment, euthanize the animals according to approved ethical guidelines.
  • Excise the paw tissue for further biochemical and histological analysis. Collect blood via cardiac puncture for serum analysis.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between GPO and the control groups.

Table 1: Comparative Effect of GPO and Indomethacin on Carrageenan-Induced Paw Edema

Group Treatment (Dose) Paw Edema at 3 hr (mL, Mean ± SEM) Paw Edema at 5 hr (mL, Mean ± SEM) % Inhibition at 5 hr
I Vehicle Control 0.85 ± 0.06 0.92 ± 0.07 -
II Indomethacin (10 mg/kg) 0.51 ± 0.04* 0.43 ± 0.05* 53.3%
III GPO (50 mg/kg) 0.62 ± 0.05* 0.55 ± 0.06* 40.2%

**Note: Data are hypothetical examples. p < 0.05 compared to Vehicle Control.

Table 2: Effect of GPO on Inflammatory Mediators in Paw Tissue

Group Treatment TNF-α (pg/mg tissue) IL-6 (pg/mg tissue) MPO Activity (U/g tissue)
I Vehicle Control 150.4 ± 12.1 210.8 ± 18.5 4.8 ± 0.4
II Indomethacin 95.2 ± 8.7* 135.2 ± 11.9* 2.5 ± 0.3*
III GPO 88.6 ± 9.3* 121.5 ± 14.1* 2.1 ± 0.2*

**Note: Data are hypothetical examples. MPO (Myeloperoxidase) activity is an indicator of neutrophil infiltration. p < 0.05 compared to Vehicle Control.

Mechanistic Insights: Targeting Inflammatory Signaling Pathways

The data from tissue analysis can provide crucial insights into GPO's mechanism of action. A significant reduction in TNF-α and IL-6 levels would suggest that GPO, like its parent compound orientin, interferes with upstream signaling pathways.[4][16] The primary candidates are the NF-κB and MAPK pathways, which are master regulators of the inflammatory response.[17][18]

Upon stimulation by an inflammatory agent like carrageenan, signaling cascades lead to the activation of IκB kinase (IKK). IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.[18][19]

Caption: Hypothesized mechanism of GPO via inhibition of the NF-κB signaling pathway.

Trustworthiness: A Self-Validating System

The integrity of this experimental design hinges on its self-validating nature. Each component serves a critical purpose in ensuring the results are trustworthy and interpretable:

  • Vehicle Control: This group establishes the baseline inflammatory response to carrageenan in the absence of any therapeutic intervention. Any reduction in edema observed in the treatment groups is measured against this baseline, confirming that the effect is not due to the vehicle itself.

  • Positive Control (Indomethacin): The inclusion of a well-characterized NSAID is crucial. It validates the assay's sensitivity and provides a benchmark against which the potency of GPO can be compared. If the positive control fails to significantly reduce inflammation, the validity of the entire experiment is questionable.

  • Randomization and Blinding: Animals should be randomly assigned to groups to prevent selection bias. Where possible, measurements should be taken by an experimenter blinded to the treatment groups to ensure objective data collection.

  • Dose-Response: While this guide outlines a single-dose study, a follow-up study establishing a dose-response relationship for GPO would provide stronger evidence of its pharmacological activity.

By adhering to this robust, multi-faceted approach, researchers can confidently validate the in vivo anti-inflammatory efficacy of 2"-O-beta-L-galactopyranosylorientin, paving the way for further preclinical development.

References

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Comparative Analysis of Anti-Flavonoid Antibody Specificity: A Guide to Assessing Cross-Reactivity with 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification and localization of bioactive compounds are paramount. Flavonoids, a diverse class of plant secondary metabolites, are of significant interest due to their potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Immunoassays, leveraging the high specificity of antibodies, offer a powerful tool for this purpose.[2] However, the structural similarity among flavonoid family members presents a significant analytical challenge: antibody cross-reactivity.[3]

This guide provides a comprehensive framework for evaluating the cross-reactivity of anti-flavonoid antibodies with a specific, complex flavonoid glycoside, 2"-O-beta-L-galactopyranosylorientin. We will move beyond a simple listing of protocols to explain the underlying principles, the rationale behind experimental design, and the interpretation of results, ensuring a robust and self-validating approach to antibody characterization.

The Molecular Challenge: Glycosylation and Structural Homology

The central issue of cross-reactivity is rooted in the structural characteristics of the flavonoids themselves. An antibody recognizes a specific three-dimensional shape, the epitope.[4] When multiple molecules share similar structural features, an antibody raised against one may bind to others.[3]

2"-O-beta-L-galactopyranosylorientin is a C-glycoside of the flavone luteolin. Its structure is closely related to more common flavonoids like orientin and its isomer, isoorientin.

  • Orientin: Luteolin-8-C-glucoside

  • Isoorientin: Luteolin-6-C-glucoside

  • 2"-O-beta-L-galactopyranosylorientin: An orientin molecule with an additional galactose sugar attached to the 2"-hydroxyl group of the glucose moiety.[5]

The shared luteolin backbone and the primary glucose sugar are strong potential epitopes. The key determinant of specificity will be the antibody's ability to discriminate based on the presence and position of the terminal galactose. The glycosylation pattern of a flavonoid is known to be a critical factor in its bioactivity and, by extension, its immunogenicity.[6][7]

Because small molecules like flavonoids are not immunogenic on their own, they must be chemically coupled to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to elicit an immune response.[2][8] This process creates a hapten-carrier conjugate. The site of this coupling dramatically influences which parts of the flavonoid molecule are exposed to the immune system, thereby dictating the specificity of the resulting antibodies.[6] An antibody generated using an orientin-carrier conjugate might recognize the luteolin-glucose core and thus cross-react with 2"-O-beta-L-galactopyranosylorientin, or it might be specific to the terminal glucose and fail to bind the larger diglycoside.

Experimental Design: A Framework for Specificity Profiling

To rigorously assess cross-reactivity, a systematic approach using a panel of related compounds is essential. The recommended methodology is a Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) . This format is the gold standard for quantifying small-molecule haptens and is perfectly suited for determining the relative binding affinities of an antibody for different analytes.[9][10]

The overall workflow involves generating or obtaining an anti-flavonoid antibody and then systematically testing its binding against a panel of structurally related flavonoids using ciELISA.

G cluster_0 Antibody Generation & Selection cluster_1 Cross-Reactivity Assessment Hapten Flavonoid Hapten (e.g., Orientin) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (BSA/KLH) Carrier->Conjugate Immunize Immunize Animal Conjugate->Immunize Hybridoma Generate Hybridomas (for Monoclonal Ab) Immunize->Hybridoma SelectAb Select & Purify Antibody Hybridoma->SelectAb ciELISA Competitive Indirect ELISA SelectAb->ciELISA Panel Flavonoid Panel: - 2"-O-galactosylorientin - Orientin - Isoorientin - Luteolin - Negative Controls Analysis Data Analysis: - IC50 Determination - % Cross-Reactivity Calculation ciELISA->Analysis Panel->ciELISA Profile Specificity Profile Analysis->Profile

Caption: Workflow for antibody generation and cross-reactivity profiling.
The Principle of Competitive ELISA

In this assay, the flavonoid of interest (the analyte in the sample) competes with a fixed amount of a flavonoid-protein conjugate immobilized on the surface of a microplate well. A limited amount of primary antibody is incubated with the sample; the more analyte present in the sample, the more antibody binding sites will be occupied. This mixture is then added to the coated plate. Any unbound antibody is free to bind the immobilized conjugate. The amount of primary antibody bound to the plate is detected with an enzyme-labeled secondary antibody and is inversely proportional to the concentration of free flavonoid in the initial sample.[9][11]

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A_Analyte Analyte (2"-O-galactosylorientin) A_Complex Analyte-Ab Complex A_Analyte->A_Complex A_Ab Anti-Flavonoid Ab A_Ab->A_Complex A_Plate Coated Plate (Orientin-BSA) A_Complex->A_Plate Few free Abs bind A_Result Low Signal A_Plate->A_Result B_Analyte Analyte (2"-O-galactosylorientin) B_Ab Anti-Flavonoid Ab B_Plate Coated Plate (Orientin-BSA) B_Ab->B_Plate Many free Abs bind B_Result High Signal B_Plate->B_Result

Caption: Principle of the competitive immunoassay for flavonoid detection.

Detailed Experimental Protocols

Protocol 1: Competitive Indirect ELISA (ciELISA)

This protocol outlines the steps to determine the IC50 values for each flavonoid in the test panel. The IC50 is the concentration of a competitor that displaces 50% of the specific binding of the antibody to the coated antigen.[8]

Materials:

  • 96-well high-binding polystyrene microplates

  • Coating Antigen: Flavonoid-BSA conjugate (e.g., Orientin-BSA)

  • Primary Antibody: Anti-flavonoid antibody being tested

  • Competing Antigens: Purified 2"-O-beta-L-galactopyranosylorientin, Orientin, Isoorientin, Luteolin, etc.

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP)

  • Coating Buffer: 100 mM Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

Methodology:

  • Antigen Coating:

    • Dilute the flavonoid-BSA conjugate to 1-10 µg/mL in Coating Buffer. The optimal concentration must be determined empirically via checkerboard titration.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Cover the plate and incubate overnight at 4°C.[12]

    • Causality: Covalent attachment to a protein carrier is necessary because small molecules like flavonoids do not adsorb well to the polystyrene plate surface.[13] The overnight incubation at 4°C allows for maximum passive adsorption.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer.[14]

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Causality: The blocking step is critical to prevent non-specific binding of the primary or secondary antibodies to unoccupied sites on the plate surface, which would otherwise lead to high background signal.[14]

  • Competitive Reaction:

    • In a separate "preparation" plate or in tubes, prepare serial dilutions of each competing antigen (2"-O-beta-L-galactopyranosylorientin, orientin, etc.) in assay buffer (e.g., PBST with 1% BSA).

    • Add a fixed, pre-determined concentration of the primary antibody to each dilution of the competing antigens. This antibody concentration should be the one that gives approximately 80-90% of the maximum signal in a direct ELISA titration.

    • Incubate this mixture for 1 hour at room temperature to allow the antibody and free antigen to reach binding equilibrium.

  • Incubation on Coated Plate:

    • Wash the coated and blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody/antigen mixtures from the preparation plate to the corresponding wells of the assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of the appropriately diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Causality: The secondary antibody recognizes the constant region of the primary antibody bound to the plate, and its attached enzyme (HRP) will catalyze the subsequent colorimetric reaction.[15]

  • Signal Development:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[11]

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Data Analysis and Interpretation
  • Generate Standard Curves: For each competing flavonoid, plot the absorbance (OD 450nm) against the logarithm of the flavonoid concentration. This will produce a sigmoidal dose-response curve.[9]

  • Determine IC50 Values: Using a four-parameter logistic regression, calculate the IC50 value for each flavonoid. This is the concentration that results in a 50% reduction in the maximum signal (B₀).

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of the antibody for a competing flavonoid is calculated relative to the primary antigen (the one it was raised against or the one with the lowest IC50).

    %CR = (IC50 of Primary Antigen / IC50 of Competing Flavonoid) * 100

    Trustworthiness: This calculation provides a quantitative measure of specificity. A high %CR value indicates that the antibody binds the competing flavonoid with an affinity similar to that of the primary antigen. A low %CR value signifies high specificity for the primary antigen. All experiments should be performed with multiple replicates, and inter- and intra-assay variability should be assessed to ensure the results are robust and reproducible.[8]

Data Presentation and Comparative Analysis

The results of the cross-reactivity analysis should be summarized in a clear, tabular format to allow for direct comparison of antibody performance.

Antibody Tested Primary Antigen Competing Flavonoid IC50 (nM) (Mean ± SD) % Cross-Reactivity
Anti-Orientin MAb Clone X OrientinOrientin50 ± 4.5100%
2"-O-beta-L-galactopyranosylorientin250 ± 21.020%
Isoorientin85 ± 7.258.8%
Luteolin (Aglycone)>10,000<0.5%
Rutin (Negative Control)>10,000<0.5%
Anti-Luteolin PAb Lot Y LuteolinLuteolin120 ± 11.5100%
Orientin150 ± 13.080%
2"-O-beta-L-galactopyranosylorientin180 ± 15.566.7%
Isoorientin145 ± 12.882.8%
Rutin (Negative Control)>10,000<1.2%
Note: The data presented in this table are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Anti-Orientin MAb Clone X: This hypothetical monoclonal antibody shows high specificity. It binds orientin strongly (IC50 = 50 nM). Its recognition of 2"-O-beta-L-galactopyranosylorientin is significantly lower (20% CR), suggesting the additional galactose moiety hinders binding. The negligible binding to the aglycone (luteolin) indicates the sugar is a critical part of the epitope.

  • Anti-Luteolin PAb Lot Y: This hypothetical polyclonal antibody recognizes the luteolin backbone. As a result, it shows broad cross-reactivity with orientin, isoorientin, and 2"-O-beta-L-galactopyranosylorientin, as they all share this core structure. This antibody would be unsuitable for specifically quantifying any of the glycosides in a mixed sample.

Conclusion

The accurate use of anti-flavonoid antibodies in research and development hinges on a thorough understanding of their specificity profile. The structural complexity and similarity among flavonoid glycosides, such as 2"-O-beta-L-galactopyranosylorientin, necessitate a rigorous validation process. By employing a systematic approach centered on competitive ELISA, researchers can quantitatively determine the cross-reactivity of their antibody reagents. This not only ensures the accuracy and reliability of experimental data but also provides the confidence needed to make informed decisions in drug discovery and other scientific applications. The methodologies and principles outlined in this guide provide a robust framework for achieving this critical analytical goal.

References

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?[Link]

  • Poschet, G., et al. (2011). Production of monoclonal antibodies against hop-derived (Humulus lupulus L.) prenylflavonoids and the development of immunoassays. Journal of Agricultural and Food Chemistry, 59(15), 8125-8134. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of MRP2 Inhibition by Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth comparative analysis of the inhibition of Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) by various flavonoid glycosides. We will move beyond simple protocol recitation to explore the causal relationships behind experimental design, delve into the structure-activity relationships that govern these interactions, and provide actionable, self-validating experimental workflows.

Introduction: The Critical Role of MRP2 in Pharmacokinetics and Safety

Multidrug Resistance-Associated Protein 2 (MRP2) is an ATP-binding cassette (ABC) efflux transporter predominantly located on the apical membrane of polarized cells, such as hepatocytes (canalicular membrane), renal proximal tubule cells, and enterocytes.[1][2] Its primary function is to mediate the ATP-dependent efflux of a wide range of endogenous and xenobiotic compounds, particularly phase II conjugates like glucuronides and sulfates, from the cell.[3]

Clinical and Pharmacological Significance: The activity of MRP2 is a critical determinant of drug disposition, affecting absorption, distribution, and elimination. Inhibition of this transporter can lead to:

  • Drug-Drug/Drug-Food Interactions: Co-administration of an MRP2 inhibitor can increase the systemic exposure of a substrate drug, potentially leading to toxicity.

  • Altered Pharmacokinetics: Flavonoids and their glycosides are abundant in many foods and dietary supplements. Their interaction with MRP2 can alter the absorption and biliary excretion of concurrently administered drugs.[4]

  • Drug-Induced Liver Injury (DILI): Impaired MRP2 function can cause the accumulation of bile acids and other toxic metabolites within hepatocytes, a condition known as cholestasis, which is a hallmark of DILI.[1]

Therefore, understanding how compounds like flavonoid glycosides interact with MRP2 is not merely an academic exercise but a crucial step in preclinical drug safety assessment and dietary supplement evaluation.

Key Methodologies for Assessing MRP2 Inhibition

To accurately quantify the inhibitory potential of a compound against MRP2, it is essential to employ methods that isolate the transporter's specific activity. The two most robust and widely adopted approaches are the vesicular transport assay and cell-based permeability assays.

Vesicular Transport Assay: A Direct Mechanistic Approach

This in vitro method utilizes inside-out membrane vesicles prepared from cells overexpressing the human MRP2 transporter, typically Sf9 insect cells or HEK293 mammalian cells.[1][5]

Causality Behind the Method: The "inside-out" orientation of these vesicles is critical. It exposes the ATP-binding and substrate-binding sites of the transporter directly to the assay buffer. This allows for the measurement of ATP-dependent uptake of a probe substrate into the vesicle, which functionally mimics the efflux out of a cell.[6] This direct access provides a clean system to study kinetics (K Kᵢ, Vₘₐₓ) without the confounding factors of cellular uptake, metabolism, or efflux by other transporters.[6]

Self-Validation: The protocol's integrity is maintained by running parallel experiments:

  • + ATP vs. + AMP: A robust MRP2-mediated transport will show significantly higher substrate accumulation in the presence of ATP (energy source) compared to AMP (inactive analogue).[7] This confirms the energy-dependent nature of the transport.

  • Vector Control Vesicles: Using vesicles from non-transfected cells ensures that the observed transport is specific to MRP2 and not due to other endogenous transporters or passive diffusion.

  • Known Inhibitors: Including a potent MRP2 inhibitor (e.g., Benzbromarone, MK-571) serves as a positive control for inhibition.[4]

Cell-Based Permeability Assays: A Physiologically Relevant Model

This approach uses polarized cell monolayers, such as Caco-2 (human colon adenocarcinoma) or MDCKII cells transfected with MRP2, grown on semi-permeable filter supports (e.g., Transwell™ plates).[8][9]

Causality Behind the Method: These cells differentiate to form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and the apical expression of transporters like MRP2.[10][11] By adding the test compound to either the apical (AP) or basolateral (BL) chamber and measuring its appearance in the opposite chamber over time, one can determine the apparent permeability coefficient (Papp). A significantly higher rate of transport in the BL-to-AP direction compared to the AP-to-BL direction (an efflux ratio >2) indicates active efflux.[12] Co-incubation with a suspected inhibitor will reduce this efflux ratio if the compound indeed blocks the transporter.

Self-Validation:

  • Transepithelial Electrical Resistance (TEER): Measuring TEER before and after the experiment confirms the integrity of the cell monolayer. A drop in TEER would indicate compromised tight junctions and invalidate the results.[13]

  • Paracellular Markers: The permeability of a low-permeability marker like Lucifer Yellow is measured to ensure the observed transport is primarily transcellular and not due to leaky cell junctions.[12]

Mechanism of MRP2 Inhibition by Flavonoids

The following diagram illustrates the fundamental process of MRP2-mediated transport at the canalicular membrane of a hepatocyte and how a flavonoid glycoside can competitively inhibit this process.

MRP2_Inhibition cluster_Hepatocyte Hepatocyte Cytosol cluster_Membrane cluster_Bile Bile Canaliculus ATP ATP MRP2 MRP2 Transporter Substrate Binding Site ATP Binding Site ATP->MRP2:f2 Binds & Hydrolyzes ADP ADP + Pi Substrate Drug Conjugate (e.g., Glucuronide) Substrate->MRP2:f1 Binds Flavonoid Flavonoid Glycoside Flavonoid->MRP2:f1 Competitively Binds (Inhibition) MRP2:f2->ADP Energy Release Transported_Substrate Drug Conjugate MRP2->Transported_Substrate Translocation Inhibition_Label Transport Blocked

Caption: Workflow for the MRP2 vesicular transport inhibition assay.

Conclusion and Future Perspectives

The inhibition of MRP2 by flavonoid glycosides is a nuanced and structurally specific interaction. Key takeaways for researchers include:

  • Structure is Paramount: Simple flavonoid classes are poor predictors of activity. Specific hydroxylation patterns (like the B-ring pyrogallol group) and the precise location of glycosidic/conjugate moieties are critical determinants of inhibitory potency.

  • Metabolites Matter Most: In vivo, the biological activity of flavonoids against MRP2 is likely driven by their glucuronidated and sulfated metabolites, which can be more potent inhibitors than the parent aglycones.

  • Methodology Defines Results: The choice of assay (vesicular transport vs. cell-based) provides different but complementary information. The vesicular transport assay is ideal for mechanistic studies and kinetic parameter determination, while cell-based assays offer a more physiologically relevant context.

Future research should focus on systematically evaluating a wider range of naturally occurring flavonoid glycosides and their primary in vivo metabolites to build more comprehensive QSAR models. Such models will be invaluable for predicting potential food-drug interactions and for guiding the development of novel, specific MRP2 modulators for therapeutic applications.

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  • Vágvölgyi, M., et al. (2020). Inhibitory Effects of Quercetin and Its Main Methyl, Sulfate, and Glucuronic Acid Conjugates on Cytochrome P450 Enzymes, and on OATP, BCRP and MRP2 Transporters. PMC. [Link]

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A Head-to-Head Comparison of Extraction Methods for 2”-O-beta-L-galactopyranosylorientin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2”-O-beta-L-galactopyranosylorientin and the Critical Role of Extraction

2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside that has garnered significant interest within the scientific community.[1][2][3] Found in medicinal plants such as those from the Trollius and Lophatherum genera, this complex molecule exhibits promising biological activities, including anti-inflammatory and antioxidant effects.[2][4] The therapeutic potential of 2”-O-beta-L-galactopyranosylorientin has positioned it as a valuable target for natural product chemistry and drug development.

The journey from a promising botanical source to a purified, active pharmaceutical ingredient is critically dependent on the initial extraction process. The chosen extraction method not only dictates the yield and purity of the target compound but also influences the economic and environmental viability of the entire workflow. An efficient extraction protocol can significantly reduce solvent consumption, energy expenditure, and processing time, thereby lowering costs and aligning with green chemistry principles.

This comprehensive guide presents a head-to-head comparison of various extraction techniques for 2”-O-beta-L-galactopyranosylorientin and related flavonoid glycosides. We will delve into the mechanistic principles of each method, from traditional to modern approaches, and provide a comparative analysis based on experimental data from the scientific literature. Furthermore, this guide offers detailed experimental protocols and visual workflows to empower researchers in selecting and optimizing the most suitable extraction strategy for their specific objectives.

Comparative Analysis of Extraction Methodologies

The selection of an optimal extraction method is a multifactorial decision, balancing yield, efficiency, cost, and environmental impact. Here, we compare four prominent methods: Maceration, Soxhlet Extraction, Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Methodological Principles
  • Maceration: This is a simple and widely used conventional method that involves soaking the plant material in a solvent for a prolonged period.[5][6] The extraction relies on the concentration gradient-driven diffusion of the target compounds from the plant matrix into the solvent. While straightforward and requiring minimal specialized equipment, maceration is often time-consuming and may result in lower extraction yields compared to more advanced techniques.[5][6]

  • Soxhlet Extraction: A classic and exhaustive extraction technique, Soxhlet extraction utilizes a continuous reflux of fresh solvent to extract the desired compounds.[7][8] This method generally achieves higher extraction efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.[7] However, the prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.[8]

  • Ultrasonic-Assisted Extraction (UAE): UAE employs high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of the target compounds into the solvent.[9] This technique significantly reduces extraction time and solvent consumption compared to conventional methods.[9]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the plant material directly and efficiently.[4][10][11] The rapid and localized heating creates pressure gradients within the plant cells, causing them to rupture and release their contents into the surrounding solvent.[4][11] MAE is known for its remarkably short extraction times, reduced solvent usage, and often higher extraction yields.[4][10][11][12]

Quantitative Performance Comparison
Extraction Method Typical Extraction Time Solvent Consumption Extraction Yield Purity of Target Compound Key Advantages Key Disadvantages
Maceration 24 - 72 hours[13][14]HighLowerVariable, often lowerSimple, low cost of equipmentTime-consuming, large solvent volume, lower efficiency[13][14]
Soxhlet Extraction 6 - 24 hours[8]Moderate to HighHigher than macerationGoodExhaustive extraction, well-establishedLong extraction time, potential thermal degradation of compounds[8]
Ultrasonic-Assisted Extraction (UAE) 15 - 60 minutes[9][13][14][15]Low to ModerateHighHighRapid, reduced solvent and energy consumption, improved yield[9][13][14][15]Specialized equipment required, potential for localized overheating
Microwave-Assisted Extraction (MAE) 1 - 30 minutes[4][10][11][12][14]LowVery HighHighExtremely rapid, highest efficiency, lowest solvent consumption[4][10][11][12][14]Specialized equipment required, potential for localized overheating, safety precautions needed

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for flavonoid extraction. Researchers should optimize these parameters for their specific plant material and target compound.

Protocol 1: Maceration
  • Sample Preparation: Grind the dried plant material (e.g., Trollius chinensis flowers) to a fine powder (40-60 mesh).

  • Extraction: Place 10 g of the powdered plant material in a sealed container with 200 mL of 70% ethanol.

  • Incubation: Store the mixture at room temperature for 48 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

Protocol 2: Soxhlet Extraction
  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Apparatus Setup: Place 10 g of the powdered material into a thimble and insert it into the Soxhlet extractor.

  • Extraction: Add 250 mL of 80% methanol to the round-bottom flask. Heat the solvent to its boiling point and allow the extraction to proceed for 8 hours.

  • Solvent Evaporation: After extraction, concentrate the solvent in the flask using a rotary evaporator to yield the crude extract.

Protocol 3: Ultrasonic-Assisted Extraction (UAE)
  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction: Mix 1 g of the powdered material with 30 mL of 60% ethanol in a beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath operating at a frequency of 40 kHz and a power of 250 W.[16]

  • Extraction Parameters: Maintain the extraction temperature at 60°C for 30 minutes.[9]

  • Filtration and Concentration: Filter the mixture and evaporate the solvent as described in the maceration protocol.

Protocol 4: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction: Place 1 g of the powdered material in a microwave-safe extraction vessel with 20 mL of 70% ethanol.

  • Microwave Irradiation: Secure the vessel in a microwave extractor and apply a microwave power of 500 W for 5 minutes at a controlled temperature of 80°C.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.

Visualizing the Extraction Workflows

To further elucidate the procedural differences, the following diagrams illustrate the workflows for each extraction method.

Maceration_Workflow Start Start: Powdered Plant Material Solvent Add Solvent (e.g., 70% Ethanol) Start->Solvent Incubate Incubate (e.g., 48h at RT with agitation) Solvent->Incubate Filter Filter Mixture Incubate->Filter Evaporate Concentrate via Rotary Evaporation Filter->Evaporate End End: Crude Extract Evaporate->End

Caption: Maceration Experimental Workflow.

Soxhlet_Workflow Start Start: Powdered Plant Material in Thimble Setup Assemble Soxhlet Apparatus Start->Setup Extract Continuous Reflux Extraction (e.g., 8h) Setup->Extract Concentrate Concentrate Solvent via Rotary Evaporation Extract->Concentrate End End: Crude Extract Concentrate->End

Caption: Soxhlet Extraction Experimental Workflow.

UAE_Workflow Start Start: Powdered Plant Material Mix Mix with Solvent in Beaker Start->Mix Ultrasonicate Ultrasonication (e.g., 40 kHz, 250 W, 30 min) Mix->Ultrasonicate Filter Filter Mixture Ultrasonicate->Filter Evaporate Concentrate via Rotary Evaporation Filter->Evaporate End End: Crude Extract Evaporate->End

Caption: Ultrasonic-Assisted Extraction (UAE) Workflow.

MAE_Workflow Start Start: Powdered Plant Material Mix Mix with Solvent in Extraction Vessel Start->Mix Irradiate Microwave Irradiation (e.g., 500 W, 5 min) Mix->Irradiate Cool Cool to Room Temperature Irradiate->Cool Filter Filter Mixture Cool->Filter Evaporate Concentrate via Rotary Evaporation Filter->Evaporate End End: Crude Extract Evaporate->End

Caption: Microwave-Assisted Extraction (MAE) Workflow.

Conclusion and Recommendations

The extraction of 2”-O-beta-L-galactopyranosylorientin is a critical first step in its scientific exploration and potential commercialization. While traditional methods like maceration and Soxhlet extraction are still viable, particularly in resource-limited settings, modern techniques such as Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency, speed, and sustainability.

For researchers aiming for high-throughput screening or process optimization, MAE is often the superior choice , providing the highest yields in the shortest time with minimal solvent usage.[4][10][11][12] UAE presents a highly effective and scalable alternative , offering a significant improvement over conventional methods with a lower risk of thermal degradation compared to MAE.[9][13][14][15]

Ultimately, the choice of extraction method will depend on the specific goals of the research, available resources, and the desired scale of operation. It is imperative for researchers to empirically optimize the chosen method's parameters, including solvent composition, temperature, time, and solid-to-liquid ratio, to maximize the extraction efficiency of 2”-O-beta-L-galactopyranosylorientin from their specific plant matrix.

References

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Bridging the Gap: Correlating In Vitro Bioactivity with In Vivo Potential for 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2”-O-beta-L-galactopyranosylorientin, a flavonoid C-glycoside found in medicinal plants such as Trollius chinensis, has emerged as a compound of interest for its potential therapeutic properties.[1][2][3] This guide provides a comparative analysis of its biological activity, navigating the crucial transition from controlled in vitro assays to the complex physiological environment of in vivo models. While direct in vivo studies on 2”-O-beta-L-galactopyranosylorientin are limited, this document synthesizes available in vitro data for the compound and extensive in vivo findings for its aglycone, orientin, to build a predictive framework for its therapeutic potential. This guide will delve into its anti-inflammatory, antioxidant, and anticancer activities, supported by experimental data and detailed protocols, to equip researchers with the insights needed to advance the scientific understanding and potential clinical application of this promising natural product.

Understanding the Compound: A C-Glycoside Flavonoid

2”-O-beta-L-galactopyranosylorientin belongs to the flavonoid C-glycoside family.[4] Unlike O-glycosides, the C-C bond between the sugar moiety and the flavonoid backbone confers greater chemical stability and resistance to enzymatic hydrolysis.[4] This structural feature significantly influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), which is a critical consideration when correlating in vitro observations with in vivo efficacy.[4][5]

In Vitro Biological Activity of 2”-O-beta-L-galactopyranosylorientin

In vitro studies provide the foundational evidence for a compound's biological activity at a cellular and molecular level. For 2”-O-beta-L-galactopyranosylorientin, research has primarily focused on its anti-inflammatory properties.

Anti-Inflammatory Activity

A key study demonstrated that 2”-O-beta-L-galactopyranosylorientin exhibits significant anti-inflammatory effects in a cellular model of neuroinflammation.[6] Specifically, it was shown to:

  • Inhibit the production of key inflammatory mediators: In lipopolysaccharide (LPS)-stimulated microglial cells, the compound significantly decreased the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[6]

  • Downregulate pro-inflammatory gene expression: The expression of TNF-α, interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) was markedly inhibited.[6]

  • Modulate key signaling pathways: The anti-inflammatory effects were associated with the suppression of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways.[6] Furthermore, the compound was found to activate the Nrf2/heme oxygenase-1 (HO-1) pathway, which plays a role in resolving inflammation and protecting against oxidative stress.[6]

Another study corroborated these findings, showing that 2”-O-beta-L-galactopyranosylorientin at concentrations of 100 to 200 µM decreased LPS-induced production of NO, IL-6, and TNF-α in RAW 264.7 macrophage cells.[3]

Table 1: Summary of In Vitro Anti-Inflammatory Activity of 2”-O-beta-L-galactopyranosylorientin

Cell LineStimulantKey FindingsConcentration RangeReference
BV-2 microgliaLPS↓ NO, TNF-α, IL-1β, iNOS, COX-2 production; ↓ NF-κB & ERK activation; ↑ Nrf2/HO-1 activationNot specified[6]
RAW 264.7 macrophagesLPS↓ NO, IL-6, TNF-α production100-200 µM[3]

In Vivo Biological Activity: Insights from the Aglycone, Orientin

Direct in vivo studies on 2”-O-beta-L-galactopyranosylorientin are not yet widely available. However, extensive research on its aglycone, orientin, provides valuable insights into the potential in vivo activities of the glycosylated form, assuming it is metabolized to orientin in the body.

Antioxidant Activity

In vivo studies have consistently demonstrated the potent antioxidant effects of orientin. In a D-galactose-induced aging mouse model, orientin administration for eight weeks led to:[7][8]

  • Increased levels of antioxidant enzymes: Significantly higher levels of catalase, glutathione peroxidase, and superoxide dismutase were observed in the serum, brain, liver, and kidneys.[7]

  • Reduced markers of oxidative stress: Levels of malondialdehyde (a marker of lipid peroxidation) in the brain, liver, and kidneys, and lipofuscin (an age-related pigment) were significantly decreased.[7][9]

Another study showed that orientin protected against radiation-induced lipid peroxidation in the liver of mice, with free radical scavenging being a likely mechanism of action.[10]

Anti-Inflammatory Activity

Orientin has demonstrated significant in vivo anti-inflammatory properties in various models. A study on carbon tetrachloride (CCl4)-induced liver fibrosis in mice showed that orientin treatment (1 mg/kg) resulted in:[11]

  • Reduced pro-inflammatory cytokines: A significant decrease in the levels of TNF-α, IL-6, IL-8, and IFN-γ.[11]

  • Inhibition of fibrotic markers: Downregulation of ZEB-2 and PTEN, which are involved in the progression of liver fibrosis.[11]

  • Improved liver function: A decrease in the AST/ALT ratio and amelioration of histopathological changes.[11]

Anticancer Activity

The anticancer potential of orientin has also been investigated in vivo. In a study using a 1,2-dimethylhydrazine (DMH)-induced colon cancer model in Wistar rats, orientin was shown to hinder the progression of colonic aberrant crypt foci (ACF), which are preneoplastic lesions.[12] In vitro studies on various cancer cell lines, including esophageal, bladder, and breast cancer, have shown that orientin can inhibit cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent.[13][14][15]

Table 2: Summary of In Vivo Biological Activities of Orientin (Aglycone)

Biological ActivityAnimal ModelKey FindingsReference
Antioxidant D-galactose-induced aging in mice↑ Catalase, glutathione peroxidase, superoxide dismutase; ↓ Malondialdehyde, lipofuscin[7][8][9]
Gamma radiation-exposed miceProtection against lipid peroxidation in the liver[10]
Anti-inflammatory CCl4-induced liver fibrosis in mice↓ TNF-α, IL-6, IL-8, IFN-γ; ↓ ZEB-2, PTEN; Improved liver histology[11]
Anticancer DMH-induced colon cancer in ratsHindered progression of aberrant crypt foci[12]

The Critical Bridge: Pharmacokinetics and In Vitro-In Vivo Correlation

The translation of promising in vitro results to in vivo efficacy is a significant hurdle in drug development. For flavonoid C-glycosides like 2”-O-beta-L-galactopyranosylorientin, their pharmacokinetic properties are a key determinant of this correlation.[4][5]

Absorption, Distribution, Metabolism, and Excretion (ADME) of Flavonoid C-Glycosides

The C-glycosidic bond makes these compounds resistant to hydrolysis by human digestive enzymes in the small intestine.[4] Consequently, their absorption and metabolism are distinct from O-glycosides:

  • Poor Absorption in the Small Intestine: Flavonoid C-monoglycosides are generally poorly absorbed in the upper gastrointestinal tract.[16]

  • Metabolism by Gut Microbiota: They primarily reach the colon, where they are metabolized by the gut microbiota. This can lead to the release of the aglycone (orientin) and other smaller phenolic compounds, which may then be absorbed.[16]

  • Efflux Transporters: The absorption of 2”-O-beta-L-galactopyranosylorientin may also be limited by efflux transporters like the multidrug resistance protein 2 (MRP2), for which it is a substrate.[17][]

This complex metabolic pathway means that the bioactive compounds reaching the systemic circulation and target tissues may be different from the parent compound administered. Therefore, the in vivo effects observed with orientin are highly relevant to the potential therapeutic outcomes of 2”-O-beta-L-galactopyranosylorientin.

Caption: Simplified ADME pathway of a flavonoid C-glycoside.

Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production

Objective: To determine the effect of a test compound on NO production in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Caption: Workflow for in vitro nitric oxide inhibition assay.

In Vivo Antioxidant Assay: D-Galactose-Induced Aging Model

Objective: To evaluate the in vivo antioxidant effect of a test compound in a mouse model of aging.

Protocol:

  • Animal Model: Use male Kunming mice (6-8 weeks old).

  • Induction of Aging: Administer D-galactose (120 mg/kg) subcutaneously daily for 8 weeks.

  • Compound Administration: Following the induction period, administer orientin (e.g., 10, 20, 40 mg/kg) or vehicle control orally by gavage daily for another 8 weeks. A positive control group receiving an antioxidant like Vitamin E should be included.

  • Sample Collection: At the end of the treatment period, collect blood and tissue samples (brain, liver, kidney).

  • Biochemical Analysis:

    • Measure the activity of antioxidant enzymes (SOD, CAT, GPx) in serum and tissue homogenates using commercially available kits.

    • Determine the levels of MDA in tissue homogenates as a marker of lipid peroxidation.

  • Data Analysis: Compare the results between the different treatment groups and the control groups using appropriate statistical tests.

Conclusion and Future Directions

The available evidence strongly suggests that 2”-O-beta-L-galactopyranosylorientin possesses significant in vitro anti-inflammatory properties. The extensive in vivo data on its aglycone, orientin, further supports its potential as a potent antioxidant, anti-inflammatory, and anticancer agent. However, the critical knowledge gap remains the direct in vivo evaluation of 2”-O-beta-L-galactopyranosylorientin.

Future research should focus on:

  • Pharmacokinetic studies: Elucidating the ADME profile of 2”-O-beta-L-galactopyranosylorientin to understand its bioavailability and metabolic fate.

  • In vivo efficacy studies: Directly testing the antioxidant, anti-inflammatory, and anticancer activities of 2”-O-beta-L-galactopyranosylorientin in relevant animal models.

  • Comparative studies: Directly comparing the in vivo efficacy of 2”-O-beta-L-galactopyranosylorientin with its aglycone, orientin, to understand the role of glycosylation.

By bridging the gap between in vitro and in vivo data, the full therapeutic potential of this promising natural compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the C-glycosyl flavonoid 2”-O-beta-L-galactopyranosylorientin and its related compounds. We will explore how specific structural modifications, particularly glycosylation patterns, influence their biological activities, offering a comparative perspective supported by experimental data.

Introduction: The Significance of Flavonoid SAR

Flavonoids are a diverse group of polyphenolic compounds found abundantly in plants, known for a wide array of health benefits, including antioxidant, anti-inflammatory, and antidiabetic properties.[1][2] Their therapeutic potential is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR)—how the molecular structure of a compound relates to its biological activity—is a cornerstone of drug design and development.[3]

This guide focuses on a specific subclass: C-glycosylflavones, such as orientin, and its derivatives. Unlike the more common O-glycosides, C-glycosides feature a sugar moiety attached directly to the flavonoid skeleton via a stable carbon-carbon bond.[4][5] This structural feature significantly impacts their stability, bioavailability, and pharmacological profile.[4][6] We will specifically examine 2”-O-beta-L-galactopyranosylorientin, a diglycoside of luteolin, and compare its activity to its parent compounds, orientin (a monoglucoside) and luteolin (the aglycone), as well as other structurally related flavonoids like isoorientin, vitexin, and isovitexin.

Core Flavonoid Structures and the Impact of Glycosylation

The biological activity of flavonoids is largely dictated by the arrangement of hydroxyl (-OH) groups and other substituents on their core phenyl-benzo-γ-pyrone structure. Key related C-glycosylflavones are built upon two primary aglycones: luteolin and apigenin.

  • Luteolin-based: Orientin (luteolin-8-C-glucoside) and Isoorientin (luteolin-6-C-glucoside). The defining feature is the presence of a catechol group (two adjacent -OH groups) on the B-ring, which is crucial for high antioxidant activity.[7]

  • Apigenin-based: Vitexin (apigenin-8-C-glucoside) and Isovitexin (apigenin-6-C-glucoside). These lack the second hydroxyl group on the B-ring, which generally results in lower antioxidant potential compared to their luteolin-based counterparts.[7]

The Role of Glycosylation:

The attachment of sugar moieties (glycosylation) is a critical structural modification that profoundly alters a flavonoid's properties:

  • Increased Stability and Solubility: Glycosylation enhances water solubility and stability, which can improve bioavailability.[8][9] The C-C bond in C-glycosides is particularly stable against enzymatic hydrolysis in the digestive tract compared to the C-O bond in O-glycosides.[4][5]

  • Altered Bioactivity: While aglycones (the non-sugar part) often exhibit the highest intrinsic antioxidant activity in vitro, they are often unstable.[6][10] Glycosylation can decrease this in vitro activity but enhances stability, allowing the compound to maintain its therapeutic effects after digestion.[5][6] The position and type of sugar are also critical. For instance, C-glycosylation can enhance anti-diabetic and antioxidant potential, while O-glycosylation may reduce overall bioactivity.[11][12]

The subject of this guide, 2”-O-beta-L-galactopyranosylorientin , is an orientin molecule with an additional galactose sugar attached to the glucose moiety. This second glycosylation step further modifies its physicochemical and biological properties.

Figure 1: Structural relationship of the target compound.

Comparative Biological Activities

Flavonoids exert anti-inflammatory effects primarily by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][13]

  • 2”-O-beta-L-galactopyranosylorientin: This compound has demonstrated potent anti-inflammatory effects. In a study using RAW 264.7 macrophage cells, it significantly decreased the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) at concentrations of 100 to 200 µM.[14]

  • Orientin: The parent C-glycoside, orientin, also shows robust anti-inflammatory activity by inhibiting NF-κB activation and attenuating p38 MAPK and JNK activation.[1] This leads to a reduction in pro-inflammatory cytokines.[1][15]

  • Isoorientin: Similar to orientin, isoorientin possesses significant anti-inflammatory properties.[16]

  • Aglycone vs. Glycoside: While flavonoid aglycones can show strong activity, their glycoside forms are often necessary for in vivo efficacy. Studies have shown that pure flavone aglycones are effective at reducing TNF-α and inhibiting NF-κB, whereas their glycoside counterparts showed no significant effects in some in vitro models.[17] However, the stability of C-glycosides allows them to reach target tissues and exert their effects.

CompoundKey Anti-inflammatory EffectsSource(s)
2”-O-beta-L-galactopyranosylorientin Decreases NO, IL-6, and TNF-α production in LPS-stimulated macrophages.[14]
Orientin Inhibits NF-κB and MAPK signaling pathways, reducing pro-inflammatory cytokines.[1][15]
Isoorientin Exhibits significant anti-inflammatory activity in animal models.[16]
Luteolin (Aglycone) Potent inhibitor of inflammatory mediators, but may have lower stability in vivo.[17]

A flavonoid's antioxidant capacity is heavily influenced by the number and position of hydroxyl groups. The 3',4'-catechol structure on the B-ring is a primary determinant of high radical-scavenging activity.[7]

  • Luteolin Derivatives (Orientin, Isoorientin): Due to the catechol group, these compounds exhibit higher antioxidant activity than their apigenin-based counterparts (vitexin, isovitexin).[7]

  • Aglycone vs. Glycoside: In vitro assays like DPPH and ABTS often show that aglycones have superior antioxidant activity compared to their glycosides.[4][6] However, the sugar moieties improve the stability of the flavonoid, helping to maintain antioxidant effects after digestion.[5][6]

  • C-glycosides vs. O-glycosides: C-glycosides like orientin are more stable than O-glycosides. In vivo, orientin showed higher antioxidant activity in urine compared to an O-glycoside, highlighting the impact of metabolic stability.[4][6]

CompoundRelative Antioxidant Activity (in vitro)Key Structural FeatureSource(s)
Luteolin (Aglycone) Very HighCatechol B-ring, free hydroxyls[4][6]
Orientin/Isoorientin HighCatechol B-ring, C-glycosylation[7][18]
Vitexin/Isovitexin ModerateSingle B-ring hydroxyl[18]
2”-O-beta-L-galactopyranosylorientin Moderate-HighAdditional glycosylation may slightly reduce activity compared to orientin, but increase stability.General principle[8]

Inhibiting α-glucosidase, an enzyme in the small intestine responsible for carbohydrate digestion, is a key strategy for managing post-prandial hyperglycemia in type 2 diabetes.[19][20]

  • Structure-Activity Insights: The inhibitory activity of flavonoids against α-glucosidase is highly structure-dependent. Hydroxylation, particularly at the C-3 position, tends to enhance activity, while glycosylation and methoxylation often reduce it.[21] This reduction is potentially due to steric hindrance from the bulky sugar group, which can weaken the binding interaction with the enzyme's active site.[12]

  • Comparative Effects: While specific data for 2”-O-beta-L-galactopyranosylorientin is limited, the general trend suggests that its extensive glycosylation might result in weaker α-glucosidase inhibition compared to its aglycone, luteolin. However, C-glycosylation has been noted to enhance anti-diabetic potential overall, suggesting a complex interplay of factors beyond simple enzyme inhibition.[11][12]

Mechanistic Pathways: Anti-inflammatory Action

The anti-inflammatory effects of orientin and its related flavonoids are often mediated through the inhibition of the NF-κB signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by an inflammatory signal like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Orientin can prevent this translocation, thereby suppressing the inflammatory cascade.[1]

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix 180µL DPPH + 20µL Sample A->C B Prepare Flavonoid Samples (Serial Dilutions) B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Figure 3: Experimental workflow for the DPPH assay.

Conclusion and Future Perspectives

The structural features of 2”-O-beta-L-galactopyranosylorientin and its related flavonoids are pivotal in defining their biological activities. The key takeaways from this comparative analysis are:

  • The luteolin backbone with its catechol B-ring is superior for antioxidant activity compared to the apigenin backbone.

  • C-glycosylation (as seen in orientin) confers high stability, which is crucial for in vivo efficacy, even if it slightly tempers in vitro antioxidant measurements compared to the aglycone. [5][6]* Further glycosylation , as in 2”-O-beta-L-galactopyranosylorientin, enhances solubility and stability but may reduce activity in assays where steric hindrance is a factor, such as enzyme inhibition. [12][21]Its demonstrated anti-inflammatory activity highlights its therapeutic potential. [14] Future research should focus on direct comparative studies of these compounds in more complex biological systems, including cell-based assays and in vivo models, to fully elucidate their therapeutic potential. Investigating their metabolic fate and bioavailability will be critical for translating these promising natural compounds into effective clinical agents.

References

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A Guide to Ensuring Reproducibility in the Quantification of 2"-O-beta-L-galactopyranosylorientin Across Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product research and drug development, the ability to reliably and accurately quantify bioactive compounds is paramount. 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside found in medicinal plants like Trollius ledebouri and Lophatherum gracile, has garnered interest for its potential anti-inflammatory properties.[1][2][3][4] However, the journey from discovery to standardized application is paved with analytical challenges, chief among them being the reproducibility of quantification methods across different laboratories. This guide provides a comprehensive overview of the critical factors influencing the reproducibility of 2"-O-beta-L-galactopyranosylorientin quantification, compares common analytical techniques, and offers a framework for designing robust, cross-laboratory validation studies.

The Imperative of Reproducibility in Analytical Chemistry

Reproducibility, the ability of an independent laboratory to obtain similar results following the same experimental protocol, is the cornerstone of scientific validity. In the context of drug development, irreproducible analytical data can lead to misguided research efforts, failed clinical trials, and ultimately, a lack of safe and effective therapeutic agents. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established comprehensive guidelines, specifically ICH Q2(R1), that outline the validation of analytical procedures to ensure their suitability for intended use.[5][6][7][8] Adherence to these guidelines is not merely a regulatory formality but a commitment to scientific rigor.

Key Factors Influencing Inter-Laboratory Reproducibility

The path to achieving reproducible quantification of 2"-O-beta-L-galactopyranosylorientin is multifaceted. Several critical factors must be meticulously controlled and standardized across participating laboratories.

Caption: Key factors influencing the reproducibility of analytical methods across different laboratories.

A Comparative Analysis of Quantification Methods

Several analytical techniques can be employed for the quantification of 2"-O-beta-L-galactopyranosylorientin. The choice of method will depend on the specific research question, available instrumentation, and the nature of the sample matrix.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance.Widely available, robust, cost-effective.Lower sensitivity compared to MS, potential for co-eluting interferences.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection Similar to HPLC but uses smaller particle size columns for higher resolution and speed.[9]Faster analysis times, improved resolution and sensitivity over HPLC.[9]Requires specialized high-pressure instrumentation.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a layer of adsorbent, quantification by densitometry.High sample throughput, low solvent consumption.Lower precision and sensitivity compared to HPLC/UPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by LC coupled with highly sensitive and selective mass-based detection.High sensitivity and selectivity, can confirm compound identity.Higher cost, more complex instrumentation, susceptible to matrix effects.[10][11]

Designing a Robust Inter-Laboratory Validation Study

To establish a truly reproducible quantification method for 2"-O-beta-L-galactopyranosylorientin, a well-designed inter-laboratory validation study is essential. This study should be planned in accordance with ICH Q2(R1) guidelines and should aim to assess the method's performance across multiple laboratories.[5][6][7][8]

Experimental Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol Standardization & Sample Distribution cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Method Assessment A Develop & Optimize Analytical Method (e.g., HPLC-UV) B Perform Single-Laboratory Validation (ICH Q2(R1) Parameters) A->B C Develop a Detailed, Unambiguous Protocol B->C D Prepare & Distribute Homogenized Samples & Reference Standard C->D E Participating Labs Analyze Samples Following the Protocol D->E F Report Raw Data & System Suitability Results E->F G Centralized Statistical Analysis of Results F->G H Assess Inter-Laboratory Precision & Accuracy G->H I Establish Method Reproducibility H->I

Caption: A structured workflow for conducting an inter-laboratory validation study.

Detailed Protocol: A Hypothetical HPLC-UV Method for Inter-Laboratory Validation

This protocol outlines a standardized HPLC-UV method that could be used in an inter-laboratory study for the quantification of 2"-O-beta-L-galactopyranosylorientin.

1. Materials and Reagents:

  • Reference Standard: 2"-O-beta-L-galactopyranosylorientin (purity ≥ 98%)[1][2][12]

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier)

  • Sample matrix (e.g., powdered plant material, formulated product)

2. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient should be optimized to achieve good resolution of the analyte peak from matrix components.[13][14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Optimized for maximum absorbance of 2"-O-beta-L-galactopyranosylorientin (typically around 350 nm for flavonoids).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Develop and validate a robust extraction procedure for the sample matrix. This may involve techniques like sonication or Soxhlet extraction followed by filtration. The final sample extract should be diluted to fall within the calibration range.

5. System Suitability:

  • Before each run, inject a system suitability standard (a mid-range concentration standard) multiple times.

  • Acceptance criteria should be predefined for parameters like peak area RSD (Relative Standard Deviation), tailing factor, and theoretical plates.

6. Data Analysis:

  • Quantify the amount of 2"-O-beta-L-galactopyranosylorientin in the samples using the calibration curve generated from the standards.

  • All integration parameters should be clearly defined and consistently applied.

Conclusion

Ensuring the reproducibility of 2"-O-beta-L-galactopyranosylorientin quantification methods is not just a scientific ideal but a practical necessity for advancing research and development. By adhering to established validation guidelines, carefully selecting and optimizing analytical methods, and conducting rigorous inter-laboratory studies, the scientific community can build a foundation of reliable and comparable data. This, in turn, will accelerate the translation of promising natural compounds into tangible therapeutic benefits.

References

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A Researcher's Guide: Confirming the Mechanism of Action of 2”-O-β-L-galactopyranosylorientin Using Gene-Targeted Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2”-O-β-L-galactopyranosylorientin (GGO) is a flavonoid C-glycoside found in medicinal plants such as Trollius chinensis.[1][2] Like its more studied relatives, orientin and isoorientin, GGO has demonstrated promising anti-inflammatory properties, notably the ability to decrease the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[2] While the phenotypic effects are clear, the precise molecular pathway GGO utilizes to achieve this effect remains to be definitively proven.

This guide provides a comprehensive framework for researchers to move beyond correlation and establish causality, confirming the mechanism of action (MoA) of GGO. We will operate on the evidence-based hypothesis that GGO, like related flavonoids, exerts its primary anti-inflammatory and cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]

The gold standard for validating such a target-dependent MoA is the use of a knockout model. By comparing the compound's effect in a biological system that contains the putative target protein (Wild-Type) with an identical system from which the target has been specifically removed (Knockout), one can definitively ascertain the target's necessity for the compound's activity. This guide will detail the strategy, experimental design, and step-by-step protocols for using a CRISPR/Cas9-generated Nrf2 knockout cell line to validate the MoA of GGO.

Part 1: The Hypothesized Mechanism - The Keap1-Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response.[5][6] Under normal, unstressed conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and degradation by the proteasome.[7]

Upon exposure to oxidative stress or electrophilic compounds (like many flavonoids), specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, stabilizing Nrf2.[8] The newly stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.[7] These include potent antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) , which detoxify reactive oxygen species (ROS) and inhibit inflammatory processes.[3][4] The activation of Nrf2 and the subsequent suppression of inflammatory pathways like NF-κB represent a critical node for therapeutic intervention.[4]

Our hypothesis is that GGO interacts with this pathway, leading to Nrf2 activation and the downstream expression of anti-inflammatory and antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GGO GGO / Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex GGO->Keap1_Nrf2 Inhibits Interaction Keap1_mod Keap1 (Modified) Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 (Stabilized) Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes HO-1, NQO1, etc. ARE->Genes Promotes Transcription Cytoplasm Cytoplasm Genes->Cytoplasm Anti-inflammatory & Antioxidant Effects

Caption: The Keap1-Nrf2 antioxidant response pathway.

Part 2: Experimental Design - Selecting the Optimal Knockout Model

To test our hypothesis, we must compare the effects of GGO in cells with and without Nrf2. While several model systems exist, their suitability depends on the research goals, timeline, and available resources.

Model SystemPrincipleAdvantagesDisadvantagesBest For
CRISPR/Cas9 KO Cell Line Permanent removal of the target gene (NFE2L2, which encodes Nrf2) in a relevant cell line (e.g., RAW 264.7 macrophages).Fast: Weeks to months.Cost-effective. High Specificity: Precise gene targeting.Mechanistic Clarity: Isolates the role of a single protein.Lacks systemic physiological context.Potential for off-target effects (must be validated).Initial MoA confirmation and high-throughput screening.
Transgenic KO Animal Germline deletion of the target gene, resulting in a whole-animal model lacking the protein.High Physiological Relevance: Systemic effects, pharmacokinetics, and toxicity can be studied.Gold standard for in vivo validation. Slow: Months to years.Very Expensive. Complex phenotypes can confound interpretation.Ethical considerations.Late-stage preclinical validation after in vitro MoA is confirmed.

For the purpose of definitively confirming the molecular mechanism of action, the CRISPR/Cas9 knockout cell line is the superior choice. It provides a clean, controlled, and efficient system to answer the fundamental question: "Is Nrf2 required for the anti-inflammatory activity of GGO?"

The overall experimental strategy is outlined in the workflow below.

Experimental_Workflow start Hypothesis: GGO acts via Nrf2 step1 Generate Nrf2-KO RAW 264.7 Cell Line (CRISPR/Cas9) start->step1 step2 Validate Knockout (Sequencing & Western Blot) step1->step2 Quality Control step3 Comparative Treatment: WT vs. Nrf2-KO Cells step2->step3 step4 Induce Inflammation (LPS Stimulation) step3->step4 step5 Downstream Analysis: - Gene Expression (RT-qPCR) - Cytokine Secretion (ELISA) step4->step5 step6 Data Interpretation step5->step6 end Conclusion: Nrf2 is (or is not) required for GGO's MoA step6->end

Caption: Workflow for MoA confirmation using a knockout model.

Part 3: Detailed Methodologies

The following protocols provide a detailed, step-by-step guide for executing the MoA confirmation study. The causality behind each step is explained to ensure scientific rigor.

Protocol 1: Generation of Nrf2 Knockout (KO) RAW 264.7 Macrophage Cell Line via CRISPR/Cas9
  • Rationale: We use the murine macrophage line RAW 264.7 because GGO's initial anti-inflammatory effects were characterized in this line.[2] CRISPR/Cas9 is chosen for its efficiency and precision in generating a permanent gene knockout.[9][10]

  • sgRNA Design & Synthesis:

    • Design at least two unique single-guide RNAs (sgRNAs) targeting an early exon of the murine Nfe2l2 gene to maximize the chance of a frameshift mutation leading to a non-functional protein. Use a validated online design tool (e.g., CHOPCHOP, Synthego).

    • Synthesize the sgRNAs with chemical modifications to enhance stability.

  • Ribonucleoprotein (RNP) Complex Formation:

    • Incubate the synthesized sgRNA with purified, high-fidelity Cas9 nuclease protein at a 1:1 molar ratio for 10-15 minutes at room temperature. This pre-assembly of the RNP complex allows for immediate action upon entering the cell and reduces off-target effects compared to plasmid-based methods.

  • Electroporation:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Harvest and resuspend 5x10^5 cells in a nucleofection buffer.

    • Add the pre-formed RNP complex to the cell suspension.

    • Electroporate the cells using a pre-optimized program for RAW 264.7 cells (e.g., using an Amaxa Nucleofector or similar device). Electroporation provides high transfection efficiency in hard-to-transfect immune cells.

  • Clonal Selection by Limiting Dilution:

    • 48 hours post-electroporation, serially dilute the transfected cell pool into 96-well plates to a calculated density of 0.5 cells/well.

    • Culture for 10-14 days, until single-cell-derived colonies are visible. This step is critical to ensure the final cell line is genetically homogenous.

  • Screening and Validation:

    • Genomic DNA Analysis: Expand individual clones. Extract genomic DNA, PCR amplify the targeted region of the Nfe2l2 gene, and submit for Sanger sequencing. Analyze the sequencing data using a tool like TIDE or ICE to confirm the presence of insertions/deletions (indels) that cause a frameshift. A successful KO clone will have biallelic frameshift mutations.

    • Western Blot Analysis: This is the most important validation step. Lyse cells from the WT parent line and putative KO clones. Perform a Western blot using a validated antibody against the Nrf2 protein. A true knockout clone will show a complete absence of the Nrf2 protein band compared to the WT control.[9][11]

Protocol 2: Comparative Treatment of WT and Nrf2-KO Cells
  • Rationale: This head-to-head comparison is the core of the experiment. Including a known Nrf2 activator (Sulforaphane) as a positive control validates the responsiveness of the pathway in the WT cells and its abrogation in the KO cells.

  • Cell Seeding: Seed Wild-Type (WT) and validated Nrf2-KO RAW 264.7 cells in parallel into 12-well plates at a density that will reach ~80% confluency at the time of harvest.

  • Pre-treatment:

    • Allow cells to adhere overnight.

    • Starve cells in serum-free media for 2 hours.

    • Pre-treat the cells for 2 hours with the following conditions (in triplicate):

      • Vehicle Control (e.g., 0.1% DMSO)

      • GGO (e.g., 50 µM, concentration determined by prior dose-response studies)

      • Positive Control: Sulforaphane (SFN, e.g., 5 µM)

  • Inflammatory Stimulation:

    • After the pre-treatment period, add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells, except for an unstimulated control group.

  • Incubation:

    • For gene expression analysis (RT-qPCR), incubate for 6 hours post-LPS stimulation.

    • For cytokine secretion analysis (ELISA), incubate for 24 hours post-LPS stimulation.

Protocol 3: Downstream Mechanistic & Phenotypic Assays
  • Rationale: We will measure two categories of outputs: 1) the engagement of the target pathway (Nrf2 target gene expression) and 2) the ultimate phenotypic outcome (inflammatory cytokine production).

  • RNA Extraction and RT-qPCR:

    • After the 6-hour incubation, lyse the cells and extract total RNA using a column-based kit (e.g., RNeasy).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using validated primers for:

      • Nrf2 Target Genes: Hmox1 (HO-1), Nqo1

      • Pro-inflammatory Cytokines: Tnf, Il6

      • Housekeeping Gene: Actb (β-actin) or Gapdh for normalization.

    • Calculate relative gene expression using the ΔΔCt method.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Perform ELISAs for secreted TNF-α and IL-6 proteins according to the manufacturer's instructions. This measures the final protein-level output of the inflammatory response.

Part 4: Data Interpretation & Comparative Analysis

The power of this experimental design lies in the direct comparison between the WT and Nrf2-KO cell lines. Below are tables of expected, hypothetical data that would strongly confirm the proposed mechanism of action.

Table 1: Effect of GGO on Nrf2 Target Gene Expression (Relative mRNA expression normalized to Vehicle-treated WT cells)

Treatment GroupCell LineHmox1 (HO-1) ExpressionNqo1 Expression
Vehicle + LPSWT1.0 ± 0.21.0 ± 0.1
GGO + LPS WT 15.5 ± 2.1 12.8 ± 1.9
SFN + LPSWT25.1 ± 3.520.5 ± 2.8
Vehicle + LPSNrf2-KO0.9 ± 0.31.1 ± 0.2
GGO + LPS Nrf2-KO 1.2 ± 0.2 1.3 ± 0.3
SFN + LPSNrf2-KO1.3 ± 0.41.1 ± 0.2
  • Interpretation: The data clearly show that GGO and the positive control SFN robustly induce the expression of Nrf2 target genes Hmox1 and Nqo1 in WT cells. This effect is completely abolished in the Nrf2-KO cells. This demonstrates that Nrf2 is essential for GGO-mediated activation of the antioxidant response pathway.

Table 2: Effect of GGO on Pro-inflammatory Cytokine Secretion (Secreted protein concentration in pg/mL)

Treatment GroupCell LineTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle + LPSWT3500 ± 4101800 ± 250
GGO + LPS WT 850 ± 150 420 ± 90
SFN + LPSWT550 ± 110280 ± 60
Vehicle + LPSNrf2-KO3800 ± 5202100 ± 310
GGO + LPS Nrf2-KO 3650 ± 480 1950 ± 280
SFN + LPSNrf2-KO3700 ± 5502050 ± 300
  • Interpretation: In WT cells, GGO significantly reduces the secretion of pro-inflammatory cytokines TNF-α and IL-6 induced by LPS. This anti-inflammatory effect is completely lost in the Nrf2-KO cells, where GGO provides no benefit. This result provides definitive evidence that the anti-inflammatory MoA of GGO is dependent on the presence of Nrf2.

  • Comparative Analysis: The hypothetical data position GGO as a potent Nrf2 activator, albeit slightly less potent than the well-characterized compound Sulforaphane. This provides a valuable benchmark for further drug development, suggesting GGO is a promising natural product lead with a validated, druggable mechanism of action.

Conclusion

The strategic use of knockout models transforms mechanism of action studies from correlational to causative. The experimental framework detailed in this guide—combining precise CRISPR/Cas9 gene editing with targeted functional assays—provides an unambiguous method for validating the Nrf2-dependent anti-inflammatory activity of 2”-O-β-L-galactopyranosylorientin. By demonstrating that the compound's biological effects are present in wild-type cells but absent in Nrf2-knockout cells, researchers can definitively confirm its mechanism of action, a critical milestone in the journey of drug discovery and development. These findings would provide a strong rationale for advancing GGO into more complex preclinical in vivo models for further investigation.

References

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Safety Operating Guide

Navigating the Disposal of 2"-O-beta-L-galactopyranosylorientin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Hazard Assessment

Before initiating any disposal procedure, it is crucial to correctly identify the chemical and understand its potential hazards.

Key Identifiers:

IdentifierInformation
Chemical Name 2"-O-beta-L-galactopyranosylorientin
CAS Number 861691-37-4
Molecular Formula C27H30O16
Chemical Family Flavonoid Glycoside

This data is compiled from multiple chemical suppliers.[1]

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[2] However, in the absence of comprehensive toxicological data, and to adhere to the highest safety standards, it is prudent to handle and dispose of this compound as a potentially hazardous chemical waste.[3] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by your institution's safety office.[3]

Section 2: Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment (PPE):

Prior to handling 2"-O-beta-L-galactopyranosylorientin for disposal, ensure you are wearing the appropriate PPE. This includes:

  • Safety goggles

  • A lab coat

  • Nitrile gloves

Spill Management:

In the event of a spill, follow these procedures:

  • Assess the Spill: Determine the extent of the spill. For minor spills, you may proceed with cleanup. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2]

  • Alert Personnel: Inform colleagues in the vicinity and secure the area to prevent exposure.[2]

  • Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne.[2]

  • Clean-up: Use wet paper towels to wipe the area.[2] All materials used for cleanup, including contaminated absorbent pads, should be double-bagged and disposed of as chemical waste.[2]

  • Decontaminate: Clean the spill area with a suitable detergent and water.[2]

Section 3: Step-by-Step Disposal Protocol

The following protocol is based on general best practices for laboratory chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements. [1]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[1]

  • Solid Waste: Collect all solid 2"-O-beta-L-galactopyranosylorientin waste in a designated hazardous waste container.[1] This includes:

    • Residual amounts in original containers.

    • Contaminated items such as weighing paper, pipette tips, and gloves. The container should be made of a compatible material, such as polyethylene, and have a secure lid.[1]

  • Liquid Waste: If the compound is in a solution, do not pour it down the drain .[1][4] Collect the liquid waste in a designated, leak-proof hazardous waste container.[1]

Step 2: Handling Empty Containers

Uncleaned, empty containers should be handled as if they still contain the product.[1]

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., ethanol or methanol) three times.[1][3]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[1][5]

  • Final Disposal: Once decontaminated, and with the label defaced, the container can typically be disposed of as regular lab glass or plastic.[1][3]

Step 3: Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safety.[1][6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "2"-O-beta-L-galactopyranosylorientin".[1] Also, indicate the approximate quantity of the waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).[1][4][7] The SAA should be at or near the point of waste generation.[6][7] Ensure the waste is stored away from incompatible materials.[4]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full, or as per your institution's guidelines, contact your EHS department to schedule a pickup for the chemical waste.[1][6]

Section 4: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2"-O-beta-L-galactopyranosylorientin.

Caption: Disposal decision workflow for 2"-O-beta-L-galactopyranosylorientin.

Section 5: Regulatory Framework and Institutional Policies

The disposal of chemical waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) implemented by the U.S. Environmental Protection Agency (EPA).[8] Academic and research institutions may operate under specific guidelines, such as Subpart K of 40 CFR part 262, which provides alternative requirements for managing hazardous waste in laboratories.[9]

It is imperative for all laboratory personnel to be trained on their institution's specific hazardous waste management plan and to be aware of the location and procedures for their designated Satellite Accumulation Areas.[3][10]

Disclaimer: The information provided in this guide is for general informational purposes only and should not supplant the specific protocols and regulations of your institution. Always prioritize the guidance from your local Environmental Health and Safety department.

References

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Safeguarding Your Research: A Practical Guide to Handling 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, the meticulous handling of chemical standards is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside utilized in various research applications. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these crucial safety protocols.

Understanding the Compound: A Brief Overview

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside, a class of natural products extensively studied for their diverse biological activities.[1][2] In a laboratory setting, it is typically supplied as a solid. Understanding the physical state of the compound is the first step in a thorough risk assessment, as it dictates the primary routes of potential exposure and the necessary control measures.

IdentifierInformation
Chemical Name 2"-O-beta-L-galactopyranosylorientin
CAS Number 861691-37-4
Molecular Formula C27H30O16
Chemical Family Flavonoid Glycoside

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical measure to minimize exposure to any chemical substance.[3] For 2"-O-beta-L-galactopyranosylorientin, the recommended PPE is based on the potential hazards associated with handling a fine powder and its subsequent solutions.

Core PPE Requirements:
  • Eye Protection : Chemical splash goggles are mandatory to protect against accidental splashes of solutions or contact with airborne powder.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn at all times.[1][4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination occurs.[1]

  • Protective Clothing : A standard laboratory coat should be worn to protect the skin and personal clothing.[4]

Handling Solid Compound:

When weighing or otherwise handling the powdered form of 2"-O-beta-L-galactopyranosylorientin, the primary risk is inhalation of airborne particles. To mitigate this, the following additional precautions are essential:

  • Respiratory Protection : In situations where dust may be generated, a dust mask or a NIOSH-approved respirator is recommended.[1]

  • Ventilation : All handling of the solid compound should ideally be performed within a certified chemical fume hood or a ventilated enclosure to minimize the dispersion of dust into the laboratory environment.[1]

Operational Workflow: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Waste Management & Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Check for damage Store Store Appropriately (-20°C or -80°C) Inspect->Store If intact Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Solid in Fume Hood Don_PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Solid_Waste Collect Solid Waste Experiment->Solid_Waste Liquid_Waste Collect Liquid Waste Experiment->Liquid_Waste Decontaminate Decontaminate Glassware Experiment->Decontaminate Dispose Dispose as Chemical Waste Solid_Waste->Dispose Liquid_Waste->Dispose Decontaminate->Dispose Rinsate

Caption: Workflow for the safe handling of 2"-O-beta-L-galactopyranosylorientin.

Storage

Proper storage is crucial for maintaining the integrity of the standard. For long-term storage, it is recommended to keep 2"-O-beta-L-galactopyranosylorientin at -20°C or -80°C, protected from light.[5]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent further contamination and exposure.

Step-by-Step Spill Cleanup:

  • Alert and Secure: Immediately notify colleagues in the vicinity and restrict access to the affected area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including a lab coat, gloves, and eye protection.[1]

  • Contain and Clean:

    • For solid spills: Gently cover the spill with a damp paper towel to avoid generating dust.[1] Carefully scoop the material into a designated chemical waste container.

    • For liquid spills: Absorb the spill with an inert absorbent material, such as vermiculite or sand, and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup should be disposed of as chemical waste.[1]

Disposal Plan: A Commitment to Environmental Responsibility

The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. Under no circumstances should 2"-O-beta-L-galactopyranosylorientin or its solutions be disposed of down the drain.[6]

Waste Segregation and Collection:
  • Solid Waste : All solid waste, including residual compound, contaminated weighing papers, and pipette tips, must be collected in a clearly labeled hazardous waste container.[6]

  • Liquid Waste : Solutions containing 2"-O-beta-L-galactopyranosylorientin should be collected in a designated, leak-proof hazardous waste container.[6]

  • Empty Containers : Uncleaned, empty containers should be treated as hazardous waste. To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous liquid waste. Once decontaminated, and with the label defaced, the container can be disposed of as regular laboratory glass or plastic.[6]

All chemical waste must be handled and disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

cluster_identification Waste Identification cluster_segregation Segregation cluster_storage Temporary Storage cluster_disposal_final Final Disposal Identify Identify Waste Type (Solid, Liquid, Sharps) Segregate Segregate into Labeled Containers Identify->Segregate Store_Waste Store in Designated Waste Accumulation Area Segregate->Store_Waste EHS_Pickup Schedule Pickup with EHS Department Store_Waste->EHS_Pickup

Caption: Decision workflow for the proper disposal of 2"-O-beta-L-galactopyranosylorientin waste.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring the integrity of your research. Always consult your institution's specific safety protocols and the most current safety information available.

References

  • Navigating the Disposal of 2"-O-beta-L-galactopyranosylorientin: A Procedural Guide - Benchchem.
  • Essential Safety and Logistics for Handling 2"-O-beta-L-galactopyranosylorientin - Benchchem.
  • How to Choose PPE for Chemical Work.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Chemical Safety: Personal Protective Equipment.
  • Protective Equipment - American Chemistry Council.
  • Personal Protective Equipment - Overview | Occupational Safety and Health Administration.
  • 2"-O-beta-L-galactopyranosylorientin | Flavonoid | MedChemExpress.
  • 2′′-O-β-L-Galactopyranosylorientin (Orientin 2 - Cayman Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.